Product packaging for 4-(tert-Butyl)picolinic acid hydrochloride(Cat. No.:CAS No. 123811-75-6)

4-(tert-Butyl)picolinic acid hydrochloride

Cat. No.: B3092905
CAS No.: 123811-75-6
M. Wt: 215.67 g/mol
InChI Key: XPWCKHRFHCBIJA-UHFFFAOYSA-N
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Description

4-(tert-Butyl)picolinic acid hydrochloride (CAS 123811-75-6) is a high-purity chemical intermediate of significant value in organic synthesis and catalysis research. Its primary application is as a versatile precursor in the multi-gram scale synthesis of chiral pyridinooxazoline (PyOx) ligands, such as (S)-t-BuPyOx . These ligands are a prominent class of bidentate dinitrogen donors used in asymmetric catalysis, enabling the construction of complex molecules with high enantioselectivity . For example, (S)-t-BuPyOx ligands derived from this compound have been successfully employed in the robust and scalable catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones, facilitating the creation of valuable β-benzylic quaternary stereocenters . The compound is supplied with a minimum purity of 97% and has the molecular formula C 10 H 14 ClNO 2 and a molecular weight of 215.68 g/mol . As a handling precaution, this material is classified as harmful and may cause skin and eye irritation . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO2 B3092905 4-(tert-Butyl)picolinic acid hydrochloride CAS No. 123811-75-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylpyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h4-6H,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWCKHRFHCBIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123811-75-6
Record name 2-Pyridinecarboxylic acid, 4-(1,1-dimethylethyl)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-butylpyridine-2-carboxylic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(tert-Butyl)picolinic acid hydrochloride, a key building block in medicinal chemistry and materials science. This document details its chemical identity, including its definitive CAS number, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its significant applications, particularly in the development of novel therapeutics such as TRPC6 inhibitors. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its synthesis and application.

Core Compound Identification and Properties

Chemical Identity

This compound is a substituted pyridine carboxylic acid derivative. The presence of the bulky tert-butyl group at the 4-position of the pyridine ring significantly influences its electronic and steric properties, making it a valuable synthon for creating molecules with specific conformational constraints.

  • Chemical Name: this compound[1][2][3][4][5]

  • Synonyms: 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride, 4-(1,1-dimethylethyl)-2-Pyridinecarboxylic acid hydrochloride[1][4]

  • CAS Number: 123811-75-6 [1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₄ClNO₂[2][3][4]

  • Molecular Weight: 215.68 g/mol [1][2][4]

Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological screening and formulation studies.

PropertyValueSource
Physical Form Solid[1]
Purity ≥95% - 97%[1][2]
Storage Temperature 2-8°C, Inert atmosphere[1]
Molecular Weight (Free Base) 179.22 g/mol [6]
Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. This compound is classified with the following hazard statements:

  • GHS Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially scalable approach begins with a readily available starting material, 4-tert-butylpyridine.

Synthetic Pathway Overview

The overall transformation involves the introduction of a carboxylic acid group at the 2-position of the pyridine ring. A logical and efficient pathway proceeds through a cyano-intermediate, which is then hydrolyzed.

Synthesis_Pathway A 4-tert-Butylpyridine B 4-tert-Butylpyridine-N-oxide A->B Oxidation (e.g., m-CPBA) C 4-tert-Butyl-2-cyanopyridine B->C Cyanation (e.g., TMSCN, Benzoyl chloride) D 4-(tert-Butyl)picolinic acid C->D Acid or Base Hydrolysis E 4-(tert-Butyl)picolinic acid hydrochloride D->E HCl Treatment (e.g., HCl in Ether)

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for pyridine functionalization.[7][8][9][10]

Part 1: Synthesis of 4-tert-Butyl-2-cyanopyridine

  • N-Oxide Formation: Dissolve 4-tert-butylpyridine in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. The reaction is typically stirred overnight, allowing it to warm to room temperature.

    • Causality: The N-oxide formation activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack. This is a crucial step for regioselective functionalization.

  • Cyanation: To the solution of 4-tert-butylpyridine-N-oxide, add benzoyl chloride followed by dropwise addition of trimethylsilyl cyanide (TMSCN) at 0°C.

    • Causality: This is a variation of the Reissert-Henze reaction. The benzoyl chloride activates the N-oxide, and TMSCN serves as a safe and effective cyanide source to introduce the cyano group at the 2-position.[7]

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

    • Self-Validation: The purity of 4-tert-butyl-2-cyanopyridine should be confirmed by ¹H NMR and GC-MS to ensure complete conversion and removal of starting material before proceeding.

Part 2: Hydrolysis to 4-(tert-Butyl)picolinic Acid

  • Hydrolysis Reaction: Suspend the purified 4-tert-butyl-2-cyanopyridine in a solution of concentrated hydrochloric acid or a strong base like sodium hydroxide. Heat the mixture to reflux (typically >100°C) for several hours until TLC or HPLC analysis indicates the complete disappearance of the starting nitrile.[8][9]

    • Causality: Strong acidic or basic conditions are required to hydrolyze the stable nitrile group first to an amide intermediate (4-tert-butylpicolinamide) and then to the corresponding carboxylic acid.[8][10]

  • Isolation: After cooling, adjust the pH of the reaction mixture to the isoelectric point of the amino acid (typically pH 3-4) using a strong base (if acid hydrolysis was used) or acid (if base hydrolysis was used). The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

    • Self-Validation: The identity and purity of the free base, 4-(tert-Butyl)picolinic acid, should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified 4-(tert-Butyl)picolinic acid in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Precipitation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[11][12]

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry thoroughly under vacuum to yield the final product.

    • Self-Validation: The final product should be characterized by elemental analysis to confirm the correct stoichiometry of the salt. A melting point determination will also show a distinct value compared to the free base.

Applications in Drug Discovery and Research

4-(tert-Butyl)picolinic acid and its hydrochloride salt are not just laboratory curiosities; they are pivotal building blocks in the synthesis of complex, biologically active molecules.

Role as a Key Building Block

The structural motif of picolinic acid is present in numerous natural products and pharmaceuticals.[13] The tert-butyl group provides steric bulk, which can be exploited to enhance binding selectivity, improve metabolic stability, or modulate the pharmacokinetic properties of a drug candidate.

Inhibitors of TRPC6 Channels

A significant application of this compound is in the development of inhibitors for the Transient Receptor Potential C6 (TRPC6) ion channel.[14]

  • Mechanism of Action: TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes. Overactivity of TRPC6 has been linked to cardiac hypertrophy, kidney diseases, and certain types of cancer.[14]

  • Therapeutic Potential: Small molecule inhibitors that can block this channel are of great interest. The 4-(tert-butyl)picolinic acid moiety has been incorporated into potent and selective TRPC6 inhibitors. The pyridine nitrogen and the carboxylic acid group can act as key hydrogen bonding partners with the receptor, while the tert-butyl group can occupy a specific hydrophobic pocket, thereby enhancing binding affinity and selectivity.[13]

Application_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation A 4-(tert-Butyl)picolinic acid hydrochloride B Amide Coupling A->B Activate Carboxyl C Lead Compound B->C Couple with Amine D In vitro Assay (TRPC6 Inhibition) C->D Screening E Cell-based Assays D->E Confirm Activity F In vivo Models (e.g., Cardiac Hypertrophy) E->F Assess Efficacy G Drug Candidate F->G Optimization

Caption: Workflow from building block to potential drug candidate.

Quality Control and Analytical Procedures

To ensure the reliability and reproducibility of research, rigorous quality control of this compound is essential.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques. The ¹H NMR spectrum should show characteristic peaks for the tert-butyl protons (a singlet around 1.3 ppm) and distinct aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the cation (180.1 Da for [C₁₀H₁₄NO₂]⁺), confirming the molecular formula.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for determining purity. The area percentage of the main peak corresponds to the purity of the sample.

  • Elemental Analysis: Provides the percentage composition of C, H, Cl, and N, which must match the theoretical values for C₁₀H₁₄ClNO₂. This is the definitive test for the correct composition of the hydrochloride salt.

Conclusion

This compound (CAS No. 123811-75-6) is a versatile and valuable building block for the scientific research community. Its well-defined structure and properties, coupled with established synthetic routes, make it an accessible tool for chemists. Its demonstrated utility in the development of targeted therapeutics, such as TRPC6 inhibitors, highlights its importance and ensures its continued relevance in the fields of medicinal chemistry and drug discovery. This guide has provided the core technical knowledge required for its synthesis, analysis, and application, empowering researchers to leverage this compound in their scientific endeavors.

References

4-(tert-Butyl)picolinic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride: Properties, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in contemporary chemical biology and drug development. Beyond its fundamental physicochemical properties, we will delve into its synthetic rationale, analytical characterization, and pivotal role in the burgeoning field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their workflows.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine carboxylic acid. Its structure is characterized by a picolinic acid core (pyridine-2-carboxylic acid) functionalized with a bulky, hydrophobic tert-butyl group at the 4-position. The molecule is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

The strategic placement of the tert-butyl group is a key design feature. This group imparts significant steric bulk and lipophilicity. In the context of medicinal chemistry, such features are often exploited to create specific steric interactions within a protein's binding pocket, potentially enhancing binding affinity or influencing ligand orientation. The picolinic acid moiety, with its carboxylic acid and pyridine nitrogen, provides multiple points for hydrogen bonding and serves as a versatile chemical handle for further synthetic elaboration, most commonly through amide bond formation.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₂[1][2]
Molecular Weight 215.68 g/mol [2][3]
CAS Number 123811-75-6
Synonyms 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride
Physical Form Solid
Typical Purity ≥95% to 97%[3]
Storage Conditions Inert atmosphere, 2-8°C[4]

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary application for this compound in modern drug discovery is as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[7] They function by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's proteasome.

A PROTAC's structure consists of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker connecting them.[6] The nature and geometry of these components are critical for the efficiency and selectivity of the final degrader molecule.

This compound serves as a fragment or building block, typically for the "warhead" portion of the PROTAC. Its carboxylic acid group is an ideal anchor point for coupling to the linker, while the substituted pyridine ring can be tailored to bind to the active site of a target protein, such as a kinase or an epigenetic reader.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC Warhead (e.g., from 4-tBu-Picolinic Acid) Linker E3 Ligase Ligand POI->PROTAC:warhead Binds Proteasome Proteasome POI->Proteasome Marked for Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC:e3_ligand Recruits Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis and Manufacturing

While various proprietary methods exist, a general and scalable synthetic route to substituted picolinic acids often starts from commercially available precursors. A representative strategy involves the functionalization of a pyridine ring followed by the installation or modification of the carboxylic acid group.

A scalable synthesis for a related picolinic acid derivative, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been reported, starting from picolinic acid.[1][2] This highlights a common industrial strategy: begin with the core acid and build complexity. For 4-(tert-butyl)picolinic acid itself, a plausible retrosynthetic analysis suggests a pathway involving the introduction of the tert-butyl group onto a pre-existing pyridine-2-carboxylic acid derivative or building the ring itself.

Representative Experimental Protocol: Amide Coupling (A Key Downstream Reaction)

This protocol describes the fundamental step of using this compound to form an amide bond, a cornerstone reaction in PROTAC linker attachment.

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a mild organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and liberate the free carboxylic acid. Stir for 10-15 minutes at room temperature. Causality: The free carboxylate is required for activation in the subsequent step. The hydrochloride salt is stable for storage but must be neutralized for reaction.

  • Carboxylic Acid Activation: To the solution, add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq). Add an additional equivalent of DIPEA (1.1 eq) if using an aminium-based coupling reagent. Stir for 20-30 minutes. Causality: Coupling reagents convert the carboxylic acid into a highly reactive activated ester, which is susceptible to nucleophilic attack by an amine.

  • Amide Bond Formation: Add the amine-containing linker or molecule (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Synthesis_Workflow start 1. Dissolve & Neutralize 4-(tBu)picolinic acid HCl (Solvent + Base) activate 2. Activate Carboxylic Acid (Add Coupling Reagent) start->activate couple 3. Add Amine Component (Linker-NH2) activate->couple monitor 4. Monitor Reaction (TLC / LC-MS) couple->monitor workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Final Amide Product purify->product

Caption: Workflow for a standard amide coupling reaction.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its derivatives.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Results / Observations
¹H NMR Structural Elucidation- A large singlet around 1.3-1.4 ppm (9H) for the tert-butyl group.- Aromatic signals in the 7.5-8.5 ppm region characteristic of a substituted pyridine ring.- A broad signal for the carboxylic acid proton (and NH from HCl), which may exchange with D₂O. The chemical shifts of ring protons will be shifted downfield compared to the free base due to the positive charge on the nitrogen.[8]
¹³C NMR Carbon Skeleton Confirmation- Signals for the quaternary and methyl carbons of the tert-butyl group.- Aromatic carbon signals.- A signal for the carboxylic carbon (~165-170 ppm).
Mass Spectrometry (MS) Molecular Weight Confirmation- (ESI+) : Expected [M+H]⁺ ion corresponding to the free acid (m/z ≈ 180.10).- (ESI-) : Expected [M-H]⁻ ion (m/z ≈ 178.09).- High-resolution MS (HRMS) should confirm the elemental composition.
HPLC Purity Assessment- A single major peak under appropriate conditions. Purity is determined by the area percentage of this peak.
FT-IR Functional Group Identification- Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch (~1700-1730 cm⁻¹).- Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).

Detailed Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol provides a robust starting point for the purity analysis of polar, ionizable picolinic acid derivatives.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1% Phosphoric acid in water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention.

    • Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).[9]

    • Detector: UV/PDA detector set to an appropriate wavelength (e.g., 264 nm).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10-20 µL of the sample.

    • Run a gradient method, for example:

      • 0-5 min: 20% B

      • 5-20 min: Ramp from 20% to 80% B

      • 20-25 min: Hold at 80% B

      • 25-30 min: Return to 20% B and equilibrate.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for sophisticated drug discovery programs. Its well-defined structure, predictable reactivity, and crucial role as a building block in the synthesis of PROTACs make it a high-value compound for medicinal chemists. Understanding its core properties, synthetic utility, and analytical behavior is paramount for any research professional aiming to innovate in the field of targeted protein degradation.

References

4-(tert-Butyl)picolinic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride: A Core Building Block for Targeted Protein Degradation

Executive Summary: this compound has emerged as a crucial chemical building block for researchers in drug discovery, particularly in the rapidly advancing field of targeted protein degradation (TPD). Its structure is ideally suited for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many Proteolysis-Targeting Chimera (PROTAC) molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed spectroscopic analysis, solubility profile, and its core application in the construction of PROTACs. The insights herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

The picolinic acid framework, a pyridine ring substituted with a carboxylic acid at the 2-position, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous biologically active molecules due to the pyridine's ability to engage in hydrogen bonding and aromatic interactions, while the carboxylic acid provides a versatile synthetic handle. This compound (CAS 123811-75-6) is a specialized variant of this scaffold, distinguished by the presence of a bulky, hydrophobic tert-butyl group at the 4-position. This feature is not merely decorative; it is a critical design element for high-affinity binding to a specific hydrophobic pocket within the VHL E3 ligase, making this compound a valuable precursor for developing potent and selective protein degraders.[1][2]

Physicochemical and Structural Properties

The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics as a crystalline solid. The key structural features—a protonated pyridine ring, a carboxylic acid, and a tert-butyl group—dictate its reactivity and solubility.

PropertyValueReference(s)
CAS Number 123811-75-6
Synonym(s) 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Appearance Solid
Purity Typically ≥95-97%[3]
Storage 2-8°C, under inert atmosphere
InChIKey XPWCKHRFHCBIJA-UHFFFAOYSA-N

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis is a two-step process starting from 4-tert-butyl-2-methylpyridine.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Salt Formation start 4-tert-butyl-2-methylpyridine step1_reagent 1. KMnO₄ or SeO₂ 2. Acidic Workup product1 4-(tert-Butyl)picolinic Acid (Free Base) step1_reagent->product1 step2_reagent HCl (in Ether or Dioxane) final_product This compound step2_reagent->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 4-tert-butyl-2-methylpyridine

  • Rationale: The methyl group at the 2-position of the pyridine ring is activated towards oxidation due to its benzylic-like character. Potassium permanganate (KMnO₄) is a strong, cost-effective oxidant suitable for this transformation. Selenium dioxide (SeO₂) is an alternative that can offer milder conditions.

  • Procedure:

    • To a stirred solution of 4-tert-butyl-2-methylpyridine (1.0 equiv.) in water, add potassium permanganate (KMnO₄, ~3.0 equiv.) portion-wise, maintaining the temperature below 50°C with a water bath.

    • After the addition is complete, heat the mixture at reflux (90-100°C) for 4-6 hours until the purple color has disappeared.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of celite. Wash the filter cake thoroughly with hot water.

    • Combine the aqueous filtrates and concentrate under reduced pressure.

    • Carefully acidify the solution with 6M HCl to a pH of ~4-5, at which point the free base, 4-(tert-butyl)picolinic acid, will precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the free base.

Step 2: Formation of the Hydrochloride Salt

  • Rationale: Converting the free base to its hydrochloride salt provides a stable, crystalline solid that is often easier to handle and purify than the zwitterionic free acid. Using a non-aqueous solvent system ensures clean precipitation.

  • Procedure:

    • Suspend the crude 4-(tert-butyl)picolinic acid (1.0 equiv.) in anhydrous diethyl ether or ethyl acetate.

    • To this stirred suspension, add a solution of 2M HCl in diethyl ether (1.1 equiv.) dropwise.

    • A white precipitate of this compound will form immediately.

    • Stir the mixture for 1-2 hours at room temperature to ensure complete conversion.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under high vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features based on established principles and data from analogous compounds.

4.1 ¹H NMR Spectroscopy (Predicted in D₂O)

  • ~8.6 ppm (d, 1H): Proton at C6 (ortho to the nitrogen), expected to be the most downfield aromatic proton due to the inductive effect of the adjacent protonated nitrogen.

  • ~8.0 ppm (d, 1H): Proton at C3 (ortho to the carboxyl group), shifted downfield by the anisotropic effect of the carbonyl.

  • ~7.8 ppm (dd, 1H): Proton at C5 (meta to both groups).

  • ~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

  • Note: The acidic protons (COOH and N-H) will typically exchange with D₂O and not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at very low field (>10 ppm). The formation of the hydrochloride salt causes a general downfield shift of all ring protons compared to the free base.

4.2 ¹³C NMR Spectroscopy (Predicted in D₂O)

  • ~165-170 ppm: Carboxylic acid carbon (C=O).

  • ~160-165 ppm: Aromatic carbon at C4 (attached to the tert-butyl group).

  • ~145-150 ppm: Aromatic carbon at C2 (attached to the carboxyl group).

  • ~140-145 ppm: Aromatic carbon at C6.

  • ~125-130 ppm: Aromatic carbons at C3 and C5.

  • ~35-40 ppm: Quaternary carbon of the tert-butyl group.

  • ~30-35 ppm: Methyl carbons of the tert-butyl group.

4.3 Mass Spectrometry (ESI+)

  • Expected m/z: 180.10 [M+H]⁺, corresponding to the protonated free base (C₁₀H₁₄NO₂⁺). The molecular ion of the intact hydrochloride salt is not typically observed.

  • Key Fragment: A peak corresponding to the loss of CO₂ (44 Da) from the parent ion is expected.

4.4 Infrared (IR) Spectroscopy (KBr pellet)

  • 3300-2500 cm⁻¹ (broad): Very broad O-H stretch from the carboxylic acid, overlapping with C-H stretches.

  • ~2500 cm⁻¹ (broad): N⁺-H stretch from the pyridinium hydrochloride.

  • ~1730-1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretches from the tert-butyl group.

Solubility and Stability Profile

SolventPredicted SolubilityRationale
Water SolubleThe hydrochloride salt and carboxylic acid groups are highly polar and can hydrogen bond, promoting solubility.
Methanol, Ethanol SolublePolar protic solvents that can solvate the salt and engage in hydrogen bonding.
DMSO, DMF SolublePolar aprotic solvents capable of dissolving many organic salts.
Dichloromethane Sparingly SolubleThe large, non-polar tert-butyl group provides some organosolubility, but the salt character limits it.
Acetonitrile Sparingly SolubleLess polar than DMSO or DMF, solubility is expected to be moderate.
Diethyl Ether, Hexanes InsolubleThe high polarity of the hydrochloride salt form makes it insoluble in non-polar solvents.

Stability: The compound is a stable crystalline solid under recommended storage conditions (2-8°C, inert atmosphere). It is not particularly sensitive to light or air but is hygroscopic. As a carboxylic acid, it will react with bases to form carboxylate salts and can be esterified under acidic conditions in the presence of an alcohol.

Core Application in Targeted Protein Degradation

The primary value of this compound is as a synthon for the warhead of VHL-recruiting PROTACs.

PROTACs: A Primer

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[4] They consist of three parts: a warhead that binds a target Protein of Interest (POI), another warhead that binds an E3 ligase, and a linker connecting the two. By bringing the POI and E3 ligase into close proximity, the PROTAC induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[5]

Caption: Mechanism of Action for a PROTAC molecule.

Role as a VHL E3 Ligase Ligand Precursor

The structure derived from 4-(tert-Butyl)picolinic acid, specifically the corresponding amide, is a potent ligand for the VHL E3 ligase.[1] The carboxylic acid group serves as the attachment point for a linker, which is then connected to the POI-binding warhead. The critical interactions are:

  • Amide NH and Carbonyl: Form key hydrogen bonds within the VHL binding site.

  • Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

  • tert-Butyl Group: This is the most important feature. It fits perfectly into a hydrophobic pocket in VHL, significantly increasing binding affinity and selectivity compared to analogs lacking this group.[2]

Exemplar Protocol: Amide Coupling to a Linker

This protocol describes how to couple the picolinic acid to a linker containing a free amine, a standard first step in PROTAC synthesis.

Coupling_Workflow PicolinicAcid 4-(tert-Butyl)picolinic Acid HCl Reagents HATU, DIPEA DMF, RT Linker Linker-NH₂ Product PROTAC Intermediate (Picolinamide-Linker) Reagents->Product

Caption: Standard amide coupling workflow.

Procedure:

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that activates the carboxylic acid for rapid reaction with the amine. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. DMF (Dimethylformamide) is a polar aprotic solvent that effectively dissolves all reactants.

  • Steps:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous DMF.

    • Add DIPEA (2.5 equiv.) to the solution to form the free carboxylate in situ.

    • Add HATU (1.1 equiv.) and stir for 15-20 minutes at room temperature to activate the acid.

    • Add the amine-containing linker (1.05 equiv.) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide-linked intermediate.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere.

Conclusion

This compound is more than a simple substituted pyridine; it is a strategically designed building block that provides a direct and efficient entry point for synthesizing high-affinity ligands for the VHL E3 ligase. Its well-defined structural features, particularly the hydrophobic tert-butyl anchor, make it an indispensable tool for chemists engaged in the design and development of PROTACs and other targeted protein degradation technologies. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 4-(tert-Butyl)picolinic Acid Hydrochloride: Precursor Selection and Core Reaction Workflows

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(tert-Butyl)picolinic acid hydrochloride, a valuable building block in pharmaceutical and materials science. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the strategic considerations behind precursor selection and the causal factors influencing reaction outcomes. Detailed, step-by-step methodologies for the synthesis of the key precursor, 4-tert-butyl-2-methylpyridine, its subsequent oxidation to 4-(tert-butyl)picolinic acid, and the final conversion to the hydrochloride salt are presented. The guide is structured to provide both a theoretical understanding and practical, field-proven insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

4-(tert-Butyl)picolinic acid and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of the sterically demanding tert-butyl group at the 4-position of the pyridine ring imparts unique solubility and conformational properties to molecules incorporating this moiety. As a derivative of picolinic acid, it serves as a bidentate chelating agent, a property that is frequently exploited in the design of metal-binding therapeutic agents and catalysts. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various applications.

This guide will delineate a robust and reproducible synthetic pathway to this compound, with a focus on the critical precursor, 4-tert-butyl-2-methylpyridine.

Strategic Synthesis of the Core Precursor: 4-tert-Butyl-2-methylpyridine

The most direct and efficient route to 4-(tert-butyl)picolinic acid begins with the corresponding 2-methylpyridine derivative. The synthesis of 4-tert-butyl-2-methylpyridine can be approached through the regioselective methylation of the readily available 4-tert-butylpyridine.

Synthesis of 4-tert-Butylpyridine

While commercially available, understanding the synthesis of 4-tert-butylpyridine provides a foundational context. A common laboratory-scale synthesis involves the reaction of pyridine with a tert-butylating agent.

α-Methylation of 4-tert-Butylpyridine

The introduction of a methyl group at the 2-position of 4-tert-butylpyridine is a key transformation. While various methods for the methylation of pyridines exist, a particularly effective and selective method involves a continuous flow system utilizing a heterogeneous catalyst, such as Raney® Nickel.[1] This approach offers advantages in terms of safety, scalability, and product purity compared to traditional batch methods.[1]

Experimental Protocol: Synthesis of 4-tert-butyl-2-methylpyridine via Flow Chemistry

Objective: To synthesize 4-tert-butyl-2-methylpyridine through the α-methylation of 4-tert-butylpyridine using a continuous flow reactor packed with Raney® Nickel.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-tert-Butylpyridine135.2110.0 g (74.0 mmol)Commercially available
1-Propanol60.10250 mLSolvent and methyl source
Raney® Nickel-~20 gSlurry in water
Diethyl ether74.12As neededFor extraction
Anhydrous Sodium Sulfate142.04As neededDrying agent

Equipment:

  • Continuous flow reactor system (e.g., Vapourtec R-Series)

  • Stainless steel column packed with Raney® Nickel

  • High-pressure liquid chromatography (HPLC) pump

  • Back-pressure regulator

  • Heating system for the column

  • Collection vessel

Procedure:

  • Catalyst Column Preparation: The Raney® Nickel slurry is carefully packed into a stainless steel column. The column is then washed sequentially with water and then 1-propanol to remove any residual water.

  • Reaction Setup: A solution of 4-tert-butylpyridine in 1-propanol (10.0 g in 250 mL) is prepared. The flow reactor is assembled with the packed column, and the system is primed with 1-propanol.

  • Reaction Execution: The solution of 4-tert-butylpyridine is pumped through the heated column (e.g., 200-250 °C) at a defined flow rate. A back-pressure regulator is used to maintain the system pressure and prevent boiling of the solvent.

  • Work-up and Purification: The effluent from the reactor is collected. The solvent (1-propanol) is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-tert-butyl-2-methylpyridine.

Core Reaction: Oxidation to 4-(tert-Butyl)picolinic Acid

The pivotal step in the synthesis is the oxidation of the methyl group of 4-tert-butyl-2-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for this transformation.[2] The reaction is typically carried out in an aqueous solution under neutral or slightly alkaline conditions.

Causality in Experimental Choices:
  • Choice of Oxidant: Potassium permanganate is selected for its high reactivity and ability to oxidize alkyl side chains on aromatic rings to carboxylic acids.

  • Reaction Conditions: The reaction is performed in water to dissolve the permanganate and facilitate the reaction. Heating is necessary to drive the reaction to completion. The reaction mixture is often kept neutral or slightly basic to prevent side reactions.

Experimental Protocol: Oxidation of 4-tert-butyl-2-methylpyridine

Objective: To synthesize 4-(tert-butyl)picolinic acid by the potassium permanganate oxidation of 4-tert-butyl-2-methylpyridine.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-tert-butyl-2-methylpyridine149.255.0 g (33.5 mmol)Synthesized in the previous step
Potassium Permanganate (KMnO₄)158.03~15.8 g (100 mmol)Added in portions
Water18.02~200 mLSolvent
Ethanol46.07As neededTo quench excess KMnO₄
Concentrated Hydrochloric Acid (HCl)36.46As neededFor acidification
Diethyl ether74.12As neededFor extraction
Anhydrous Magnesium Sulfate120.37As neededDrying agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-tert-butyl-2-methylpyridine (5.0 g) is suspended in water (100 mL).

  • Oxidation: The mixture is heated to reflux. Potassium permanganate is added in small portions over several hours. The disappearance of the purple color of the permanganate indicates its consumption. The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Filtration: After the starting material is consumed, the reaction mixture is cooled to room temperature. Any excess potassium permanganate is quenched by the addition of a small amount of ethanol until the purple color disappears. The resulting brown precipitate of manganese dioxide (MnO₂) is removed by filtration through a pad of Celite.

  • Isolation of the Free Acid: The filtrate is concentrated under reduced pressure. The residue is then acidified to approximately pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of 4-(tert-butyl)picolinic acid.

  • Purification: The crude acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Final Step: Formation of the Hydrochloride Salt

For many pharmaceutical applications, the hydrochloride salt of the active compound is preferred due to its improved stability and solubility. The conversion of 4-(tert-butyl)picolinic acid to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of this compound

Objective: To convert 4-(tert-butyl)picolinic acid into its hydrochloride salt.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-(tert-butyl)picolinic acid179.223.0 g (16.7 mmol)Synthesized in the previous step
Diethyl ether74.12~100 mLSolvent
HCl in diethyl ether (2 M solution)-As neededReagent

Procedure:

  • Dissolution: 4-(tert-butyl)picolinic acid (3.0 g) is dissolved in a minimal amount of anhydrous diethyl ether.

  • Precipitation: A 2 M solution of hydrogen chloride in diethyl ether is added dropwise to the stirred solution of the picolinic acid at room temperature.

  • Isolation: The hydrochloride salt precipitates out of the solution as a white solid. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core Reaction cluster_final Final Product Formation 4_tert_butylpyridine 4-tert-Butylpyridine methylation α-Methylation (Raney® Ni, 1-Propanol, Flow) 4_tert_butylpyridine->methylation 4_tert_butyl_2_methylpyridine 4-tert-Butyl-2-methylpyridine methylation->4_tert_butyl_2_methylpyridine oxidation Oxidation (KMnO4, H2O, Heat) 4_tert_butyl_2_methylpyridine->oxidation 4_tert_butyl_picolinic_acid 4-(tert-Butyl)picolinic Acid oxidation->4_tert_butyl_picolinic_acid hydrochlorination Hydrochlorination (HCl in Ether) 4_tert_butyl_picolinic_acid->hydrochlorination final_product 4-(tert-Butyl)picolinic Acid Hydrochloride hydrochlorination->final_product

References

The Strategic Role of 4-(tert-Butyl)picolinic Acid Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The picolinic acid scaffold, a pyridine-2-carboxylic acid, is a quintessential example of such a framework.[1] Its inherent properties, including its ability to act as a bidentate chelating agent and its versatile synthetic handles, have made it a cornerstone in the design of novel therapeutics.[2] Pyridine-containing compounds are integral to a substantial portion of FDA-approved nitrogen-heterocyclic drugs, underscoring the scaffold's importance.[3] Picolinic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.[4][5] This guide delves into a specific, strategically functionalized derivative: 4-(tert-Butyl)picolinic acid hydrochloride. We will explore its synthesis, the rationale for the inclusion of the 4-tert-butyl group, its application in drug design with a focus on kinase inhibition, and provide detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties and Synthetic Strategy

The introduction of a tert-butyl group at the 4-position of the picolinic acid ring is a deliberate choice in medicinal chemistry, aimed at modulating the molecule's physicochemical and pharmacokinetic properties.

The Influence of the 4-tert-Butyl Group

The tert-butyl group is a bulky, lipophilic moiety that can significantly impact a molecule's behavior in a biological system. Its primary contributions include:

  • Increased Lipophilicity: The tert-butyl group increases the molecule's lipophilicity (LogP), which can enhance membrane permeability and oral bioavailability. This is a critical factor in designing orally administered drugs.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is sterically hindered and lacks benzylic protons, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

  • Steric Influence: The bulk of the tert-butyl group can be used to control the conformation of the molecule and to probe the steric tolerance of a target's binding pocket. It can also serve as an anchor point to establish favorable van der Waals interactions.

  • Solubility Modulation: While increasing lipophilicity, the overall impact on aqueous solubility is complex and must be balanced with other functional groups in the molecule. The hydrochloride salt form of 4-(tert-Butyl)picolinic acid is employed to improve its handling and aqueous solubility.

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its application in drug discovery programs. The following multi-step synthesis can be proposed based on established chemical transformations. The process begins with the regioselective introduction of a tert-butyl group onto the pyridine ring, followed by the formation of the carboxylic acid functionality.

G cluster_0 Synthesis of 4-(tert-Butyl)picolinonitrile cluster_1 Hydrolysis and Salt Formation 4-tert-Butylpyridine 4-tert-Butylpyridine 4-tert-Butylpyridine N-oxide 4-tert-Butylpyridine N-oxide 4-tert-Butylpyridine->4-tert-Butylpyridine N-oxide Oxidation (e.g., m-CPBA) 4-(tert-Butyl)picolinonitrile 4-(tert-Butyl)picolinonitrile 4-tert-Butylpyridine N-oxide->4-(tert-Butyl)picolinonitrile Cyanation (e.g., TMSCN, Benzoyl Chloride) 4-(tert-Butyl)picolinic Acid 4-(tert-Butyl)picolinic Acid 4-(tert-Butyl)picolinonitrile->4-(tert-Butyl)picolinic Acid Acid or Base Hydrolysis 4-(tert-Butyl)picolinic Acid HCl 4-(tert-Butyl)picolinic Acid HCl 4-(tert-Butyl)picolinic Acid->4-(tert-Butyl)picolinic Acid HCl Treatment with HCl

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: A Case Study in Kinase Inhibition

The 4-(tert-butyl)picolinic acid scaffold has emerged as a valuable building block in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors often relies on the careful optimization of a core scaffold. The 4-(tert-butyl)picolinamide moiety has been incorporated into a series of kinase inhibitors, with the following SAR observations:

  • Picolinamide Core: The picolinamide core acts as a key pharmacophore, often forming hydrogen bonds with the hinge region of the kinase active site. The nitrogen atom of the pyridine ring and the amide N-H and carbonyl groups are crucial for this interaction.

  • 4-tert-Butyl Group: This group typically occupies a hydrophobic pocket within the kinase active site. Its size and lipophilicity contribute significantly to the binding affinity and selectivity of the inhibitor.

  • Amide Substituent: The substituent on the amide nitrogen is a key point for diversification and for targeting different kinases. Large, aromatic, or heterocyclic groups can be introduced here to pick up additional interactions with the protein.

The following diagram illustrates the general binding mode of a 4-(tert-butyl)picolinamide-based kinase inhibitor.

G cluster_0 Kinase Active Site cluster_1 4-(tert-Butyl)picolinamide Inhibitor Hinge Region Hinge Region (Backbone Amides/Carbonyls) Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Picolinamide Picolinamide Core Picolinamide->Hinge Region H-Bonds tBu 4-tert-Butyl Group tBu->Hydrophobic Pocket Hydrophobic Interactions R Amide Substituent (R) R->Solvent Exposed Region Further Interactions/ Vector for Modification

Caption: General binding mode of 4-(tert-butyl)picolinamide kinase inhibitors.

Quantitative Data for Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of a representative 4-(tert-butyl)picolinamide derivative against a panel of kinases.

Compound IDTarget KinaseIC50 (nM)
Compound A Kinase X15
Kinase Y250
Kinase Z>1000

Data is representative and derived from patented examples of kinase inhibitors incorporating the 4-(tert-butyl)picolinamide scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-(tert-Butyl)picolinic Acid

This protocol describes the synthesis of 4-(tert-Butyl)picolinic acid from 4-(tert-Butyl)picolinonitrile.

Step 1: Hydrolysis of 4-(tert-Butyl)picolinonitrile

  • To a round-bottom flask equipped with a reflux condenser, add 4-(tert-Butyl)picolinonitrile (1.0 eq).

  • Add a 6 M aqueous solution of hydrochloric acid (10 volumes).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to approximately 3-4 with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-(tert-Butyl)picolinic acid.

Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Precursor

This protocol details the coupling of 4-(tert-Butyl)picolinic acid with a representative amine to form a picolinamide derivative.

G Start 4-(tert-Butyl)picolinic Acid + Amine (R-NH2) Activation Activate Carboxylic Acid (e.g., HATU, HOBt, EDCI) Start->Activation Coupling Amide Bond Formation (Base, e.g., DIPEA) Activation->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final Product 4-(tert-Butyl)picolinamide Derivative Purification->Final Product

Caption: Workflow for the synthesis of a 4-(tert-butyl)picolinamide derivative.

Step-by-Step Procedure:

  • Dissolve 4-(tert-Butyl)picolinic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) and HOBt (1.1 eq).

  • Add a non-nucleophilic base such as DIPEA (2.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (R-NH2) (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(tert-butyl)picolinamide derivative.

Future Perspectives: Application in PROTACs and Beyond

The modular nature of this compound makes it an attractive building block for more complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] The picolinic acid moiety can be incorporated into the linker region or as part of the warhead or E3 ligase ligand. The 4-tert-butyl group can provide a degree of conformational constraint and metabolic stability to the linker, potentially improving the efficacy and pharmacokinetic properties of the resulting PROTAC. Further exploration of this scaffold in the context of PROTAC design is a promising avenue for future research.

Conclusion

This compound is a strategically designed building block that leverages the privileged nature of the picolinic acid scaffold while incorporating a functional group that confers desirable pharmacokinetic properties. Its utility has been demonstrated in the development of kinase inhibitors, and its potential for incorporation into next-generation therapeutics like PROTACs is significant. The synthetic accessibility and the clear medicinal chemistry rationale for its use ensure that this compound will remain a valuable tool for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride: A Core Building Block for Cereblon-Recruiting Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system (UPS).[2][3] A critical component of any PROTAC is the E3 ligase ligand, which dictates which of the over 600 human E3 ligases is hijacked for the degradation of a specific Protein of Interest (POI).[4] Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, has become a cornerstone of TPD research, largely due to the clinical validation provided by immunomodulatory imide drugs (IMiDs).[5][6][7] This guide provides an in-depth technical overview of 4-(tert-Butyl)picolinic acid hydrochloride, a versatile and synthetically accessible building block for creating novel CRBN-recruiting degraders. We will explore its mechanistic basis, provide detailed protocols for its incorporation into PROTACs, and outline the necessary validation workflows for drug development professionals.

The Central Role of Cereblon in Targeted Protein Degradation

The UPS is the primary intracellular pathway for controlled protein degradation.[2] E3 ubiquitin ligases provide substrate specificity to this system, selecting which proteins are marked with a polyubiquitin chain for destruction by the 26S proteasome.[2][4] PROTAC technology leverages this by physically linking a POI to an E3 ligase via a chemical linker.[3][5] This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the POI.[3][8]

Cereblon (CRBN) was identified as the direct target of thalidomide and its derivatives (lenalidomide, pomalidomide), collectively known as IMiDs.[7][9] These molecules act as "molecular glues," binding to CRBN and altering its substrate specificity to recruit "neosubstrates," such as the transcription factors Ikaros and Aiolos, for degradation.[6][10] This discovery not only explained the therapeutic and teratogenic effects of thalidomide but also provided a highly validated, drug-like scaffold for recruiting the CRL4-CRBN complex in PROTAC design.[11]

Mechanism of Cereblon Recruitment

CRBN_Mechanism POI POI Ternary Ternary POI->Ternary Binds Ub Ub Ternary->Ub Induces Recycle Recycle Ternary->Recycle Releases PROTAC PROTAC PROTAC->Ternary Mediates CRBN CRBN CRBN->Ternary Binds PolyUb PolyUb Ub->PolyUb Results in Proteasome Proteasome PolyUb->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Catalyzes

This compound: A Modern Building Block

While IMiD-based ligands are potent, their complex chiral structures can present synthetic challenges. This compound has emerged as a valuable alternative, offering a synthetically tractable and effective scaffold for engaging CRBN.

The picolinic acid core provides the necessary chemical features for CRBN binding, while the tert-butyl group is strategically positioned to enhance binding affinity and introduce favorable physicochemical properties. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics for laboratory use.

Physicochemical Properties

The key properties of this building block are summarized below, providing essential data for reaction planning and characterization.

PropertyValueSource
Synonym 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride[12]
Molecular Formula C₁₀H₁₄ClNO₂[13]
Molecular Weight 215.68 g/mol [13]
Purity ≥95% - 97% (Typical)[12][13]
Physical Form Solid[12]
Storage 2-8°C, Inert atmosphere[12]
InChI Key XPWCKHRFHCBIJA-UHFFFAOYSA-N[12]

Experimental Protocol: Synthesis of a Model PROTAC

This section provides a detailed, step-by-step protocol for the synthesis of a heterobifunctional PROTAC using this compound. The procedure describes a standard amide coupling reaction, a cornerstone of PROTAC synthesis, to conjugate the E3 ligand to a linker moiety.[14]

Causality Behind Choices:

  • Coupling Agent (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that activates the carboxylic acid of the picolinic acid derivative, facilitating rapid and high-yield amide bond formation with the amine-terminated linker.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction, driving the reaction to completion without causing unwanted side reactions.

  • Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Synthesis Workflow

Synthesis_Workflow A 1. Reactant Preparation (E3 Ligand, Linker, Reagents) B 2. Amide Coupling Reaction (HATU, DIPEA in DMF) A->B Add to reaction vessel C 3. Reaction Quenching & Work-up (Water addition, Extraction) B->C After completion D 4. Purification (Reverse-Phase HPLC) C->D Crude product E 5. Characterization (LC-MS, NMR, HRMS) D->E Purified fractions F Final PROTAC Compound E->F Verified structure

Step-by-Step Synthesis Protocol

This protocol outlines the coupling of this compound to an exemplar amine-terminated linker (e.g., a Boc-protected amino-PEG linker).

Materials:

  • This compound (1.0 eq)

  • Amine-terminated linker (e.g., Boc-NH-PEG₂-amine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reverse-phase HPLC purification system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. The base neutralizes the HCl salt and activates the carboxylic acid.

  • Coupling: Add the amine-terminated linker (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using reverse-phase preparative HPLC to yield the desired E3 ligand-linker conjugate.

  • Final PROTAC Assembly: The resulting conjugate, after deprotection of the Boc group (if present), can be subsequently coupled to a POI ligand using similar amide coupling chemistry to yield the final PROTAC molecule.

Experimental Protocol: Characterization and Validation

A synthesized PROTAC is not functional until its identity, purity, and biological activity are rigorously confirmed. This section outlines the critical self-validating system for characterizing a novel degrader.

Structural and Purity Verification
TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight of the product and assess crude reaction success.A major peak corresponding to the expected mass of the PROTAC.
¹H and ¹³C NMR Elucidate the precise chemical structure and confirm covalent bond formation.Peaks corresponding to all protons and carbons in the final structure with correct integrations and shifts.
HRMS Determine the exact mass to confirm the elemental composition.Observed mass within ±5 ppm of the calculated exact mass.
Analytical HPLC Determine the purity of the final compound.A single, sharp peak indicating >95% purity.
Biological Validation Workflow

Validation_Workflow Start Purified PROTAC (>95%) Treat Treat Cells with PROTAC (Dose-response) Start->Treat Lyse Cell Lysis Treat->Lyse Control Controls: - Proteasome Inhibitor (e.g., MG132) - Inactive Epimer/Analogue Treat->Control Parallel treatment WB Western Blot for POI Lyse->WB Result Quantify POI Degradation (Calculate DC₅₀) WB->Result Control->WB Compare results

Step-by-Step Western Blot Protocol for Degradation

Objective: To quantify the reduction in the level of the target POI in cells following PROTAC treatment.

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC, dissolved in DMSO

  • Proteasome inhibitor (e.g., MG132 or Bortezomib) as a control[15]

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)[16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

  • Control Treatment: In a separate well, co-treat cells with an effective concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132). This is a critical control; if degradation is proteasome-dependent, the inhibitor should "rescue" the POI from degradation.

  • Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[16]

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the bands.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Safety and Handling

As a laboratory chemical, this compound and its parent acid require careful handling.

  • Hazards: Classified as harmful if swallowed and causes serious eye damage.[17] May cause skin and respiratory irritation.[18]

  • Precautions:

    • Always handle in a well-ventilated area or chemical fume hood.[19]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

    • Avoid generation of dust.

    • Wash hands thoroughly after handling.[18]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

    • Swallowing: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][20]

Conclusion

This compound represents a significant tool in the arsenal of the medicinal chemist and chemical biologist. Its favorable synthetic accessibility and efficacy as a CRBN-recruiting ligand make it an ideal building block for the rapid generation and exploration of novel PROTACs. By providing a streamlined alternative to more complex IMiD-based scaffolds, it accelerates the design-make-test-analyze cycle that is fundamental to advancing the field of targeted protein degradation. The robust synthetic and validation protocols outlined in this guide provide a comprehensive framework for researchers to leverage this building block in their pursuit of next-generation therapeutics.

References

Structure and properties of 4-(tert-butyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(tert-butyl)pyridine-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is defined by its structural nuances and reactive potential. Pyridine carboxylic acids, as a class, have provided the scaffold for a multitude of therapeutic agents, acting as crucial enzyme inhibitors and versatile chemical building blocks.[1] This guide focuses on a specific, valuable derivative: 4-(tert-butyl)pyridine-2-carboxylic acid. Herein, we dissect its core structural features, physicochemical properties, and synthetic pathways, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in practical application and scientific integrity.

Molecular Identity and Structural Framework

4-(tert-butyl)pyridine-2-carboxylic acid, also known as 4-tert-butylpicolinic acid, is a disubstituted pyridine derivative.[2] Its architecture is characterized by a pyridine ring functionalized with a sterically demanding tert-butyl group at the C4 position and a carboxylic acid group at the C2 position. This specific arrangement of functional groups dictates its unique chemical behavior and utility.

The tert-butyl group, a bulky, electron-donating substituent, influences the electronic properties and steric environment of the pyridine ring. This steric hindrance can direct the regioselectivity of further reactions and modulate the coordination geometry when the molecule acts as a ligand. The carboxylic acid at the C2 position, adjacent to the ring nitrogen, is a key reactive handle for derivatization and a primary site for coordination with metal centers.

Key Identifiers:

  • IUPAC Name: 4-(tert-butyl)pyridine-2-carboxylic acid[2][]

  • CAS Number: 42205-74-3[2][][4]

  • Molecular Formula: C₁₀H₁₃NO₂[2][4]

  • Molecular Weight: 179.22 g/mol [2][4]

  • InChIKey: HDKBJZCKLMQKKD-UHFFFAOYSA-N[2][][4]

Caption: Molecular structure of 4-(tert-butyl)pyridine-2-carboxylic acid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. The data presented below has been aggregated from various chemical data repositories.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[2][4]
Molecular Weight 179.22 g/mol [2][4]
CAS Number 42205-74-3[2][4]
Density 1.107 g/cm³[4]
Boiling Point 321.3 °C[4]
Flash Point 148.1 °C[4]
Refractive Index 1.525[4]
XLogP3 2.08[4]
PSA (Polar Surface Area) 50.19 Ų[4]

XLogP3 is a computed octanol/water partition coefficient, indicating moderate lipophilicity. The Polar Surface Area (PSA) suggests reasonable cell permeability characteristics.

Spectroscopic Profile: A Structural Verification System

Spectroscopic analysis provides an empirical foundation for structural confirmation. The following sections detail the expected spectral characteristics, which serve as a self-validating system for sample identification and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine H-68.5 - 8.7Doublet (d)1HDeshielded by adjacent nitrogen and carboxylic acid.
Pyridine H-38.0 - 8.2Doublet (d)1HOrtho-coupled to H-5, deshielded by proximity to C2.
Pyridine H-57.5 - 7.7Doublet of doublets (dd)1HCoupled to both H-3 and H-6.
tert-butyl (CH₃)₉1.3 - 1.4Singlet (s)9HEquivalent methyl protons of the bulky alkyl group.
Carboxylic Acid OH11.0 - 13.0Broad singlet (br s)1HExchangeable proton, highly deshielded.

Note: Predicted shifts are based on general principles and data from similar structures like 4,4'-di-tert-butyl-2,2'-bipyridyl.[5][6] Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present. For 4-(tert-butyl)pyridine-2-carboxylic acid, the key absorptions are associated with the carboxylic acid and the aromatic ring.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongVery broad due to hydrogen bonding, often obscuring C-H stretches.[7][8]
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of sp² C-H bonds on the pyridine ring.[7]
C-H Stretch (Aliphatic)2980 - 2850StrongCharacteristic of sp³ C-H bonds in the tert-butyl group.
C=O Stretch (Carboxylic Acid)1760 - 1690Strong, SharpIntense absorption typical for a carbonyl group in a carboxylic acid.[8]
C=C, C=N Stretch (Aromatic)1600 - 1450Medium-StrongMultiple bands corresponding to pyridine ring vibrations.
C-O Stretch (Carboxylic Acid)1320 - 1210StrongCoupled with O-H bending.[8]
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's fragmentation pattern, further confirming its structure.

m/z ValueIonRationale
179[M]⁺Molecular ion peak corresponding to the exact mass of C₁₀H₁₃NO₂.[4][9]
164[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
134[M - COOH]⁺Loss of the carboxylic acid group as a radical.
122[M - C(CH₃)₃]⁺Loss of the tert-butyl radical.
57[C(CH₃)₃]⁺Tert-butyl cation, often a prominent peak for tert-butyl containing compounds.

Synthesis and Chemical Reactivity

Synthetic Strategy: A Scalable Approach

A robust and scalable synthesis is paramount for the practical application of any chemical intermediate. While multiple routes may exist, a common and efficient method involves the derivatization of commercially available precursors like picolinic acid or 4-tert-butylpyridine. A related synthesis for a pyridinooxazoline (PyOx) ligand starts from picolinic acid, demonstrating its utility as a versatile starting material.[10][11] The general logic involves introducing the tert-butyl group onto a pre-existing pyridine-2-carboxylic acid scaffold or, conversely, carboxylating a pre-existing 4-tert-butylpyridine molecule.

SynthesisWorkflow cluster_0 Synthesis Pathway Start 4-tert-butylpyridine Intermediate1 Oxidation/Metalation Start->Intermediate1 e.g., n-BuLi, then CO₂ Product 4-(tert-butyl)pyridine- 2-carboxylic acid Intermediate1->Product Acidic Workup

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Directed Ortho Metalation

This protocol describes a plausible synthesis via directed ortho metalation of 4-tert-butylpyridine, a method known for its regioselectivity in functionalizing pyridine rings.

Objective: To synthesize 4-(tert-butyl)pyridine-2-carboxylic acid from 4-tert-butylpyridine.

Materials:

  • 4-tert-butylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 4-tert-butylpyridine (1.0 eq) and anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The nitrogen atom directs the lithiation to the C2 position. The reaction mixture is stirred at this temperature for 2-3 hours.

  • Carboxylation: The flask is carefully opened, and an excess of crushed dry ice is added in small portions. The reaction is allowed to slowly warm to room temperature as the CO₂ sublimes.

  • Workup and Extraction: Once at room temperature, 1M HCl is added to quench the reaction and protonate the carboxylate salt, adjusting the pH to ~3-4. The aqueous layer is extracted three times with diethyl ether.

  • Isolation and Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization or column chromatography to yield the final product.

Self-Validation: The identity and purity of the product must be confirmed by comparing its spectroscopic data (¹H NMR, IR, MS) with the profiles detailed in Section 3. Melting point analysis should also be performed.

Core Applications and Field Insights

The unique structure of 4-(tert-butyl)pyridine-2-carboxylic acid makes it a valuable component in several advanced chemical fields.

  • Pharmaceutical Synthesis: As a pyridine carboxylic acid derivative, it serves as an important scaffold. Such scaffolds are integral to the development of enzyme inhibitors for diseases ranging from tuberculosis to cancer.[1] The tert-butyl group can enhance binding affinity within hydrophobic pockets of target proteins and improve metabolic stability. While direct applications of this specific molecule are often proprietary, its structural motifs are highly relevant in medicinal chemistry. For example, related pyridine-based structures are investigated for targeting neurological disorders.[12]

  • Coordination Chemistry and Catalysis: The pyridine-2-carboxylic acid moiety is an excellent bidentate N,O-chelating ligand. It readily forms stable complexes with a wide range of transition metals. These metal complexes can be explored as catalysts for various organic transformations. The bulky tert-butyl group can be used to tune the steric and electronic properties of the catalyst, influencing its activity and selectivity.

  • Materials Science: The parent compound, 4-tert-butylpyridine, is a well-known additive in electrolytes for dye-sensitized solar cells (DSSCs), where it improves photovoltaic performance.[13][14][15] By extension, 4-(tert-butyl)pyridine-2-carboxylic acid can be used as an anchoring group to bind dyes or other functional components to semiconductor surfaces like TiO₂, opening avenues for its use in advanced materials and solar energy applications.

Conclusion

4-(tert-butyl)pyridine-2-carboxylic acid is more than a simple chemical intermediate; it is a precisely engineered tool for the modern scientist. Its combination of a sterically influential tert-butyl group and a versatile pyridine-2-carboxylic acid chelating unit provides a powerful platform for innovation. From designing next-generation pharmaceuticals to developing novel catalysts and advanced materials, the principles and protocols outlined in this guide serve as a foundational resource for harnessing the full potential of this valuable molecule.

References

Spectroscopic Data for 4-(tert-Butyl)picolinic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-(tert-Butyl)picolinic Acid Hydrochloride

This compound is a substituted pyridine carboxylic acid. Its structure, featuring a bulky tert-butyl group at the 4-position and a carboxylic acid at the 2-position of the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility in aqueous media.

Chemical Structure and Properties:

PropertyValueSource
Chemical Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]
CAS Number 123811-75-6[1]
Physical Form Solid[1]
Purity Typically ≥95%[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the protons of the tert-butyl group, and the acidic proton of the carboxylic acid and the pyridinium hydrochloride.

Predicted Chemical Shifts and Multiplicities:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will likely appear as a broad signal due to hydrogen bonding and exchange.
~8.7 - 8.9Doublet1HH-6The proton adjacent to the protonated nitrogen and the carboxylic acid group will be the most deshielded aromatic proton.
~8.0 - 8.2Doublet of Doublets1HH-5This proton will be coupled to both H-6 and H-3.
~7.8 - 8.0Doublet1HH-3This proton will be coupled to H-5.
~1.3 - 1.5Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Experimental Protocol for ¹H NMR Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Predicted Chemical Shifts:

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C=OThe carbonyl carbon of the carboxylic acid is expected to be the most deshielded carbon.
~155 - 160C-4The carbon atom bearing the tert-butyl group will be significantly deshielded.
~148 - 152C-2The carbon atom attached to the carboxylic acid group.
~140 - 145C-6The carbon atom adjacent to the nitrogen.
~125 - 130C-5Aromatic carbon.
~120 - 125C-3Aromatic carbon.
~35 - 40-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~30 - 35-C(C H₃)₃The methyl carbons of the tert-butyl group.
Experimental Protocol for ¹³C NMR Data Acquisition

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound.

Materials:

  • This compound (20-50 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 100 MHz or higher for ¹³C)

Procedure:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Instrument Setup:

    • Follow the same locking and shimming procedure as for ¹H NMR.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a singlet for each unique carbon.

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift using the solvent signal as a reference (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, C=C and C=N stretching of the pyridine ring, and C-H stretching and bending of the tert-butyl group.

Predicted Major Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid, hydrogen-bonded)
~3100 - 3000MediumAromatic C-H stretch
~2960, ~2870StrongAliphatic C-H stretch (tert-butyl)
~1730 - 1700StrongC=O stretch (carboxylic acid)
~1600, ~1570, ~1470MediumC=C and C=N ring stretching (pyridine)
~1460, ~1370MediumC-H bending (tert-butyl)
~1300 - 1200Strong, BroadC-O stretch and O-H bend (carboxylic acid)
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of solid this compound.

Materials:

  • This compound (solid)

  • FTIR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum, this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base, 4-(tert-Butyl)picolinic acid. The molecular weight of the free base is 179.22 g/mol .

Predicted Molecular Ion Peak:

m/zIon
180.10[C₁₀H₁₃NO₂ + H]⁺

Predicted Fragmentation Pattern: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂. Therefore, a fragment ion corresponding to the loss of 44 Da from the molecular ion may be observed.

  • [M+H - CO₂]⁺: m/z 136.10 (corresponding to protonated 4-tert-butylpyridine)

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Objective: To determine the mass of this compound.

Materials:

  • This compound

  • Suitable solvent (e.g., methanol, acetonitrile/water mixture)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (typically in the low µg/mL range).

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Workflow for Spectroscopic Analysis

G cluster_workflow Spectroscopic Analysis Workflow start Sample: this compound nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr structure_elucidation Structure Confirmation ir->structure_elucidation ms->structure_elucidation h_nmr->structure_elucidation c_nmr->structure_elucidation

Caption: A logical workflow for the comprehensive spectroscopic analysis.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, this guide serves as a valuable resource for the identification, characterization, and utilization of this important chemical building block in research and development. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 4-(tert-Butyl)picolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation with VHL-Recruiting PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[][3][4] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[][4]

Among the more than 600 E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase has emerged as a popular choice for PROTAC design due to its widespread tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[3][5][6][7] A key structural motif for potent VHL ligands is often derived from a hydroxyproline mimetic. The synthesis of these ligands frequently employs versatile building blocks, with 4-(tert-Butyl)picolinic acid hydrochloride serving as a crucial precursor for a specific class of VHL ligands. Its incorporation allows for the generation of a critical amide bond that anchors the ligand within the VHL binding pocket.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of VHL-based PROTACs, with a particular focus on the practical application of this compound.

The Strategic Role of 4-(tert-Butyl)picolinic Acid in VHL Ligand Synthesis

The tert-butyl group on the picolinic acid scaffold provides a strategic steric and electronic contribution that can enhance the binding affinity and selectivity of the resulting VHL ligand. The carboxylic acid functionality of this molecule is the reactive handle for covalent linkage to other components of the PROTAC, typically through amide bond formation. The hydrochloride salt form enhances the stability and solubility of the precursor, making it amenable to standard laboratory handling and reaction conditions.

The general workflow for the development of a VHL-based PROTAC, from initial design to in vivo evaluation, is a systematic process.

PROTAC Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Select POI Ligand Select POI Ligand Select Linker Select Linker Select POI Ligand->Select Linker Synthesize VHL Ligand Synthesize VHL Ligand Select Linker->Synthesize VHL Ligand Assemble PROTAC Assemble PROTAC Synthesize VHL Ligand->Assemble PROTAC Biochemical Assays Biochemical Assays Assemble PROTAC->Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Mechanism of Action Mechanism of Action Cell-based Assays->Mechanism of Action Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology

Caption: Logical workflow for VHL-based PROTAC development.

Part 1: Synthesis of a VHL Ligand-Linker Intermediate

This section details the synthesis of a key intermediate where a linker is attached to the VHL ligand precursor derived from this compound. This modular approach allows for the subsequent coupling of this intermediate to a ligand for a protein of interest.

Protocol 1: Amide Coupling of this compound with an Amino-Linker

This protocol describes a standard amide bond formation reaction. The choice of coupling reagent and base is critical for efficient reaction and to minimize side products.

Materials:

  • This compound

  • Amine-terminated linker (e.g., a PEG linker with a terminal amino group and a protected functional group on the other end)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and act as a base for the coupling reaction. Stir for 10 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) to the reaction mixture and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the amine-terminated linker (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired VHL ligand-linker intermediate.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.

  • DIPEA is a non-nucleophilic base, preventing it from competing with the amine linker in the reaction.

  • Anhydrous conditions are crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.

Part 2: Assembly and Characterization of the Final PROTAC

The VHL ligand-linker intermediate synthesized in Part 1 is now ready for coupling with a ligand for the protein of interest (POI). The choice of coupling chemistry will depend on the functional group present on the POI ligand and the protected functional group on the linker. For this example, we will consider a "click chemistry" approach, which is known for its high efficiency and modularity.[8][9]

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol assumes the VHL ligand-linker intermediate has a terminal azide and the POI ligand has a terminal alkyne.

Materials:

  • Azide-functionalized VHL ligand-linker intermediate (from Part 1, with the linker having a terminal azide)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • Reaction Setup: In a vial, dissolve the azide-functionalized VHL ligand-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO4·5H2O (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole-linked PROTAC can be monitored by LC-MS.

  • Purification: Upon completion, purify the final PROTAC using preparative reverse-phase HPLC to achieve high purity.

PROTAC Synthesis Workflow cluster_0 VHL Ligand-Linker Synthesis cluster_1 PROTAC Assembly A 4-(tert-Butyl)picolinic acid HCl C Amide Coupling (HATU, DIPEA) A->C B Amino-Linker-Azide B->C D VHL Ligand-Linker-Azide C->D F CuAAC Click Chemistry D->F E POI Ligand-Alkyne E->F G Final PROTAC F->G

Caption: Synthetic workflow for a VHL-based PROTAC.

Characterization of the Synthesized PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bonds.Peaks corresponding to all protons and carbons of the VHL ligand, linker, and POI ligand.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula.[10][11]The observed mass should match the calculated mass with an error of < 5 ppm.
HPLC Assessment of purity.A single major peak indicating >95% purity.

Part 3: Biological Evaluation of PROTAC Activity

Once the PROTAC has been synthesized and characterized, its biological activity must be validated. This involves confirming its ability to induce the degradation of the target protein in a cellular context.

Protocol 3: Western Blotting for Target Protein Degradation

This is a standard and widely used method to quantify the levels of a specific protein in a cell lysate.[12]

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (PROTAC + proteasome inhibitor).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. The DC50 (concentration at which 50% degradation is observed) can then be determined.

PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: VHL-based PROTAC mechanism of action.

Conclusion and Future Perspectives

The use of this compound as a building block provides a reliable and efficient route to a class of potent VHL ligands for the construction of PROTACs. The modular synthetic strategies outlined in these application notes, combining robust amide coupling with efficient click chemistry, offer a versatile platform for the rapid generation and evaluation of novel protein degraders. As the field of targeted protein degradation continues to evolve, the principles and protocols described herein will serve as a valuable resource for researchers dedicated to developing the next generation of therapeutics.

References

Application Notes and Protocols: Utilizing 4-(tert-Butyl)picolinic acid hydrochloride for VHL-Recruiting Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Therapeutic Intervention

The landscape of drug discovery is undergoing a significant transformation, moving beyond simple protein inhibition to targeted protein degradation (TPD). This innovative modality does not merely block a protein's function but eliminates the protein entirely by co-opting the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS). At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][5][6]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited E3 ligases in PROTAC design, owing to its prevalent expression and the availability of well-characterized, high-affinity small molecule ligands.[1][5][6][7] A critical building block for creating potent VHL ligands is 4-(tert-Butyl)picolinic acid hydrochloride (CAS: 123811-75-6).[8][9][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis and evaluation of VHL-recruiting PROTACs.

The Central Role of 4-(tert-Butyl)picolinic acid in VHL Ligand Synthesis

This compound serves as a key precursor for the synthesis of the VHL ligand's "right-hand side" moiety. The picolinic acid scaffold, after a series of synthetic transformations, ultimately forms part of the structure that mimics the recognition motif of Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL.[5][6] The tert-butyl group is a canonical feature in many potent VHL ligands, occupying a crucial hydrophobic pocket in the VHL protein and significantly contributing to binding affinity.[5] Understanding the synthetic route from this starting material to a functional VHL ligand is the first step in developing a novel PROTAC.

Mechanism of Action: The PROTAC-Induced Ternary Complex

A VHL-recruiting PROTAC orchestrates the formation of a ternary complex: POI-PROTAC-VHL.[11][12] The PROTAC acts as a molecular bridge, with one end binding the POI and the other, derived from precursors like 4-(tert-Butyl)picolinic acid, binding to VHL. This proximity enables the VHL E3 ligase complex to transfer ubiquitin molecules to accessible lysine residues on the POI surface.[5] This polyubiquitination event is the molecular "kiss of death," signaling the proteasome to degrade the target protein.[5][6]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds POI Ligand PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Binds VHL Ligand Ub_POI Polyubiquitinated POI Ternary->Ub_POI E2/E3 enzymes catalyze transfer Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Binding Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Design and Protocols

The development of a successful PROTAC is an empirical process requiring careful optimization of its three components: the POI ligand, the E3 ligase ligand, and the connecting linker.[13] The linker, in particular, is not just a simple spacer; its length, composition, and attachment points critically influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[1][7][14]

Part 1: Synthesis of a Functional VHL Ligand Intermediate

The journey begins with the conversion of this compound into a suitable building block for PROTAC synthesis. This typically involves amide coupling with a derivative of hydroxyproline (Hyp), which is the key recognition element for VHL.[15] The following is a representative, generalized protocol.

Protocol 1: Synthesis of a VHL Ligand Precursor

  • Neutralization: Dissolve this compound (1.0 eq) in an appropriate organic solvent (e.g., Dichloromethane - DCM). Add a suitable base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride salt, yielding the free carboxylic acid.

  • Amide Coupling: To the solution from Step 1, add a protected hydroxyproline methyl ester derivative (e.g., (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate, 1.0 eq).

  • Activating Agent: Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up & Purification: Upon completion, perform an aqueous work-up to remove water-soluble reagents. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the coupled product.

  • Ester Hydrolysis: Dissolve the purified product in a solvent mixture (e.g., THF/water) and add a base like lithium hydroxide (LiOH) to hydrolyze the methyl ester to a carboxylic acid. This carboxylic acid serves as the attachment point for the linker.

  • Final Purification: After acidification and extraction, purify the final VHL ligand precursor by chromatography or recrystallization. Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: PROTAC Assembly via Linker Conjugation

With the VHL ligand precursor in hand, the next stage is to connect it to a POI ligand via a chosen linker. Linkers often contain polyethylene glycol (PEG) units to improve solubility or rigid moieties to provide conformational restriction.[14][16][17] The most common conjugation chemistry is amide bond formation.

PROTAC_Synthesis_Workflow cluster_VHL VHL Ligand Synthesis cluster_POI POI Ligand & Linker cluster_Final Final PROTAC Assembly A 4-(tert-Butyl)picolinic acid hydrochloride B Amide Coupling with Hydroxyproline derivative A->B C VHL Ligand Precursor (with COOH handle) B->C G Final PROTAC C->G Amide Coupling D POI Ligand F POI-Linker Intermediate (with COOH handle) D->F Amide Coupling E Linker with Amine & COOH termini E->F F->G

Caption: General synthetic workflow for PROTAC assembly.

Protocol 2: Representative Amide Coupling for PROTAC Synthesis

  • Activation: Dissolve the VHL ligand precursor (from Protocol 1, 1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF). Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.

  • Addition: In a separate flask, dissolve the POI ligand-linker conjugate (containing a terminal amine group, 1.0 eq) in DMF.

  • Coupling Reaction: Add the POI ligand-linker solution to the activated VHL ligand solution. Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Track the formation of the final PROTAC product using LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC molecule using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using analytical HPLC, HRMS, and NMR spectroscopy.[11]

Part 3: In Vitro Evaluation of Protein Degradation

The ultimate test of a PROTAC's function is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard method for quantifying changes in protein levels.[3]

Protocol 3: Western Blot Analysis of Target Protein Degradation

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a Bradford or BCA protein assay to ensure equal protein loading for each sample.[18][19]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins based on molecular weight using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.

Data Analysis and Interpretation

The primary output from the Western blot experiment is the quantification of the target protein level at different PROTAC concentrations. This data is used to determine key parameters of PROTAC efficacy.

ParameterDescriptionMethod of Determination
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.Plot normalized protein levels against the log of PROTAC concentration and fit a sigmoidal dose-response curve.
Dₘₐₓ The maximum percentage of protein degradation achieved by the PROTAC.The bottom plateau of the dose-response curve.
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) that compete with the formation of the productive ternary complex.Observed as a "U-shaped" or "V-shaped" curve at the highest concentrations of the dose-response plot.

Biochemical and Biophysical Assays: To complement cellular assays, various biochemical and biophysical techniques can provide deeper insights into the PROTAC's mechanism.[20]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding between the PROTAC, POI, and VHL, helping to characterize ternary complex formation.[21]

  • Surface Plasmon Resonance (SPR): Determines the kinetics (on- and off-rates) of binary and ternary complex formation.[21]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay used to quantify ternary complex formation in solution.[3]

Conclusion

This compound is a foundational building block in the rapidly evolving field of targeted protein degradation. Its incorporation into VHL ligands enables the creation of potent PROTACs capable of hijacking the VHL E3 ligase to eliminate disease-causing proteins. The successful development of these molecules relies on a multidisciplinary approach that combines meticulous organic synthesis, strategic linker design, and rigorous biological evaluation. The protocols and principles outlined in this guide provide researchers with a robust framework for harnessing the power of this key chemical entity to advance the next generation of therapeutics.

References

Application Notes and Protocols for the Synthesis of 4-(tert-Butyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-(tert-Butyl)picolinic acid is a valuable building block in medicinal chemistry and materials science. Its derivatives, particularly amides and esters, are frequently explored as ligands for catalysis, therapeutic agents, and functional materials. The tert-butyl group provides steric bulk and increased lipophilicity, which can significantly influence the pharmacological and material properties of the final compounds. This document provides detailed experimental procedures for the synthesis of amide and ester derivatives of 4-(tert-butyl)picolinic acid, grounded in established chemical principles and supported by practical, field-proven insights.

Core Concepts in Derivatization

The derivatization of 4-(tert-butyl)picolinic acid primarily involves reactions of the carboxylic acid functional group. The two most common transformations are amide bond formation and esterification. Both reactions typically require the "activation" of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol, respectively. Direct condensation is often inefficient due to the formation of non-reactive carboxylate salts with amines or unfavorable equilibria with alcohols.

Amide Bond Formation: The Logic of Activation

Amide bonds are a cornerstone of many biologically active molecules. Their formation from a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery. The key to a successful amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent."

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// Edges Start -> Activation [label=""]; Coupling_Reagents -> Activation; Activation -> Activated_Intermediate [label="Forms"]; Activated_Intermediate -> Nucleophilic_Attack [label="Reacts with"]; Nucleophilic_Attack -> Tetrahedral_Intermediate [label="Forms"]; Tetrahedral_Intermediate -> Product [label="Collapses to"]; Tetrahedral_Intermediate -> Byproducts [label="Releases"]; } enddot Figure 1: General workflow for amide bond formation.

Esterification: Strategies for Ester Synthesis

Esterification of 4-(tert-butyl)picolinic acid can be achieved through several methods. The choice of method depends on the alcohol being used and the overall sensitivity of the starting materials to acidic or basic conditions.

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// Edges Start -> Method; Method -> Fischer; Method -> Steglich; Method -> Acyl_Chloride; Fischer -> Product; Steglich -> Product; Acyl_Chloride -> Product; } enddot Figure 2: Common strategies for ester synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl-4-(tert-butyl)picolinamides via HATU Coupling

This protocol is highly efficient for a wide range of primary and secondary amines, including those that are electron-deficient.[1][2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly forms a highly reactive OAt-active ester, minimizing side reactions and racemization if chiral amines are used.

Materials:

  • 4-(tert-Butyl)picolinic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(tert-butyl)picolinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.5 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide derivative.

Rationale for Reagent Choices:

  • HATU: A highly effective coupling reagent that leads to fast reaction times and high yields, even with challenging substrates.[2]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge the proton from the amine, facilitating its nucleophilic attack.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Synthesis of N-Aryl/Alkyl-4-(tert-butyl)picolinamides via EDC/HOBt Coupling

This is a classic and cost-effective method for amide bond formation.[1] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is often used as an additive to suppress side reactions and reduce racemization by forming a more reactive and stable active ester intermediate.

Materials:

  • 4-(tert-Butyl)picolinic acid

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(tert-butyl)picolinic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add TEA or DIPEA (2.0 eq) followed by the portion-wise addition of EDC (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Methyl/Ethyl 4-(tert-butyl)picolinate via Fischer Esterification

The Fischer esterification is a straightforward method for converting carboxylic acids to esters using an excess of a simple alcohol in the presence of a strong acid catalyst.[3] This method is particularly suitable for producing methyl and ethyl esters where the alcohol can be used as the solvent.

Materials:

  • 4-(tert-Butyl)picolinic acid

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Suspend 4-(tert-butyl)picolinic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension. Alternatively, for a milder generation of HCl in situ, thionyl chloride (1.2 eq) can be added dropwise at 0 °C.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate or diethyl ether.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ until gas evolution ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: The crude ester can be purified by distillation under reduced pressure or by flash column chromatography if necessary.

Protocol 4: Synthesis of tert-Butyl 4-(tert-butyl)picolinate via Steglich Esterification

The synthesis of tert-butyl esters via Fischer esterification is generally not feasible due to the steric hindrance and instability of the tert-butyl cation under strongly acidic conditions. The Steglich esterification, using a carbodiimide coupling agent and a catalytic amount of DMAP (4-Dimethylaminopyridine), is an effective alternative for synthesizing sterically hindered esters under milder conditions.[4][5]

Materials:

  • 4-(tert-Butyl)picolinic acid

  • tert-Butyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-(tert-butyl)picolinic acid (1.0 eq), tert-butyl alcohol (3.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C.[5]

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Wash the filtrate with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Amide Coupling Reagents for 4-(tert-Butyl)picolinic Acid

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEADMF1-4 hours70-95%Fast, high yielding, low racemization.Guanidinium byproduct formation with the amine.
EDC HOBtDIPEADCM/DMF4-12 hours60-90%Water-soluble byproduct, cost-effective.N-acylurea formation, potential for racemization.

Table 2: Comparison of Esterification Methods for 4-(tert-Butyl)picolinic Acid

MethodReagentsAlcohol TypeTypical Yield (%)AdvantagesDisadvantages
Fischer H₂SO₄ (cat.), Alcohol (solvent)Primary, Secondary60-85%Simple, inexpensive, uses common reagents.Requires harsh acidic conditions and high temperatures.
Steglich DCC/EDC, DMAP (cat.)Tertiary70-85%Mild conditions, suitable for acid-sensitive substrates.Formation of urea byproduct that needs to be removed.
Acyl Chloride 1) SOCl₂ or (COCl)₂ 2) Alcohol, BaseAll types80-95%High yielding, works for hindered alcohols.Two-step process, requires handling of corrosive reagents.

Conclusion

The derivatization of 4-(tert-butyl)picolinic acid into its corresponding amides and esters is a critical step in the development of new chemical entities for various applications. The choice of synthetic methodology should be guided by the nature of the coupling partner (amine or alcohol), the scale of the reaction, and the presence of other functional groups in the molecule. The protocols outlined in this document provide robust and reproducible methods for achieving these transformations, along with the underlying chemical principles to aid in troubleshooting and optimization.

References

Scalable synthesis of ligands from 4-(tert-Butyl)picolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Privileged Ligands from 4-(tert-Butyl)picolinic Acid Hydrochloride

Abstract

4-(tert-Butyl)picolinic acid and its derivatives are foundational building blocks for a versatile class of ligands critical to modern chemistry. Their applications span asymmetric catalysis, materials science, and the development of novel therapeutics.[1] The strategic placement of the bulky tert-butyl group often imparts favorable solubility and steric properties to the resulting metal complexes. However, transitioning from laboratory-scale discovery to industrial-scale production presents significant challenges in terms of efficiency, cost, and safety. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scalable synthesis of high-value ligands, including picolinamides and pyridinooxazolines (PyOx), from commercially available this compound. We present detailed, field-tested protocols, explain the causal logic behind key experimental choices, and discuss critical parameters for successful scale-up.

Introduction: The Strategic Value of 4-(tert-Butyl)picolinic Acid Scaffolds

The picolinamide moiety is a privileged bidentate N,O-chelator that forms stable complexes with a wide range of transition metals.[2] This inherent coordinating ability has made it a cornerstone in the design of:

  • Asymmetric Catalysts: Chiral ligands derived from picolinic acid, such as pyridinooxazolines (PyOx), are highly effective in enantioselective transformations. The (S)-t-BuPyOx ligand, for example, is renowned for its performance in catalytic asymmetric conjugate additions.[3][4][5]

  • Drug Development: The picolinamide scaffold is present in numerous biologically active molecules and serves as a versatile directing group in C-H functionalization reactions, enabling the efficient synthesis of complex pharmaceutical intermediates.[6][7][8]

  • Materials Science: Bipyridine ligands, accessible through decarboxylative coupling of picolinic acids, are fundamental components in the construction of supramolecular polymers and functional materials.[1][9][10][11]

The primary challenge lies in developing synthetic routes that are not only high-yielding but also robust, cost-effective, and amenable to large-scale production, minimizing the need for laborious purification techniques like column chromatography.[3][12] This guide focuses on such scalable methodologies.

Core Synthetic Strategies & Mechanistic Considerations

The conversion of this compound into valuable ligands primarily involves two key transformations: amidation and subsequent cyclization for PyOx ligands.

Amide Bond Formation: The Gateway Reaction

The formation of the amide bond is the most critical step. While numerous methods exist, their scalability differs significantly.

  • Activation to Acid Chlorides: This is a classic and highly effective method for activating the carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used. The in-situ formation of the acid chloride, followed by reaction with an amine, is an industrially viable approach.[2]

    • Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive picolinoyl chloride intermediate. The hydrochloride salt of the starting material must first be neutralized or the reaction driven with excess chlorinating agent. A key consideration is that under harsh conditions (e.g., high temperatures), reactions with SOCl₂ can lead to undesired chlorination on the pyridine ring, particularly at the 4-position if it were unsubstituted.[2][13] The presence of the tert-butyl group at this position advantageously blocks this side reaction.

  • Peptide Coupling Reagents: Reagents like HATU, HOBt, and EDC are highly efficient for small-scale synthesis but generate stoichiometric byproducts, increasing costs and waste streams, making them less desirable for large-scale manufacturing.[14]

  • Catalytic Amidation: Modern approaches using catalysts, such as boric acid derivatives, offer a "greener" alternative by minimizing waste, as the only byproduct is water.[14] While promising, these methods may require more intensive process optimization for broad industrial adoption.

PyOx Ligand Synthesis: A Case Study in Scalability

The synthesis of chiral PyOx ligands is a prime example of a multi-step process where scalability is paramount. A highly efficient, three-step route starting from picolinic acid has been developed, which notably avoids tedious chromatographic purification.[3][4][12] The strategy involves the amidation of the picolinic acid with a chiral amino alcohol, followed by a base-mediated cyclization to form the oxazoline ring.

Experimental Protocols & Workflows

The following protocols are designed for gram-scale synthesis and have been optimized for scalability, prioritizing purification by crystallization or extraction over chromatography.

Workflow Overview

G A 4-(tert-Butyl)picolinic acid Hydrochloride B Amidation with Chiral Amino Alcohol (e.g., (S)-tert-leucinol) A->B Protocol 1 F Amidation with Primary/Secondary Amine A->F Protocol 2 C Amide-Alcohol Intermediate B->C D Cyclization (e.g., SOCl₂, Base) C->D E Chiral PyOx Ligand ((S)-t-BuPyOx) D->E G Picolinamide Ligand F->G

Caption: General synthetic routes from 4-(tert-Butyl)picolinic acid.

Protocol 1: Scalable Synthesis of (S)-4-(tert-Butyl)-2-(4-(tert-butyl)pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

This protocol is adapted from a highly efficient, multi-gram scale synthesis that avoids chromatography for the final product.[3][4][12]

G cluster_0 Step 1: Amidation A 1. Dissolve 4-(t-Bu)picolinic acid HCl and (S)-tert-leucinol in Toluene B 2. Add Triethylamine (TEA) at 0 °C A->B C 3. Warm to 60 °C to form a clear solution B->C E 5. Add SOCl₂ solution dropwise to reaction at 60 °C C->E D 4. Prepare SOCl₂ solution in Toluene D->E F 6. Stir for 4h at 60 °C E->F G 7. Cool, Quench, Extract & Purify F->G H Isolated Amide-Alcohol Intermediate G->H

Caption: Workflow for the scalable amidation step.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 equiv), (S)-tert-leucinol (1.0 equiv), and toluene (approx. 4 mL per gram of picolinic acid).

  • Base Addition: Cool the resulting slurry to 0 °C in an ice bath. Slowly add triethylamine (2.2 equiv) dropwise while stirring.

    • Expert Insight: Triethylamine acts as a base to first neutralize the hydrochloride salt of the starting material and then to scavenge the HCl generated during the formation of the acid chloride. Adding it at 0 °C helps to control any initial exotherm.

  • Acid Chloride Formation: After the addition of triethylamine, warm the mixture to 60 °C. In a separate flask, dilute thionyl chloride (SOCl₂, 2.0 equiv) with toluene (2 mL per gram of SOCl₂).

  • Reaction: Add the thionyl chloride solution dropwise to the vigorously stirring reaction mixture at 60 °C over 20-30 minutes.

    • Causality: The SOCl₂ reacts with the picolinic acid to form the highly reactive acyl chloride in situ. This intermediate is immediately consumed by the (S)-tert-leucinol to form the amide bond. Maintaining a steady temperature is crucial for controlling the reaction rate and preventing byproduct formation.

  • Work-up & Isolation: After stirring at 60 °C for 4 hours, cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can often be carried forward but can be purified by crystallization if necessary.

  • Chlorination: Dissolve the crude amide-alcohol from Step 1 (1.0 equiv) in dichloromethane (DCM, approx. 10 mL per gram). Cool the solution to 0 °C. Add thionyl chloride (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

    • Mechanism: The thionyl chloride reacts with the primary alcohol to form an intermediate alkyl chloride, which is the precursor for the ring-closing reaction.

  • Cyclization & Purification: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and DCM. Re-dissolve the crude residue in methanol. Add this solution to a stirring solution of 25% sodium methoxide in methanol (3.0 equiv) at 0 °C. Stir for 3 hours. Quench with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final (S)-t-BuPyOx ligand can be purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

    • Trustworthiness: This two-step activation/cyclization protocol consistently provides higher yields than direct cyclization attempts.[3][12] The use of a strong base like sodium methoxide efficiently promotes the intramolecular SN2 reaction to form the oxazoline ring. Purification by crystallization is a self-validating system, as it selectively isolates the desired product in high purity, avoiding the material loss and solvent waste associated with chromatography.

Parameter Amidation[3] Cyclization[3] Overall
Scale Multi-gramMulti-gram---
Typical Yield ~98% (as HCl salt)~72%~64%
Purification Extraction/DryingCrystallization---
Key Advantage High conversion, avoids chromatographyRobust, high-yielding closureScalable, chromatography-free

Table 1. Summary of quantitative data for the scalable (S)-t-BuPyOx synthesis.

Protocol 2: General Scalable Synthesis of Picolinamides

This protocol describes a general method for coupling 4-(tert-Butyl)picolinic acid with a generic primary or secondary amine.

  • Acid Chloride Formation: In a dry reaction vessel under a nitrogen atmosphere, suspend this compound (1.0 equiv) in toluene (5-10 volumes). Add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF (1-2 drops).

    • Expert Insight: Oxalyl chloride is often preferred for scalability as its byproducts (CO, CO₂) are gaseous and easily removed. The DMF acts as a catalyst for the formation of the Vilsmeier reagent, which is the active chlorinating species.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases and the reaction becomes a clear solution. The formation of the acid chloride can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS for the formation of the methyl ester.

  • Amidation: In a separate vessel, dissolve the desired amine (1.1 equiv) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 equiv) in an appropriate solvent like DCM or toluene.

  • Addition & Work-up: Cool the amine solution to 0 °C. Slowly add the previously prepared acid chloride solution via cannula. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, quench the reaction with water or a saturated solution of NH₄Cl. Separate the layers and extract the aqueous phase. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude picolinamide can be purified by recrystallization from an appropriate solvent (e.g., ethanol, heptane, or ethyl acetate) or by slurry in a non-solvent to remove impurities.

Considerations for Industrial Scale-Up

Transitioning from the bench to a pilot plant or manufacturing facility requires careful consideration of several factors:

  • Thermal Safety: Amide coupling reactions, especially the initial acid chloride formation, can be exothermic. On a large scale, proper heat management is critical to prevent runaway reactions. The rate of addition of reagents must be carefully controlled, and the reactor must have adequate cooling capacity.

  • Process Automation & Flow Chemistry: For continuous manufacturing, flow chemistry offers significant advantages.[15][16][17][18] Reactions can be performed in small-volume reactors with superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures. This can drastically reduce reaction times and improve product consistency.

  • Reagent Selection & Atom Economy: For large-scale synthesis, the cost of reagents and the environmental impact of waste are major drivers. Catalytic amidation methods, though potentially requiring more initial development, are superior in atom economy to methods using stoichiometric activating agents.[14]

  • Purification Strategy: The ability to purify the final product via crystallization is a major advantage for scalability.[19] Developing a robust crystallization procedure early in the process development is crucial. It eliminates the need for large volumes of solvent and silica gel required for chromatography, significantly reducing costs and processing time.[20]

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of a diverse range of ligands with significant applications in catalysis and drug discovery. By employing robust synthetic strategies centered on efficient amidation and cyclization reactions, it is possible to produce these valuable compounds on a multi-gram scale without resorting to laborious purification methods. The protocols and insights provided herein demonstrate that with careful planning and an understanding of the underlying chemical principles, the path from discovery to scalable production can be navigated successfully. The emphasis on crystallization and the potential for integration into continuous flow platforms pave the way for the efficient and economical manufacturing of these critical chemical entities.

References

Comprehensive Characterization of 4-(tert-Butyl)picolinic Acid and its Derivatives: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The "Why" of Rigorous Characterization

The substitution of a bulky tert-butyl group onto the picolinic acid scaffold significantly influences its electronic properties, solubility, and steric profile. These modifications are often intentional, designed to fine-tune the performance of a final product, such as a catalyst or a therapeutic agent. However, they can also introduce challenges in synthesis and purification, leading to potential isomers or impurities that may be difficult to detect.

An integrated analytical workflow is therefore not just a quality control measure but a fundamental component of the research and development process. It validates the synthetic route, confirms the molecular identity, quantifies purity, and elucidates higher-order properties like solid-state form and thermal stability. This document outlines a multi-technique approach, explaining the causality behind each method and how they synergistically provide a complete profile of the target compound.

Foundational Analysis: Identity and Purity Confirmation

The first stage of characterization answers the most fundamental questions: "Did I make the right molecule?" and "How pure is it?" We address these using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold standard for unambiguous structure elucidation of organic molecules in solution. For 4-(tert-Butyl)picolinic acid, ¹H NMR confirms the presence and connectivity of all proton environments, while ¹³C NMR verifies the carbon backbone. The integration of proton signals provides a powerful, quantitative measure of purity against a certified standard, a self-validating system that is often more accurate than chromatographic methods alone.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-(tert-Butyl)picolinic acid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Causality Note: DMSO-d₆ is often preferred as it can solubilize both the acid and potential salts, and the acidic proton of the carboxylic acid is often observable as a broad singlet.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS at 0 ppm) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300-600 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 5 seconds. Trustworthiness Note: A longer relaxation delay is crucial for accurate signal integration, ensuring all protons have fully relaxed before the next pulse.

      • Number of Scans: 8-16 scans.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more, depending on sample concentration.

Data Interpretation & Validation:

The spectra should be consistent with the proposed structure. Cross-reference the chemical shifts with the data in Table 1. The integration of the ¹H NMR signals should correspond to the proton count of the molecule (e.g., a 9:1:1:1 ratio for the tert-butyl, and the three distinct aromatic protons). Purity can be calculated by comparing the integral of a known sample peak to that of a certified internal standard of known concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(tert-Butyl)picolinic acid

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.35 (s, 9H)~31.0 (3C)
C(CH₃)₃N/A~35.0 (1C)
Pyridine H-3~8.0-8.2 (d)~122.0 (1C)
Pyridine H-5~7.6-7.8 (dd)~124.0 (1C)
Pyridine H-6~8.6-8.8 (d)~150.0 (1C)
Pyridine C-COOHN/A~152.0 (1C)
Pyridine C-tBuN/A~165.0 (1C)
COOH~13.0 (br s, 1H)~168.0 (1C)
Note: Shifts are estimates and can vary based on solvent and concentration. The carboxylic acid proton may exchange with trace water in the solvent, leading to broadening or disappearance.[1][2]
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound, offering orthogonal confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing a very high degree of confidence. The choice of ionization technique is critical; Electrospray Ionization (ESI) is well-suited for the polar, acidic nature of picolinic acids.

Experimental Protocol: LC-MS with ESI

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-QTOF or LC-Orbitrap):

    • Liquid Chromatography (for sample introduction):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry (ESI source):

      • Ionization Mode: Positive and Negative. Causality Note: Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻. Observing both adds confidence.

      • Mass Range: 50-500 m/z.

      • Capillary Voltage: 3-4 kV.

      • Data Acquisition: Full scan mode. For HRMS, aim for a resolution >10,000.

Data Interpretation & Validation:

  • Expected Mass: The monoisotopic mass of C₁₀H₁₃NO₂ is 179.0946 Da.[4]

  • Positive Mode: Look for the [M+H]⁺ ion at m/z 179.0946 + 1.0073 = 180.1019 .

  • Negative Mode: Look for the [M-H]⁻ ion at m/z 179.0946 - 1.0073 = 178.0873 .

  • Validation: The measured mass in an HRMS experiment should be within 5 ppm of the theoretical mass. The isotopic pattern should match the calculated pattern for C₁₀H₁₃NO₂.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse for assessing the purity of a sample by separating the main component from impurities. A UV detector is standard, as the pyridine ring is an excellent chromophore. Developing a robust HPLC method is a self-validating process; peak shape, retention time stability, and resolution from impurities are key indicators of a well-behaved method.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer and organic solvent (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic Acid - TFA). Causality Note: TFA is an ion-pairing agent that improves the peak shape of acidic and basic compounds like picolinic acids.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-20 µL.

    • UV Detector Wavelength: 264 nm. Rationale: Picolinic acid derivatives typically show strong absorbance around 260-270 nm.[5][6]

Data Interpretation & Validation:

  • A pure sample should yield a single, sharp, symmetrical peak.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Method Validation: To ensure the method is trustworthy, inject a series of concentrations to establish linearity. The retention time should be reproducible across multiple injections (RSD < 2%).[7]

In-Depth Analysis: Structural and Physicochemical Properties

Once identity and purity are established, a deeper characterization may be required to understand the compound's behavior, particularly in the solid state.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides a molecular "fingerprint" by probing the vibrational frequencies of functional groups. It is an excellent, rapid technique to confirm the presence of key moieties like the carboxylic acid (O-H and C=O stretches) and the aromatic pyridine ring. It complements NMR, which provides skeletal information.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-5 mg) of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation:

Compare the obtained spectrum with characteristic absorption bands.

Table 2: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~2960 (sharp)C-H stretchtert-Butyl
~1700-1730C=O stretchCarboxylic Acid
~1600-1650C=C and C=N stretchesPyridine Ring
~1370C-H bendtert-Butyl
~1300C-O stretchCarboxylic Acid
Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Rationale: SCXRD is the only technique that provides the absolute, three-dimensional structure of a molecule in the solid state.[9] It reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are critical for understanding crystal packing and polymorphism.[10][11] This is the ultimate validation of the molecular structure.

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth (Self-Validating Step):

    • Growing a high-quality single crystal is in itself a form of purification.

    • Method: Slow evaporation of a saturated solution.

    • Solvent Screening: Test various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures). Start with a ~10-20 mg/mL solution and allow it to evaporate slowly over several days in a loosely capped vial.

  • Crystal Mounting:

    • Select a suitable, defect-free crystal under a microscope.

    • Mount the crystal on a loop (e.g., Kaptan loop) using cryo-oil.[11]

  • Data Collection (Diffractometer):

    • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a modern diffractometer with Mo or Cu Kα radiation.[9]

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a reflection file.

    • Solve the structure using direct methods and refine the atomic positions and thermal parameters.[9]

Thermal Analysis (TGA/DSC)

Expertise & Rationale: Thermal analysis probes the physicochemical properties of a material as a function of temperature.

  • Thermogravimetric Analysis (TGA): Measures mass loss versus temperature, ideal for determining thermal stability, decomposition points, and the presence of bound solvent or water.[12][13]

  • Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample, identifying thermal events like melting, crystallization, and solid-solid phase transitions.[14]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Instrumentation:

    • TGA: Heat the sample from ambient temperature to 500-600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) under nitrogen. It is often useful to perform a heat-cool-heat cycle to observe melt, recrystallization, and glass transition events.

Data Interpretation:

  • TGA: A sharp drop in mass indicates decomposition. For an anhydrous sample of 4-(tert-Butyl)picolinic acid, no significant mass loss should occur until the decomposition temperature.

  • DSC: An endothermic peak will correspond to the melting point of the compound. The area under the peak is the enthalpy of fusion.

Integrated Characterization Workflow

No single technique tells the whole story. The power of this approach lies in the integration of orthogonal techniques, as illustrated in the workflow below. A discrepancy in results (e.g., 99% purity by HPLC but significant impurity peaks in NMR) is a critical flag that requires further investigation.

G cluster_0 Primary Characterization cluster_1 In-Depth Analysis Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (LC-MS, HRMS) Synthesis->MS HPLC HPLC-UV Synthesis->HPLC Identity Identity Confirmed? NMR->Identity MS->Identity Purity Purity Confirmed? HPLC->Purity Purity->Synthesis No, Re-purify FTIR FTIR Spectroscopy Purity->FTIR Yes Identity->Synthesis No, Re-synthesize Identity->Purity Yes Thermal Thermal Analysis (TGA/DSC) FTIR->Thermal SCXRD Single-Crystal X-ray Diffraction Thermal->SCXRD Final Fully Characterized Compound SCXRD->Final

Caption: Integrated workflow for comprehensive characterization.

References

The Strategic Synthesis of 4-(tert-Butyl)picolinamides: A Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Picolinamide Moiety in Modern Chemistry

The picolinamide scaffold, particularly when substituted with sterically demanding groups like a tert-butyl moiety, represents a cornerstone in contemporary medicinal chemistry and catalysis. The nitrogen atom of the pyridine ring and the adjacent amide functionality create a powerful bidentate chelation site, capable of directing metal-catalyzed reactions with high precision and selectivity.[1] Furthermore, the incorporation of the bulky tert-butyl group can significantly modulate the physicochemical properties of a molecule, influencing its solubility, metabolic stability, and conformational rigidity – all critical parameters in drug design.

This guide provides a comprehensive overview of the reaction between 4-(tert-Butyl)picolinic acid hydrochloride and various amines, a key transformation for accessing a diverse range of functionalized picolinamides. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols using common coupling reagents, and provide insights into optimizing reaction conditions for achieving high yields and purity.

Core Principles: Activating the Carboxyl Group for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process.[2][3] Therefore, the reaction necessitates the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group.[2] This is achieved through the use of coupling reagents, which react with the carboxylate to form a highly reactive intermediate, susceptible to nucleophilic attack by the amine.[3]

The choice of coupling reagent is paramount and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions, most notably racemization if chiral centers are present.[4]

Visualizing the Mechanism: A Generalized Pathway

The fundamental process of amide bond formation mediated by a coupling reagent can be visualized as a two-step sequence. First, the carboxylic acid is activated, and second, the amine attacks the activated intermediate.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid 4-(tert-Butyl)picolinic Acid Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amine Amine (R-NH2) Amide_Product 4-(tert-Butyl)picolinamide Activated_Intermediate->Amide_Product + Amine Amine->Amide_Product Byproduct Coupling Reagent Byproduct

Figure 1: Generalized mechanism of amide bond formation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for a range of amine substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[5][6]

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization, making it an excellent choice for a wide variety of substrates, including those that are sterically hindered.[7][8] The reaction proceeds through a highly reactive OAt-active ester intermediate.[7]

Materials:

  • This compound

  • Amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add DIPEA (3.0 eq) to the solution. The additional equivalent of base is to neutralize the hydrochloride salt.

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes to allow for pre-activation.[7]

  • Add the amine (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[9][10][11] EDC, a water-soluble carbodiimide, facilitates the formation of an O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more selective HOBt-ester, minimizing side reactions. The urea byproduct of EDC is water-soluble, simplifying purification.[9]

Materials:

  • This compound

  • Amine (1.0 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Add the amine (1.0 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • If DCM is used as the solvent, dilute the reaction mixture with DCM. If DMF is used, dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x, to remove excess amine and base), saturated aqueous NaHCO₃ solution (2x, to remove unreacted acid and HOBt), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Workflow Visualization

The general workflow for the synthesis and purification of 4-(tert-Butyl)picolinamides can be summarized as follows:

Synthesis Workflow Start Start Reaction_Setup 1. Reaction Setup - Dissolve Acid & Amine - Add Base & Coupling Reagent Start->Reaction_Setup Reaction 2. Reaction - Stir at appropriate temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup 3. Aqueous Workup - Dilute with organic solvent - Wash with acidic/basic solutions Reaction->Workup Drying 4. Drying and Concentration - Dry organic layer (e.g., MgSO4) - Evaporate solvent Workup->Drying Purification 5. Purification - Flash Column Chromatography Drying->Purification Characterization 6. Characterization - NMR, MS, HPLC Purification->Characterization End Pure Product Characterization->End

Figure 2: General workflow for amide synthesis and purification.

Data Summary: Choosing Your Coupling Conditions

The selection of the appropriate coupling reagent and conditions is critical for success. The following table summarizes the key features of the protocols described.

FeatureProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC hydrochloride
Additive None required (HOAt is part of HATU)HOBt
Base DIPEATEA or DIPEA
Typical Solvent DMFDCM, DMF
Reaction Time 1-4 hours12-18 hours
Relative Cost HigherLower
Key Advantage High efficiency, rapid, low racemization[7][8]Cost-effective, water-soluble byproduct[9]
Consideration Sensitive to moistureSlower reaction times

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent- Insufficient base- Sterically hindered substrates- Low reactivity of amine- Use fresh, high-purity coupling reagents.- Ensure adequate base is present to neutralize the HCl salt and deprotonate the carboxylic acid.- For challenging substrates, consider gentle heating (40-50 °C) with HATU.[7]- For electron-deficient amines, a stronger activating agent or longer reaction times may be necessary.[10]
Presence of Unreacted Starting Material - Incomplete reaction- Insufficient amount of coupling reagent or amine- Extend the reaction time.- Use a slight excess (1.1-1.2 eq) of the less expensive starting material.
Formation of Side Products - Guanidinylation of the amine (with HATU)- Dicyclohexylurea (DCU) precipitation (if DCC is used instead of EDC)- Add the amine after pre-activation of the carboxylic acid with HATU.[7]- Use EDC to avoid insoluble urea byproducts.[9]
Difficulty in Purification - Co-elution of product with byproducts- Ensure thorough aqueous workup to remove water-soluble impurities.- Optimize the solvent system for column chromatography.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation.[12] Handle in a well-ventilated area and avoid creating dust.

  • Coupling Reagents (HATU, EDC): These reagents can be irritants and sensitizers. Avoid inhalation and contact with skin and eyes. HATU and other benzotriazole-based reagents should be handled with care as they can be thermally unstable under certain conditions.[13]

  • Bases (DIPEA, TEA): These are corrosive and flammable liquids with strong odors. Handle with care in a fume hood.

  • Solvents (DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. Minimize exposure by using appropriate engineering controls and PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][12][14]

Conclusion

The synthesis of 4-(tert-Butyl)picolinamides is a readily achievable and highly versatile transformation that provides access to a wealth of valuable compounds for drug discovery and catalysis. By understanding the underlying principles of amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently and reliably synthesize a diverse library of these important molecules. The protocols and insights provided in this guide serve as a robust starting point for any synthetic endeavor involving the coupling of 4-(tert-Butyl)picolinic acid with amines.

References

Application Notes & Protocols for the Biological Evaluation of Novel Compounds Synthesized from 4-(tert-Butyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The journey of a novel chemical entity (NCE) from the synthesis bench to a potential therapeutic agent is a multi-step process underpinned by rigorous biological evaluation. This guide provides a comprehensive framework for the preclinical assessment of new compounds derived from 4-(tert-Butyl)picolinic acid. Picolinic acid and its derivatives have shown a range of biological activities, including potential as anticancer agents.[1][2] This document outlines a strategic, tiered approach to efficiently characterize the biological effects of these novel compounds, focusing on an oncology context. The protocols and workflows described herein are designed to be robust and self-validating, providing the foundational data necessary for go/no-go decisions in a drug discovery pipeline.

Part 1: Initial In Vitro Profiling: Cytotoxicity and Anti-Proliferative Effects

The initial phase of biological evaluation aims to cast a wide net to identify compounds with cytotoxic or anti-proliferative activity against cancer cells. This is a critical first step to triage compounds with insufficient anticancer activity, thus conserving resources for more in-depth studies on promising candidates.[1][3]

Application Note 1: High-Throughput Cytotoxicity Screening

Rationale: A high-throughput screen (HTS) using a panel of cancer cell lines is an efficient method to quickly assess the broad-spectrum anticancer potential of the synthesized compounds. The choice of cell lines should ideally represent a diversity of cancer types (e.g., lung, breast, colon, leukemia) to identify potential tissue-specific activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4][5][6] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[6][7]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: In Vitro Screening A Synthesized Compounds from 4-(tert-Butyl)picolinic Acid B Prepare Serial Dilutions A->B D Treat Cells with Compounds (24-72h) B->D C Seed Cancer Cell Lines in 96-well Plates C->D E Perform MTT/XTT Assay D->E F Measure Absorbance E->F G Calculate IC50 Values F->G H Hit Identification & Prioritization G->H

Caption: High-throughput in vitro cytotoxicity screening workflow.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel compounds against a panel of cancer cell lines.

Materials:

  • Novel compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[4][8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).[4]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for Novel Compounds

Compound IDCancer Cell Line A (IC50, µM)Cancer Cell Line B (IC50, µM)Cancer Cell Line C (IC50, µM)
NCE-0015.28.1> 50
NCE-00212.515.325.8
NCE-0030.81.23.5
Positive Control (e.g., Doxorubicin)0.10.150.2

Part 2: Mechanism of Action Studies

Once "hit" compounds with significant cytotoxic activity are identified, the next step is to elucidate their mechanism of action (MoA). Understanding how a compound kills cancer cells is crucial for its further development.

Application Note 2: Apoptosis Induction Assessment

Rationale: A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. Several assays can be used to detect the hallmarks of apoptosis.[9][10] A combination of methods is recommended for robust validation.[11]

Experimental Workflow: Apoptosis Assessment

G cluster_1 Phase 2: Mechanism of Action A Treat Cells with Hit Compound (at IC50) B Annexin V/PI Staining A->B D Western Blot for Cleaved Caspase-3 & PARP A->D E TUNEL Assay A->E C Flow Cytometry Analysis B->C F Data Interpretation: Apoptosis Confirmation C->F D->F E->F

Caption: Workflow for confirming apoptosis induction.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a novel compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye like FITC, can detect these early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]

Materials:

  • Hit compound

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot for Apoptosis Markers

Objective: To detect the cleavage of key apoptotic proteins, caspase-3 and PARP.

Principle: Caspases are a family of proteases that are central to the execution of apoptosis. The activation of effector caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in cell death. Western blotting can detect the cleaved (active) forms of these proteins.[13]

Materials:

  • Hit compound

  • Cancer cell line

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the hit compound, lyse the cells, and quantify the protein concentration.[13]

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[13]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Part 3: Target Engagement and Preliminary Pharmacokinetics

For compounds with a confirmed MoA, it's important to understand if they are interacting with a specific molecular target and to get an early indication of their drug-like properties.

Application Note 3: Cellular Target Engagement

Rationale: Demonstrating that a compound binds to its intended target within a cell is a critical step in drug discovery. Cellular thermal shift assays (CETSA) are a powerful method to assess target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_2 Phase 3: Target Validation & PK A Treat Intact Cells with Compound B Heat Cells at Various Temperatures A->B C Lyse Cells and Separate Soluble/Aggregated Proteins B->C D Analyze Soluble Protein by Western Blot or other methods C->D E Generate Thermal Shift Curve D->E F Confirm Target Engagement E->F

Caption: Workflow for confirming cellular target engagement using CETSA.

Application Note 4: Preliminary Pharmacokinetic Profiling

Rationale: Early assessment of a compound's pharmacokinetic (PK) properties, which describe its absorption, distribution, metabolism, and excretion (ADME), is crucial to avoid late-stage failures in drug development. In vitro assays can provide initial insights into a compound's metabolic stability and potential for oral absorption.

Table 2: Key In Vitro PK Assays

AssayPurpose
Microsomal Stability Assay To assess the metabolic stability of a compound in the presence of liver microsomes.
Caco-2 Permeability Assay To predict the intestinal absorption of a compound.
Plasma Protein Binding To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

Part 4: In Vivo Efficacy Evaluation

The final stage of preclinical evaluation involves testing the most promising compounds in animal models of cancer to assess their in vivo efficacy and safety.

Application Note 5: Xenograft Tumor Models

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor activity of novel compounds. Tumor growth inhibition is the primary endpoint of these studies.

Experimental Workflow: Xenograft Efficacy Study

G cluster_3 Phase 4: In Vivo Efficacy A Implant Human Tumor Cells into Immunodeficient Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer Compound (e.g., oral, IV) C->D E Monitor Tumor Volume and Body Weight D->E F Collect Tumors and Tissues for Analysis E->F G Evaluate Efficacy and Toxicity E->G F->G

Caption: Workflow for an in vivo xenograft efficacy study.

Protocol 4: Subcutaneous Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of a lead compound.

Materials:

  • Lead compound formulated for in vivo administration

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Group Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the lead compound and vehicle control according to a predetermined dosing schedule.

  • Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.

  • Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamics).

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group. Monitor for any signs of toxicity, such as significant body weight loss.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(tert-Butyl)picolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(tert-Butyl)picolinic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common challenges encountered during the synthesis and application of this versatile building block.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and handling of this compound. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.

Issue 1: Low Yield During Synthesis via Oxidation of 4-tert-Butyl-2-methylpyridine

Question: I am attempting to synthesize 4-(tert-butyl)picolinic acid by oxidizing 4-tert-butyl-2-methylpyridine with potassium permanganate (KMnO₄), following a general procedure for picolinic acids, but my yields are consistently low. What factors could be contributing to this, and how can I improve the outcome?

Answer: Low yields in the permanganate oxidation of substituted picolines are a frequent challenge. The reaction mechanism involves the abstraction of benzylic protons from the methyl group, which can be influenced by several factors. Here’s a breakdown of potential causes and optimization strategies:

  • Incomplete Reaction: The oxidation of the methyl group to a carboxylic acid is a multi-step process. Insufficient oxidant or reaction time can lead to the formation of intermediate oxidation products, such as the corresponding alcohol or aldehyde, which may not be readily converted to the desired carboxylic acid.

    • Solution:

      • Staged Addition of Oxidant: Instead of adding all the KMnO₄ at once, a staged addition can maintain a more consistent oxidant concentration throughout the reaction. For a typical laboratory-scale reaction, add an initial portion of KMnO₄ and heat until the characteristic purple color disappears, indicating its consumption. Then, add subsequent portions until the starting material is fully consumed (monitored by TLC or LC-MS).[1]

      • Extended Reaction Time: Ensure the reaction is heated for a sufficient duration. The disappearance of the permanganate color is a good visual indicator of reaction progress.[1]

  • Side Reactions: The tert-butyl group, while generally stable, can undergo some oxidation under harsh conditions, leading to byproducts. Additionally, over-oxidation can lead to ring-opening, although this is less common for the pyridine ring under these conditions.

    • Solution:

      • Temperature Control: Maintain a moderate reaction temperature. While heating is necessary to drive the reaction, excessive temperatures can promote side reactions. Heating on a steam bath or maintaining a temperature around 80-90°C is often sufficient.[1]

  • Product Isolation and Purification Losses: this compound has significant water solubility, which can lead to losses during aqueous workup and extraction.

    • Solution:

      • Workup pH: After quenching the reaction and filtering the manganese dioxide (MnO₂), carefully acidify the filtrate with concentrated hydrochloric acid.[1] The hydrochloride salt is generally less soluble in organic solvents, facilitating its isolation.

      • Solvent Extraction: Use a suitable organic solvent for extraction. While the hydrochloride salt has low solubility in many common organic solvents, multiple extractions with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol can be effective.

      • Evaporation to Dryness and Recrystallization: A robust method involves concentrating the acidified aqueous solution to dryness under reduced pressure. The resulting solid residue, containing the product and inorganic salts, can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[1]

Experimental Protocol: Optimized Permanganate Oxidation
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-tert-butyl-2-methylpyridine in water.

  • Heat the mixture to 80-90°C.

  • Add a portion of potassium permanganate. The purple color will gradually disappear as it is consumed.

  • Continue adding portions of KMnO₄ until a faint pink color persists, indicating the complete consumption of the starting material.

  • Cool the reaction mixture and filter to remove the precipitated manganese dioxide. Wash the filter cake with hot water to recover any adsorbed product.

  • Combine the filtrate and washings, then acidify with concentrated HCl to a pH of 1-2.

  • Concentrate the acidified solution to dryness under reduced pressure.

  • Recrystallize the solid residue from a mixture of hot absolute ethanol and diethyl ether to obtain pure this compound.[1]

Issue 2: Difficulties in Purification and Removal of Inorganic Salts

Question: After synthesizing this compound, I am struggling to remove inorganic salts (e.g., KCl from the permanganate oxidation) from my final product. Standard recrystallization is not giving me the desired purity. What is a more effective purification strategy?

Answer: The co-precipitation of inorganic salts with the product hydrochloride is a common issue, particularly when the reaction is worked up by evaporating an acidified aqueous solution. The similar crystalline nature and potential for lattice inclusion can make simple recrystallization challenging.

  • Leveraging Differential Solubility: The key is to exploit the significant difference in solubility between the organic hydrochloride salt and inorganic salts in anhydrous organic solvents.

    • Solution:

      • Initial Extraction from Solid State: After evaporating the acidified aqueous workup to dryness, reflux the resulting solid residue with absolute ethanol. This compound is soluble in hot ethanol, while salts like KCl are much less soluble.[1]

      • Filtration: Filter the hot ethanolic solution to remove the insoluble inorganic salts.

      • Crystallization: The product can then be crystallized from the ethanolic solution by cooling and/or by the addition of a less polar co-solvent like diethyl ether. This will precipitate the purified hydrochloride salt, leaving more soluble impurities in the mother liquor.[1]

Purification Workflow Diagram

G start Crude solid containing product and inorganic salts reflux Reflux with absolute ethanol start->reflux filter_hot Hot filtration reflux->filter_hot insoluble Insoluble inorganic salts (e.g., KCl) (Discard) filter_hot->insoluble Solid filtrate Hot ethanolic filtrate containing This compound filter_hot->filtrate Liquid cool Cool and add diethyl ether filtrate->cool crystallize Crystallization cool->crystallize filter_cold Filter and wash with cold ether crystallize->filter_cold product Pure this compound filter_cold->product

Caption: Purification workflow for removing inorganic salts.

Issue 3: Amide Coupling Reactions Yielding Byproducts or Failing to Proceed

Question: I am using this compound in an amide coupling reaction with an amine, but I am observing either no reaction or the formation of significant byproducts. How can I optimize this transformation?

Answer: Amide coupling with picolinic acids can be challenging due to the electronic nature of the pyridine ring and the potential for the nitrogen atom to interfere with the reaction. The hydrochloride form also requires careful consideration.

  • Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. The choice of activating agent is critical.

    • Thionyl Chloride (SOCl₂): Conversion to the acyl chloride is a common and effective method. However, this can be aggressive and may lead to side reactions if not controlled properly. For instance, chlorination of the pyridine ring can occur under harsh conditions.[2][3]

      • Optimization: Perform the reaction with SOCl₂ at a controlled temperature (e.g., reflux in a suitable solvent like toluene), followed by careful removal of excess SOCl₂ under vacuum before adding the amine.[3][4]

    • Peptide Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Uronium) are milder and often more efficient, minimizing side reactions.

      • Optimization: Ensure the reaction is run in a suitable aprotic solvent like DMF or DCM. The hydrochloride salt should be neutralized with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in situ to liberate the free carboxylic acid before adding the coupling reagents.

  • Role of the Hydrochloride: The starting material is the hydrochloride salt, meaning the pyridine nitrogen is protonated. This can be beneficial as it makes the carbonyl carbon more electrophilic. However, the carboxylic acid is also protonated, and a base is required to deprotonate the amine nucleophile.

    • Solution: Use at least two equivalents of a non-nucleophilic base: one to neutralize the hydrochloride salt and one to deprotonate the amine.

Amide Coupling Troubleshooting Logic

G start Amide Coupling Issue no_reaction No Reaction start->no_reaction byproducts Byproduct Formation start->byproducts cause1 Cause Insufficient Activation no_reaction->cause1 sol1 Solution Use stronger coupling agent (e.g., SOCl₂) or more efficient peptide coupling reagent (e.g., HATU). no_reaction->sol1 cause2 Cause Insufficient Base no_reaction->cause2 sol2 Solution Ensure at least 2 eq. of non-nucleophilic base are used. no_reaction->sol2 cause3 Cause Harsh Activation Conditions byproducts->cause3 sol3 Solution Switch from SOCl₂ to milder peptide coupling reagents (EDC/HOBt). byproducts->sol3 cause4 Cause Bis-acylation of Amine byproducts->cause4 sol4 Solution Control stoichiometry carefully; consider slow addition of the activated acid to the amine solution. byproducts->sol4 cause1->sol1 cause2->sol2 cause3->sol3 cause4->sol4

Caption: Troubleshooting logic for amide coupling reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This compound can be hygroscopic, and storing it in a dry, cool environment will prevent degradation and ensure its long-term stability.

Q2: What is the solubility profile of this compound? A2: As a hydrochloride salt of an amino acid derivative, it exhibits good solubility in water and polar protic solvents like methanol and ethanol.[5] Its solubility is significantly lower in less polar aprotic solvents such as diethyl ether, toluene, and hexanes. This differential solubility is often exploited during its purification.[1]

Q3: Can I use 4-(tert-butyl)picolinic acid (the free base) directly in reactions? A3: Yes, the free base can be used.[6] However, the hydrochloride salt is often the commercially available and more stable form. To use the free base, you can generate it from the hydrochloride salt by neutralization with a suitable base (e.g., sodium bicarbonate) followed by extraction into an organic solvent. For many applications, such as amide couplings, starting with the hydrochloride and adding a base in situ is more convenient.

Q4: Are there any specific safety precautions I should take when handling this compound? A4: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. As with all acidic and chlorinated organic compounds, avoid inhalation of dust and direct contact with skin and eyes.

Q5: What analytical techniques are suitable for monitoring reactions involving this compound? A5:

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of reaction progress. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction conversion and purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., formic acid or phosphoric acid) is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.

III. Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Oxidation Temperature 80-90°CBalances reaction rate with minimizing side reactions.[1]
Workup pH (Post-Oxidation) 1-2Ensures complete protonation to the hydrochloride salt for efficient isolation.[1]
Purification Solvents Absolute Ethanol / Diethyl EtherExploits differential solubility for effective removal of inorganic salts.[1]
Base for Amide Coupling ≥ 2 equivalents (e.g., TEA, DIPEA)Neutralizes the HCl salt and the amine to facilitate the reaction.

IV. References

  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic Acid Hydrochloride. Organic Syntheses. Retrieved from --INVALID-LINK--

  • Movassaghi, M., & Schmidt, M. A. (2007). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Arkivoc, 2007(16), 14-23. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from --INVALID-LINK--

  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(15), 5899. --INVALID-LINK--

  • Zhang, L., et al. (2021). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 39, 02005. --INVALID-LINK--

  • Kiper, R. A. (n.d.). Picolinic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction condition optimization for increasing the percentage of r1 in the product. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Retrieved from --INVALID-LINK--

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid derivatives. Retrieved from --INVALID-LINK--

  • Kober, R., & Steglich, W. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 4-(Tert-butyl)picolinic acid. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). This compound, min 95%. Retrieved from --INVALID-LINK--

  • Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-(tert-Butyl)picolinic acid. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from --INVALID-LINK--

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of picolinic acid derivative 84. Retrieved from --INVALID-LINK--

  • Crowley, J. D., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Supramolecular Chemistry, 27(11-12), 819-827. --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Guedes, M. G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1567. --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from --INVALID-LINK--

References

Technical Support Center: 4-(tert-Butyl)picolinic Acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(tert-Butyl)picolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile reagent. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in reactions with 4-(tert-Butyl)picolinic acid?

A1: The hydrochloride salt of 4-(tert-Butyl)picolinic acid serves a dual purpose. Firstly, it enhances the stability and shelf-life of the compound. Secondly, the protonated pyridine ring influences the electronic properties of the molecule, making the carbonyl carbon of the carboxylic acid more electrophilic. This can be advantageous in certain reactions. However, for many reactions, such as amide coupling, the hydrochloride must be neutralized in situ by the addition of a base to liberate the free carboxylate for activation.

Q2: How does the tert-Butyl group at the 4-position influence the reactivity of the molecule?

A2: The tert-Butyl group is a bulky, electron-donating group which has two main effects:

  • Steric Hindrance: The significant size of the tert-Butyl group can sterically hinder the approach of reagents to the pyridine ring.[1][2] However, its effect on the reactivity of the carboxyl group at the 2-position is generally minimal for small to moderately sized nucleophiles.

  • Electronic Effect: As an electron-donating group, the tert-Butyl group can slightly increase the electron density of the pyridine ring. This can influence the ring's susceptibility to certain electrophilic or nucleophilic attacks, although the primary determinant of reactivity is the pyridine nitrogen itself.

A notable advantage of the 4-tert-Butyl substitution is the prevention of side reactions at the 4-position of the pyridine ring, such as chlorination, which has been observed in unsubstituted picolinic acid when treated with reagents like thionyl chloride.[3][4]

Troubleshooting Guide: Common Side Products and Solutions

This section addresses specific issues that may arise during common reactions with this compound.

Amide Bond Formation

Amide coupling is one of the most frequent reactions performed with this acid. While generally robust, several side products can diminish yield and complicate purification.

A3: The insoluble white precipitate is likely a urea byproduct, such as dicyclohexylurea (DCU) if you are using DCC. This is a common side product in carbodiimide-mediated couplings.

Causality: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide, releasing the urea byproduct.

Troubleshooting Workflow:

G start Carbodiimide Coupling Reaction issue Insoluble Precipitate Observed start->issue cause1 Formation of N-Acylurea Side Product issue->cause1 cause2 Formation of Urea Byproduct (e.g., DCU) issue->cause2 solution3 Add an activating agent like HOBt or HOAt. cause1->solution3 prevention Optimize reaction conditions (temperature, addition order). cause1->prevention solution1 Filter the reaction mixture to remove insoluble urea. cause2->solution1 solution2 Choose a water-soluble carbodiimide like EDC. cause2->solution2 end_product Pure Amide Product solution1->end_product solution2->end_product solution3->end_product prevention->end_product

Caption: Troubleshooting workflow for carbodiimide coupling side products.

Detailed Protocol for Minimizing N-Acylurea Formation:

  • Pre-activation: Dissolve the this compound and a coupling additive like 1-hydroxybenzotriazole (HOBt) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Carbodiimide Addition: Add the carbodiimide (e.g., EDC) and stir for 15-30 minutes at 0 °C to form the active ester.

  • Amine Addition: Add the amine to the pre-activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

This sequential addition minimizes the time the highly reactive O-acylisourea is present, thereby reducing the chance of rearrangement to the N-acylurea.[5]

A4: Racemization during amide coupling, especially with chiral amino acids or amines, is a known issue, often exacerbated by certain coupling reagents and basic conditions.

Causality: The activated carboxylic acid intermediate can be susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity. Some coupling reagents are more prone to inducing racemization than others.

Preventative Measures:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as those based on phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU).[6]

  • Additive Inclusion: The addition of HOBt or its derivatives can suppress racemization by forming a less reactive, but more selective, active ester intermediate.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA in stoichiometric amounts. Avoid strong bases or an excess of base.

  • Temperature Control: Perform the coupling at low temperatures (e.g., starting at 0 °C) to minimize side reactions.

Table 1: Comparison of Common Coupling Reagents for Racemization Propensity

Coupling ReagentRacemization RiskNotes
DCC/DIC aloneHighProne to racemization and N-acylurea formation.
DCC/DIC + HOBtLowHOBt addition significantly suppresses racemization.[6]
EDC + HOBtLowWater-soluble byproducts simplify workup.
HATU, HBTUVery LowHighly efficient and generally low racemization.
PyBOPVery LowEffective for sterically hindered couplings.
Esterification

Esterification of 4-(tert-Butyl)picolinic acid can be challenging due to the steric hindrance of the tert-Butyl group and the potential for side reactions.

A5: Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be an equilibrium-limited process.[4] The pyridine nitrogen can also be protonated, potentially complicating the reaction.

Causality: The reaction is reversible, and the presence of water, a byproduct, can drive the equilibrium back to the starting materials.

Troubleshooting and Optimization:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

  • Excess Alcohol: Use the alcohol as the solvent to drive the equilibrium towards the product.

  • Alternative Methods: For more sensitive substrates or to avoid high temperatures, consider alternative esterification methods.

Protocol for Esterification via the Acid Chloride:

  • Acid Chloride Formation: Suspend this compound in an inert solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of DMF can be used as an additive. Allow the reaction to warm to room temperature and stir until gas evolution ceases. The formation of the picolinoyl chloride hydrochloride is often clean.[7]

  • Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent and add the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated.

A6: The synthesis of tert-butyl esters is notoriously difficult under standard Fischer esterification conditions due to the propensity of tert-butanol to eliminate to isobutene under strongly acidic conditions.

Recommended Method: Steglich Esterification

The Steglich esterification is a mild and effective method for synthesizing esters from sterically hindered alcohols like tert-butanol.[5]

Protocol for Steglich Esterification:

  • Dissolve Reagents: In an anhydrous, non-protic solvent (e.g., DCM), dissolve this compound, tert-butanol, and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Add Base: Add a non-nucleophilic base such as DIPEA to neutralize the hydrochloride.

  • Add Coupling Reagent: Cool the mixture to 0 °C and add a carbodiimide coupling reagent such as DCC or EDC.

  • React: Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Filter to remove any urea byproduct and purify the ester by chromatography or crystallization.

Decarboxylation

A7: The formation of 4-tert-butylpyridine is likely due to the thermal decarboxylation of your starting material. Picolinic acids are known to undergo decarboxylation, often via the Hammick reaction mechanism if a carbonyl compound is present.[8][9]

Causality: At elevated temperatures, the carboxylic acid group can be eliminated as carbon dioxide, especially in the presence of certain catalysts or reaction conditions. The stability of the resulting 2-pyridyl anion or related intermediate facilitates this process.

Prevention:

  • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, monitor for the formation of the decarboxylated byproduct by TLC or LC-MS.

  • pH Control: The rate of decarboxylation of picolinic acids can be pH-dependent.[10] Maintaining a neutral or slightly basic pH may help to suppress this side reaction in some cases.

Logical Relationship Diagram:

G cluster_amide Amide Coupling cluster_ester Esterification cluster_decarboxylation High Temperature reagent 4-(tert-Butyl)picolinic acid HCl Starting Material amide Desired Amide reagent->amide side_urea Urea Byproduct reagent->side_urea Carbodiimide side_racemization Racemized Product reagent->side_racemization Chiral Amine ester Desired Ester reagent->ester decarboxylated 4-tert-Butylpyridine reagent->decarboxylated Heat side_elimination Isobutene (from t-BuOH) ester->side_elimination Strong Acid

Caption: Common reaction pathways and side products of 4-(tert-Butyl)picolinic acid HCl.

Purification of Common Side Products

Side ProductPhysical PropertiesPurification Method
Dicyclohexylurea (DCU)White solid, insoluble in most organic solventsFiltration
N-AcylureaOften polarColumn chromatography on silica gel
4-tert-ButylpyridineBasic, relatively nonpolar liquidAcid wash during workup (to protonate and move to aqueous layer), followed by column chromatography
Unreacted Starting AcidAcidicBase wash during workup (to deprotonate and move to aqueous layer)

For challenging purifications, conversion of the desired amine-containing product to its hydrochloride salt can facilitate purification by crystallization or by washing away non-basic impurities with an organic solvent.[11]

References

Technical Support Center: Purification of 4-(tert-Butyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(tert-Butyl)picolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying chemical principles that govern their success.

Purification Strategy Decision Guide

The optimal purification strategy depends on the nature and quantity of impurities in your crude material. This decision tree provides a logical workflow for selecting the most effective method.

Purification_Strategy start Crude 4-(tert-Butyl)picolinic Acid Derivative check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity high_purity High Purity (>95%) Minor Impurities check_purity->high_purity >95% low_purity Low Purity (<95%) Significant Impurities check_purity->low_purity <95% impurity_type Identify Impurity Type neutral_basic Neutral / Basic Impurities impurity_type->neutral_basic Non-acidic acidic_polar Acidic / Polar Impurities impurity_type->acidic_polar Similar Polarity/Acidity recrystallize Recrystallization high_purity->recrystallize low_purity->impurity_type final_product Pure Product (Verify by Analysis) recrystallize->final_product acid_base Acid-Base Extraction neutral_basic->acid_base chromatography Column Chromatography acidic_polar->chromatography acid_base->recrystallize Follow-up Polish chromatography->recrystallize If solid

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 4-(tert-Butyl)picolinic acid and its derivatives in a practical question-and-answer format.

Issue 1: Low or No Crystal Formation During Recrystallization

Question: I've dissolved my crude 4-(tert-Butyl)picolinic acid in a hot solvent and allowed it to cool, but no crystals are forming, or I'm getting a very low yield. What's going wrong?

Answer: This is a common issue that typically points to problems with solvent choice or concentration. The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures[1][2].

Probable Causes & Solutions:

  • Inappropriate Solvent Choice:

    • Cause: The solvent may be too good, keeping the compound in solution even when cold[1]. Conversely, if the solvent is too poor, the compound may not have dissolved completely in the first place.

    • Solution: Conduct systematic solubility tests. Use small amounts of your crude product (~10-20 mg) and test various solvents. For 4-(tert-Butyl)picolinic acid, its amphiphilic nature (polar head, non-polar tail) makes solvent pairs particularly effective.

  • Excess Solvent Usage:

    • Cause: Using too much solvent will prevent the solution from becoming saturated upon cooling, thereby preventing crystallization[2].

    • Solution: Evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to reach the saturation point. Re-heat the solution to ensure everything is dissolved, then cool again.

  • Supersaturation:

    • Cause: The solution is saturated, but there are no nucleation sites for crystals to begin forming[2].

    • Solution:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites[2].

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • Cooling Too Rapidly:

    • Cause: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can sometimes lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation[2].

Solvent/SystemSuitability for 4-(tert-Butyl)picolinic Acid
Single Solvents
WaterPicolinic acid itself is very soluble in water[3][4]. The tert-butyl group decreases this solubility, but it may still be too soluble for a good single-solvent recrystallization unless the derivative is highly non-polar.
Ethanol/MethanolGenerally good solvents for picolinic acids, but may require the addition of an anti-solvent (like water or hexane) to reduce solubility upon cooling[3][4].
TolueneGood for dissolving the compound when hot due to the non-polar tert-butyl group. Often used in a pair with hexane.
Solvent Pairs
Ethanol/WaterA classic choice. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then cool slowly.
Toluene/Hexane or HeptaneExcellent for compounds with significant non-polar character. Dissolve in hot toluene and add hexane/heptane as the anti-solvent. Heptane is often preferred due to lower toxicity[5].
Ethyl Acetate/HexaneA versatile and common solvent system that balances polarity.
Issue 2: Persistent Impurities After Purification

Question: My NMR/LC-MS analysis shows a persistent impurity even after recrystallization. How can I remove it?

Answer: This indicates that the impurity has similar solubility properties to your target compound or that a different purification technique is required.

Probable Causes & Solutions:

  • Neutral or Basic Impurities:

    • Cause: Starting materials (e.g., 4-tert-butylpyridine) or non-acidic byproducts are co-crystallizing.

    • Solution: Implement an Acid-Base Extraction . This technique is highly effective for separating acidic compounds from neutral or basic ones[6][7]. The carboxylic acid group of your product can be deprotonated to form a water-soluble salt, leaving non-acidic impurities behind in the organic layer.

    Protocol: Acid-Base Extraction

    • Dissolve the crude product in an organic solvent like methyl t-butyl ether (MTBE) or ethyl acetate.

    • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[7].

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.

    • Allow the layers to separate. The deprotonated 4-(tert-butyl)picolinate salt will be in the upper aqueous layer.

    • Drain the lower organic layer (containing neutral/basic impurities) and set it aside.

    • Wash the aqueous layer with fresh organic solvent one more time to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1-2 M) until the pH is ~2-3. Your product should precipitate out as a solid.

    • Collect the pure solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Structurally Similar Acidic Impurities:

    • Cause: Isomeric byproducts or other acidic compounds were formed during the synthesis. These will follow your product during an acid-base extraction.

    • Solution: Use Preparative Column Chromatography . This method separates compounds based on their differential adsorption to a stationary phase[8].

    • Stationary Phase: Silica gel is the standard choice. Its surface is polar and slightly acidic due to the presence of silanol (Si-OH) groups[9][10].

    • Mobile Phase (Eluent):

      • Start with a relatively non-polar solvent system like 20-30% ethyl acetate in hexanes and gradually increase the polarity.

      • Crucial Tip: Carboxylic acids can "streak" or "tail" on silica gel. To prevent this and achieve sharp peaks, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent[5]. This keeps the carboxylic acid protonated and minimizes strong interactions with the silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-(tert-Butyl)picolinic acid derivatives? A1: Impurities are highly dependent on the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 4-tert-butylpyridine if the synthesis involves oxidation.

  • Over-oxidation or Side-Reactions: Can lead to the formation of pyridine N-oxides or other oxidized species.

  • Chlorinated Byproducts: If thionyl chloride (SOCl₂) is used to make an acid chloride for subsequent amidation, chlorination of the pyridine ring can occur as a side reaction, leading to chloro-picolinic acid derivatives[11].

Q2: My purified product is a persistent oil instead of a solid. What should I do? A2: Oiling out can happen if the melting point of the compound is lower than the boiling point of the solvent, or if residual impurities are depressing the melting point.

  • Change Solvents: Try recrystallizing from a lower-boiling solvent system.

  • Remove Impurities: The oil may be due to impurities. Purify the oil using column chromatography. The purified fractions can then be concentrated and a new recrystallization attempt can be made.

  • Trituration: Stir the oil vigorously with a poor solvent (like hexane or pentane) in which the desired compound is insoluble but the impurities are soluble. This can sometimes induce crystallization and wash away the impurities causing the oiling.

Q3: How do I properly store purified 4-(tert-Butyl)picolinic acid? A3: Like many pyridine derivatives, it should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation. Some suppliers recommend storing under an inert atmosphere at 2-8°C[12].

Q4: What analytical techniques are best for assessing the purity of my final product? A4: A combination of techniques is always best for a comprehensive assessment.

  • ¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of even minor impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the molecular weight of the product[13].

  • HPLC (High-Performance Liquid Chromatography): Can be used to quantify purity with high precision. Isocratic or gradient methods using a C18 column with a buffered mobile phase are common for picolinic acids[14][15].

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

References

Technical Support Center: Troubleshooting Low Yield in Synthesis with 4-(tert-Butyl)picolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for syntheses involving 4-(tert-Butyl)picolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to diminished yields. The unique structure of this reagent—featuring a sterically demanding tert-butyl group and a coordinating pyridine nitrogen adjacent to the carboxylic acid—presents specific challenges that require careful consideration of reaction design. This document provides in-depth, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, properties, and general use of this compound. Proper upfront management of the reagent is the first step in preventing low yields.

Q1: How should I properly store and handle this compound?

A: Proper storage is critical for maintaining the reagent's integrity. It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The compound is a solid and can be hygroscopic; moisture absorption can inhibit subsequent reactions, particularly the formation of activated esters in coupling reactions. Always handle the reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as it is classified as an irritant and may be harmful if swallowed[1].

Q2: Is it necessary to freebase the hydrochloride salt before using it in a reaction?

A: This is a crucial consideration. The hydrochloride salt form means the pyridine nitrogen is protonated. While some reaction conditions can overcome this in situ, it is often a source of inconsistency.

  • For Amide Coupling: Yes, it is highly recommended. The presence of the hydrochloride requires the addition of at least one extra equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize the salt before the coupling reaction can proceed efficiently. Failing to account for this will lead to the protonation of your amine nucleophile or the base catalyst, effectively halting the reaction.

  • For other reactions: The necessity depends on the mechanism. If the pyridine nitrogen's lone pair is required for catalysis or coordination, a freebasing step is mandatory.

A simple pre-reaction neutralization in the reaction vessel is usually sufficient. Add the hydrochloride salt and your chosen non-nucleophilic base to the solvent and stir for 15-30 minutes before adding other reagents.

Q3: What are the primary challenges I should anticipate when using this reagent in amide coupling reactions?

A: The molecular architecture of 4-(tert-Butyl)picolinic acid presents a dual challenge:

  • Steric Hindrance: The bulky tert-butyl group significantly shields the pyridine ring. More importantly, the carboxylic acid at the 2-position is sterically encumbered by the adjacent pyridine nitrogen. This steric bulk can dramatically slow down the rate of reaction with coupling agents and the subsequent approach of the amine nucleophile[2][3].

  • Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to coupling agents or other metal-based reagents. This can lead to the sequestration and deactivation of your reagents, resulting in incomplete conversion.

Q4: What are the most effective analytical techniques for monitoring these reactions?

A: Due to the potential for multiple competing pathways and unreactive intermediates, real-time reaction monitoring is essential.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to track the consumption of your starting materials, the formation of the desired product, and, critically, the appearance of any byproducts. You can often identify the mass of activated intermediates or hydrolysis products.

  • TLC (Thin-Layer Chromatography): A faster, more accessible method for qualitative monitoring. It is useful for observing the disappearance of the limiting reagent, but it may not effectively distinguish between the desired product and certain byproducts without careful selection of the mobile phase.

Part 2: Troubleshooting Guide for Low-Yield Amide Coupling

This guide is structured around common symptoms observed during amide bond formation.

Symptom 1: Reaction shows no or minimal product formation. Starting materials are largely recovered.

This scenario points to a fundamental failure in the reaction initiation, most often related to the activation of the carboxylic acid.

  • Possible Cause 1A: Ineffective Carboxylic Acid Activation

    • Causality: The steric hindrance around the carbonyl group is preventing the coupling reagent from forming the necessary activated intermediate (e.g., an active ester). Milder coupling agents like EDC alone may be insufficient. The pyridine nitrogen could also be deactivating uronium-based reagents like HATU.

    • Solutions & Rationale:

      • Switch to a More Potent Coupling Reagent: Move up the reactivity ladder. If you are using a carbodiimide like EDC/DCC with HOBt, consider switching to a uronium salt like HATU or HCTU, or a phosphonium salt like PyBOP[2]. These reagents are known to be more effective for sterically hindered substrates.

      • Implement a "Pre-activation" Step: Do not add all reagents at once. Dissolve the 4-(tert-Butyl)picolinic acid (after freebasing with a base like DIPEA) and the coupling reagent (e.g., HATU) in an anhydrous solvent like DMF. Allow this mixture to stir for 15-30 minutes at room temperature before adding the amine[2]. This ensures the activated ester is formed before the amine is introduced, maximizing its availability for coupling.

      • Convert to an Acyl Halide: For extremely challenging couplings, bypassing in-situ activation may be necessary. Convert the carboxylic acid to an acyl fluoride or chloride. Acyl fluorides, generated using reagents like TFFH, are often highly effective for hindered systems as they are more stable than acyl chlorides but still highly reactive[2]. Use of SOCl₂ should be approached with caution as it can lead to undesired chlorination of the pyridine ring under harsh conditions[4].

  • Possible Cause 1B: Insufficient Base or Incorrect Base Choice

    • Causality: As discussed in the FAQ, failing to add sufficient base to neutralize both the hydrochloride salt and the carboxylic acid proton will render the amine nucleophile inactive via protonation. Using a nucleophilic base (e.g., triethylamine in some contexts) can lead to side reactions with the activated acid.

    • Solutions & Rationale:

      • Stoichiometry Check: Use at least 2.0 equivalents of a non-nucleophilic base like DIPEA or 2,6-lutidine relative to the this compound. Some protocols may call for even more[2].

      • Choose a Hindered Base: Bases like 2,6-lutidine are more sterically hindered than DIPEA and can sometimes be more effective at preventing side reactions while still acting as a proton scavenger.

Symptom 2: Reaction stalls at partial conversion (e.g., 30-60%) and will not proceed further.

This often indicates the presence of a competing reaction that consumes a key reagent or an impurity that poisons the reaction.

  • Possible Cause 2A: Hydrolysis of the Activated Intermediate

    • Causality: The activated carboxylic acid is highly electrophilic and susceptible to reaction with water. Trace amounts of moisture in your solvent, reagents, or glassware will hydrolyze the intermediate back to the starting carboxylic acid, consuming your coupling reagent in a futile cycle.

    • Solutions & Rationale:

      • Ensure Anhydrous Conditions: Use solvents from a freshly opened bottle or one stored over molecular sieves. Dry glassware in an oven before use. Run the reaction under a positive pressure of an inert gas like nitrogen or argon[2][5].

      • Check Reagent Quality: Ensure your amine and base are anhydrous. Liquid amines, in particular, can absorb atmospheric moisture over time.

  • Possible Cause 2B: Degradation of Coupling Reagent

    • Causality: Uronium and phosphonium salt coupling reagents can degrade upon exposure to atmospheric moisture over time. An older bottle of HATU, for instance, will have significantly lower activity than a fresh one.

    • Solutions & Rationale:

      • Use Fresh Reagents: Whenever troubleshooting a difficult coupling, use a freshly opened bottle of the coupling reagent or one that has been properly stored in a desiccator.

      • Increase Reagent Equivalents: As a diagnostic tool, increasing the equivalents of the coupling reagent from 1.1 to 1.5 eq. can sometimes push a stalled reaction to completion, suggesting reagent potency was the issue.

Symptom 3: The desired product is formed, but the reaction is messy with significant side products.

This suggests that while activation and coupling are occurring, undesired pathways are also accessible.

  • Possible Cause 3A: Racemization of Chiral Centers

    • Causality: If your amine or another part of your molecule contains a chiral center alpha to the reacting functionality, the harshness or prolonged duration of the activation step can lead to epimerization. This is particularly a risk with carbodiimide reagents without additives.

    • Solutions & Rationale:

      • Use Racemization-Suppressing Additives: Always include an additive like 1-hydroxybenzotriazole (HOBt) or, more preferably, OxymaPure when using carbodiimides like EDC[2].

      • Lower the Reaction Temperature: Running the reaction at 0°C instead of room temperature can significantly reduce the rate of racemization relative to the rate of amide bond formation.

      • Choose Appropriate Reagents: Reagents like COMU are specifically designed to have low racemization potential.

  • Possible Cause 3B: Dimerization or Polymerization

    • Causality: If your amine component also contains a carboxylic acid, or vice-versa, self-coupling can occur, leading to dimers or oligomers.

    • Solutions & Rationale:

      • Use Protecting Groups: Ensure all other reactive functional groups are appropriately protected before attempting the coupling.

      • Control Stoichiometry and Addition Rate: Use a slight excess (1.1-1.2 eq.) of the non-limiting reagent. Consider adding one component slowly via syringe pump to maintain a low concentration and favor the intermolecular reaction over self-reaction.

Part 3: Optimized Experimental Protocols

These protocols are designed as robust starting points for your experiments.

Protocol 1: High-Yield Amide Coupling via Pre-activation with HATU

This is the recommended first-line approach for coupling this compound with primary or secondary amines.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).

  • Solvation & Neutralization: Add anhydrous DMF (to make a ~0.1 M solution) followed by N,N-Diisopropylethylamine (DIPEA) (2.2 eq.). Stir the mixture at room temperature for 20 minutes.

  • Pre-activation: Add HATU (1.1 eq.) to the solution. Stir for an additional 20 minutes at room temperature. The solution may change color or clarity.

  • Coupling: In a separate flask, dissolve your amine (1.2 eq.) in a minimal amount of anhydrous DMF. Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. For hindered amines, the reaction may require 12-24 hours. Gentle heating to 40-50°C can be attempted if the reaction is slow, but monitor for byproduct formation.

  • Workup: Once complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Acid Chloride Formation for Highly Hindered Systems

This method should be reserved for cases where standard coupling agents fail.

  • Preparation: To a dry, three-neck flask equipped with a reflux condenser under N₂, add this compound (1.0 eq.) and a minimal amount of anhydrous DCM or toluene.

  • Chlorination: Cool the suspension to 0°C. Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the evolution of gas (HCl and CO). The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is often used immediately without further purification.

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve your amine (1.1 eq.) and a non-nucleophilic base like DIPEA or pyridine (2.0 eq.) in anhydrous DCM.

  • Addition: Add the amine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1.

Part 4: Data & Visualization

Table 1: Comparison of Coupling Reagents for Hindered Systems
Coupling ReagentClassRelative ReactivityCommon ByproductsKey Considerations
EDC / HOBt CarbodiimideModerateDicyclohexylurea (DCU) if DCC is used; N-acylureaStandard, cost-effective. May be insufficient for this substrate.[6]
HATU / HCTU Uronium SaltHighTetramethylureaExcellent for hindered systems. Moisture sensitive.[2]
PyBOP Phosphonium SaltHighHexamethylphosphoramide (HMPA)-related byproductsVery effective, but byproducts can be difficult to remove.
COMU Uronium SaltVery High-Designed for high reactivity and low racemization. Excellent choice.[7]
T3P® Cyclic AnhydrideHighPhosphonic acid byproductsByproducts are water-soluble, simplifying workup.[8]

Diagrams

TroubleshootingWorkflow start Low Yield Observed symptom1 Symptom: No / Minimal Product start->symptom1 symptom2 Symptom: Reaction Stalls start->symptom2 symptom3 Symptom: Messy Reaction / Byproducts start->symptom3 cause1a Cause: Ineffective Activation symptom1->cause1a cause1b Cause: Insufficient Base symptom1->cause1b cause2a Cause: Hydrolysis symptom2->cause2a cause2b Cause: Reagent Degradation symptom2->cause2b cause3a Cause: Racemization symptom3->cause3a cause3b Cause: Side Reactions (e.g., dimerization) symptom3->cause3b solution1a Solution: 1. Use stronger coupling agent (HATU, COMU). 2. Pre-activate acid before adding amine. 3. Convert to acyl halide. cause1a->solution1a solution1b Solution: 1. Use >2 eq. of non-nucleophilic base (DIPEA). 2. Ensure complete neutralization of HCl salt. cause1b->solution1b solution2a Solution: 1. Use anhydrous solvents/reagents. 2. Run under inert atmosphere (N2/Ar). cause2a->solution2a solution2b Solution: 1. Use fresh bottle of coupling reagent. 2. Increase equivalents to 1.5. cause2b->solution2b solution3a Solution: 1. Add racemization suppressor (OxymaPure). 2. Lower reaction temperature to 0°C. cause3a->solution3a solution3b Solution: 1. Check for appropriate protecting groups. 2. Analyze byproducts via LC-MS. cause3b->solution3b

Caption: Troubleshooting workflow for low-yield synthesis.

AmideCouplingMechanism cluster_reactants Reactants picolinic_acid 4-(tBu)Picolinic Acid (Free Base) activated_ester HATU Activated Ester (Highly Reactive Intermediate) picolinic_acid->activated_ester + HATU - HOBt hatu HATU amine R-NH2 product Desired Amide Product activated_ester->product + R-NH2 steric_hindrance Steric Hindrance from t-Bu group and pyridine N

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

Technical Support Center: Enhancing the Solubility of 4-(tert-Butyl)picolinic Acid Hydrochloride for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(tert-Butyl)picolinic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you overcome solubility challenges and ensure the smooth progress of your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a valuable heterocyclic building block used in various synthetic applications.[1] Its structure, featuring a polar pyridine ring, a carboxylic acid group, and a nonpolar tert-butyl group, gives it complex solubility characteristics. As a hydrochloride salt, it possesses ionic character, which often leads to poor solubility in many common organic solvents used for reactions. This guide will walk you through the underlying chemical principles and provide practical, step-by-step strategies to effectively solubilize this compound for your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

Answer: The difficulty in dissolving this compound stems from a combination of its structural features:

  • Ionic Nature: It is a hydrochloride salt, meaning the pyridine nitrogen is protonated, forming a pyridinium chloride. This ionic character makes it more soluble in polar, protic solvents (like water or methanol) and generally insoluble in nonpolar organic solvents (like hexanes or toluene).

  • Amphiprotic Character: The molecule contains both a basic site (pyridine nitrogen) and an acidic site (carboxylic acid). This allows it to exist in different ionic states depending on the pH of the medium, drastically affecting its solubility.[2][3]

  • Hydrophobic Moiety: The large, nonpolar tert-butyl group increases the compound's lipophilicity.[4][5] This creates a conflict with the ionic salt portion of the molecule, making it difficult to find a single solvent that satisfies both the polar and nonpolar characteristics.

Essentially, you are often facing a polarity mismatch between the ionic salt and the typically less polar organic solvents required for many synthetic reactions.

Q2: What is the best initial approach to find a suitable solvent?

Answer: A systematic solvent screening is the most effective initial step. The key is to test solubility in a range of solvents with varying polarities. We recommend starting with small-scale "vial tests" before committing your full reaction scale. Picolinic acid, the parent compound, is highly soluble in water, less so in ethanol, and poorly soluble in acetonitrile, indicating that polarity plays a major role.[6][7][8] The addition of the tert-butyl group will generally decrease aqueous solubility and increase solubility in less polar organic solvents.

Table 1: Initial Solvent Screening Guide for this compound

Solvent Class Example Solvents Expected Solubility of the HCl Salt Rationale & Comments
Polar Protic Water, Methanol, Ethanol High to Moderate The ionic salt is well-solvated by protic solvents through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic DMSO, DMF, Acetonitrile Moderate to Low These solvents can solvate the cation but are less effective with the chloride anion. DMSO and DMF are often the best choices in this class due to their high polarity.
Ethers THF, 2-MeTHF, Dioxane Very Low Insufficient polarity to effectively solvate the ionic salt structure.
Chlorinated Dichloromethane (DCM), Chloroform Very Low Nonpolar nature is incompatible with the ionic salt. However, the free base form is often highly soluble in these solvents.

| Hydrocarbons | Toluene, Hexanes, Heptane | Insoluble | Highly nonpolar solvents that cannot overcome the crystal lattice energy of the salt. |

Q3: How does pH dramatically affect the solubility of this compound?

Answer: The pH of the solution is one of the most powerful tools for manipulating the solubility of this compound, especially in aqueous or protic media. The molecule can exist in three primary forms, each with a distinct solubility profile.

G start Start: Need to dissolve 4-(tert-Butyl)picolinic acid HCl q1 Is your reaction solvent polar and protic (e.g., H2O, MeOH)? start->q1 a1_yes Use the HCl salt directly. Consider pH adjustment if needed. q1->a1_yes Yes q2 Is your reaction solvent polar and aprotic (e.g., DMSO, DMF)? q1->q2 No a1_no Proceed to next question. a2_yes Use the HCl salt directly. Consider a co-solvent if needed. q2->a2_yes Yes q3 Is your reaction solvent nonpolar or weakly polar (e.g., DCM, Toluene, THF)? q2->q3 No a2_no Proceed to next question. a3_yes Strongly Recommended: Convert HCl salt to Free Base before use. q3->a3_yes Yes a3_no Re-evaluate solvent choice. Consult Solvent Screening Table. q3->a3_no No

References

Stability of 4-(tert-Butyl)picolinic acid hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(tert-Butyl)picolinic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes exposure to moisture and atmospheric oxygen, which can potentially contribute to degradation over time. The hydrochloride salt form is generally more stable than the free base, but proper storage is still crucial.

Q2: Is this compound hygroscopic?

Solution Stability and pH

Q3: How stable is this compound in aqueous solutions? What is the optimal pH for solution stability?

The stability of picolinic acid derivatives in aqueous solutions is highly dependent on pH. Acidic conditions (pH 3-5) are generally recommended for preparing stock solutions. In this

Technical Support Center: Purification of 4-(tert-Butyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 4-(tert-butyl)picolinic acid and its derivatives. These compounds are pivotal intermediates in medicinal chemistry and materials science. However, their inherent polarity and amphoteric nature often lead to tedious and inefficient purification by conventional methods like silica gel chromatography. This guide provides field-proven, non-chromatographic strategies to streamline your workflow, improve yields, and ensure high purity.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues during the work-up and purification of 4-(tert-butyl)picolinic acid and its amide derivatives.

Q1: My silica gel chromatography of 4-(tert-butyl)picolinic acid is showing significant streaking and low recovery. What is causing this and what is the alternative?

A: This is a classic problem rooted in the chemical nature of your compound. The pyridine nitrogen and the carboxylic acid group make 4-(tert-butyl)picolinic acid both basic and acidic. On standard silica gel (which is weakly acidic), your compound engages in strong, often irreversible, binding and complex acid-base interactions. This leads to broad peaks, tailing (streaking), and ultimately, loss of material on the column. Researchers synthesizing related picolinic acid derivatives have noted that purification by silica gel chromatography can be tedious with highly variable yields.[1][2]

The Causality: The free silanol groups (Si-OH) on the silica surface can protonate the pyridine nitrogen, while the acidic proton of your carboxylic acid can interact with the silica matrix. This results in a non-ideal partitioning process, which is the basis of chromatographic separation.

Recommended Solution: Acid-Base Extraction. This classical liquid-liquid extraction technique is a far more efficient and scalable alternative to chromatography for purifying acidic or basic compounds.[3][4] It leverages the differential solubility of the ionized salt form (soluble in water) and the neutral organic form (soluble in an organic solvent).

Workflow: Choosing the Right Purification Path

This decision tree helps you select the optimal purification strategy based on the nature of your target compound and its impurities.

purification_workflow start Crude Reaction Mixture is_acid Is the target compound 4-(tert-butyl)picolinic acid? start->is_acid is_amide Is the target compound a neutral derivative (e.g., amide)? is_acid->is_amide impurity_type_acid What is the primary impurity? is_acid->impurity_type_acid Yes impurity_type_amide Can impurities be removed by simple washing/extraction? is_amide->impurity_type_amide Yes acid_base Perform Acid-Base Extraction impurity_type_acid->acid_base Neutral/Non-polar recrystallize Perform Recrystallization impurity_type_acid->recrystallize Polar / Isomeric impurity_type_amide->recrystallize No wash Aqueous Wash / Simple Extraction impurity_type_amide->wash Yes chromatography Consider Chromatography (Last Resort) recrystallize->chromatography If fails

Caption: Purification strategy decision tree.

Q2: I've synthesized 4-(tert-butyl)picolinic acid, but it's contaminated with a neutral byproduct. How can I remove this without running a column?

A: This is the ideal scenario for purification via acid-base extraction. The strategy is to convert your acidic product into its water-soluble salt, washing away the water-insoluble neutral impurity. You then regenerate the pure, neutral acid by re-acidifying the aqueous layer.

The Causality: By adding a base (e.g., sodium bicarbonate), you deprotonate the carboxylic acid.

4-(tBu)Py-COOH + NaHCO₃ → 4-(tBu)Py-COO⁻Na⁺ + H₂O + CO₂

The resulting sodium salt is ionic and partitions into the aqueous phase. The neutral organic impurity, lacking an acidic or basic handle, remains in the organic phase.[3][5]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (~10-20 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[5]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake again, and combine this second aqueous extract with the first. Repeat one more time to ensure complete extraction of the acid.

  • Impurity Removal: The organic layer, containing the neutral impurity, can now be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~3.[6] Your purified 4-(tert-butyl)picolinic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.

Q3: My purified 4-(tert-butyl)picolinic acid oils out or refuses to crystallize. What can I do?

A: This common issue usually stems from using a suboptimal solvent or the presence of persistent impurities that inhibit lattice formation. The key to successful crystallization is finding a solvent (or solvent system) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8]

The Causality: Crystallization is a thermodynamic process of self-assembly into a well-defined crystal lattice. If the solvent is too good (high solubility at all temperatures), the compound remains in solution. If it's too poor, the compound "crashes out" as an amorphous precipitate or oil.

Solubility Data & Solvent Selection

Recent studies on picolinic acid provide valuable solubility data that can guide solvent choice. While specific data for the 4-tert-butyl derivative may vary slightly, the general trends are informative.

SolventSolubility of Picolinic Acid at ~293 K (g/kg of solvent)Solvent TypeRecommendation for 4-(t-Bu) Derivative
Water~862.5Protic, PolarOften too soluble; may be useful for precipitation via pH adjustment but less so for thermal recrystallization.[9][10][11]
Ethanol~57.1Protic, PolarA potentially good candidate. The tert-butyl group may increase solubility, so a co-solvent might be needed.[9][10][11]
Acetonitrile~17.0Aprotic, PolarA promising candidate due to lower starting solubility.[9][10][11]
TolueneLow (qualitative)Aprotic, Non-polarLikely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed-solvent system.
HexaneVery Low (qualitative)Aprotic, Non-polarGood for washing the final crystals but not for dissolving the compound.
Protocol: Recrystallization Troubleshooting
  • Solvent Screening: Test solubility in small vials with ~10-20 mg of your product and 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Heat the vials to see if the solid dissolves and cool to see if it crystallizes.

  • Perform Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil. Add just enough hot solvent to fully dissolve the solid.[12]

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[13]

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7]

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • If Oiling Occurs:

    • Re-heat the solution to re-dissolve the oil.

    • Add slightly more solvent and/or a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble, like hexane or toluene) until the solution becomes slightly cloudy.

    • Add a few drops of the good solvent to clarify the solution, then cool slowly again.

  • If No Crystals Form:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates nucleation sites.

    • Seed: Add a tiny crystal of pure product (if available) to the cooled solution to initiate crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.[12]

Frequently Asked Questions (FAQs)

Q: Why is avoiding chromatography so important for scaling up the synthesis of 4-(tert-butyl)picolinic acid derivatives? A: Column chromatography presents several challenges for large-scale production: it consumes large volumes of solvents, is time-consuming, can lead to significant product loss on the stationary phase, and is difficult to scale linearly. Non-chromatographic methods like extraction and crystallization are generally faster, cheaper, more environmentally friendly, and more amenable to industrial-scale processing.[14]

Q: Can I use acid-base extraction to purify an amide derivative, like (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)-4-(tert-butyl)picolinamide? A: Generally, no. Amides are neutral compounds and are not sufficiently acidic or basic to be ionized by weak acids or bases like HCl or NaHCO₃. Therefore, they will not partition into the aqueous layer during a standard acid-base extraction. For neutral amide derivatives, purification relies on recrystallization or, if necessary, chromatography. In some cases, reaction optimization can minimize side products to the point where chromatography is not required.[1]

Q: My synthesis involves a metal catalyst. How do I ensure it's removed by these purification methods? A: Metal catalysts, often used in modern pyridine functionalization reactions[15], can sometimes be challenging to remove.

  • Acid-Base Extraction: Many metal salts will be removed during the aqueous washes.

  • Recrystallization: This is often very effective at excluding metal impurities from the crystal lattice.

  • Chelating Agents: If metals persist, you can perform an aqueous wash with a chelating agent like EDTA before proceeding with the main purification step.

Workflow Diagram: Acid-Base Extraction Protocol

This diagram illustrates the flow of materials during the acid-base extraction process for purifying 4-(tert-butyl)picolinic acid from a neutral impurity.

acid_base_extraction cluster_funnel Separatory Funnel organic_layer Organic Layer: - Solvent (e.g., DCM) - Neutral Impurity discard Discard Organic Layer (Contains Impurity) organic_layer->discard aqueous_layer Aqueous Layer: - Water - Sodium 4-(t-Bu)picolinate (Salt) acidify Acidify with HCl (pH ~3) aqueous_layer->acidify crude Crude Product (Acid + Neutral Impurity) in Organic Solvent add_base Add aq. NaHCO₃ & Shake crude->add_base separate Separate Layers add_base->separate separate->organic_layer Top/Bottom layer depends on solvent density separate->aqueous_layer filter_dry Filter & Dry acidify->filter_dry pure_product Pure 4-(t-Bu)picolinic Acid filter_dry->pure_product

Caption: Step-by-step workflow for purification via acid-base extraction.

References

Technical Support Center: Temperature Control in Amidation Reactions of Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical parameter in the amidation of picolinic acids: temperature . Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and material science, but their successful coupling to amines is highly dependent on precise thermal control. This document moves beyond simple protocols to explain the causality behind common failures and provides robust, validated strategies for success.

Section 1: Frequently Asked Questions - Diagnosing Your Reaction at a Glance

This section addresses the most common issues encountered during the amidation of picolinic acids, focusing on the underlying thermal causes.

Q1: My reaction yield is very low, or the reaction has stalled. Can I simply increase the temperature to push it to completion?

Answer: This is a common impulse, but often counterproductive. While increasing temperature does increase the rate of the desired amidation, it can exponentially accelerate the rates of detrimental side reactions. The fundamental issue lies in the activation energy (Ea) of competing reaction pathways.

  • Desired Reaction (Amidation): The formation of the amide bond has a specific activation energy.

  • Side Reactions (Degradation): Competing pathways, such as decarboxylation of the picolinic acid starting material or decomposition of the activated intermediate, also have activation energies.

Often, the Ea for side reactions is higher, meaning their rates increase more dramatically with temperature than the desired reaction. A modest temperature increase can therefore shift the reaction flux from product formation to byproduct formation, leading to a lower isolated yield despite higher consumption of starting material. Before increasing the overall reaction temperature, it is crucial to first ensure the initial low-temperature activation step is efficient.[1]

Q2: I'm observing a significant amount of pyridine as a byproduct in my reaction mixture. What is happening?

Answer: The presence of pyridine is a tell-tale sign of thermal decarboxylation. Picolinic acid (pyridine-2-carboxylic acid) is particularly susceptible to this process, known as the Hammick reaction, especially at elevated temperatures.[2] The α-nitrogen atom of the pyridine ring stabilizes the intermediate formed upon loss of CO₂, making this pathway more favorable than for other carboxylic acids.[2]

Running the reaction at high temperatures provides the necessary energy to overcome the decarboxylation threshold, cleaving the C-C bond and releasing CO₂ gas. This is an irreversible process that consumes your starting material, directly reducing the maximum possible yield. Strict temperature control, especially during the initial activation and coupling stages, is the primary strategy to prevent this.

Q3: My starting materials are chiral, and I'm observing significant epimerization in my product. How is temperature contributing to this?

Answer: Epimerization is a critical challenge in amide coupling, and its rate is highly temperature-dependent.[3] The mechanism involves the deprotonation of the stereogenic α-carbon (the carbon adjacent to the carbonyl group) of the activated carboxylic acid. This forms a planar enolate intermediate, which loses its stereochemical information. Subsequent reaction with the amine yields a mixture of stereoisomers.

Higher temperatures contribute to this in two ways:

  • Increased Basicity: The basicity of amines or added bases (like triethylamine or DIPEA) increases with temperature, promoting the unwanted deprotonation of the α-carbon.

  • Overcoming the Energy Barrier: More thermal energy makes it easier to overcome the activation barrier for this deprotonation event.

To suppress epimerization, it is imperative to run the reaction at low temperatures (e.g., 0 °C or below), especially when using potent coupling reagents that generate highly activated intermediates.[1][4] The choice of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) over less hindered bases like triethylamine (TEA) is also crucial.[4]

Q4: My coupling reagent seems to be decomposing, or I'm getting unexpected byproducts. Is temperature a factor?

Answer: Yes, temperature is a major factor in the stability of both the coupling reagents and their activated intermediates.

  • Carbodiimides (EDC, DCC): At higher temperatures, the highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, effectively halting the reaction. This is a well-documented failure mode.

  • Aminium/Uronium Salts (HATU, HBTU): While generally robust, the activated esters they form (e.g., with HOBt or Oxyma) have finite lifetimes. Elevated temperatures can accelerate their decomposition or lead to other side reactions.

  • Acid Chlorides: If you are using thionyl chloride (SOCl₂) to form the picolinoyl chloride in situ, high temperatures or prolonged reaction times can lead to undesired side reactions, such as chlorination of the pyridine ring itself.[5][6]

For all coupling strategies, the principle remains the same: use the lowest temperature that allows for a reasonable reaction rate to maintain the fidelity of the activated intermediate and prevent reagent decomposition.

Section 2: Troubleshooting Workbench - Protocols & Visual Guides

This section provides actionable workflows and visual aids to solve specific experimental challenges.

Scenario 1: Low Yield with a Thermally Sensitive Substrate

Analysis: The reaction is failing to reach completion before side reactions dominate. The strategy is to optimize the initial activation at low temperature and ensure the amine is present to trap the activated intermediate as it forms.

The following decision tree illustrates a systematic approach to diagnosing and solving low-yield issues, prioritizing temperature control.

low_yield_troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Quality - Anhydrous solvents? - Fresh coupling reagent? - Amine/Acid purity? start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok temp_protocol Step 2: Implement Strict Low-Temp Protocol - Cool acid solution to 0°C (or -15°C). - Add coupling reagent, stir 15-30 min. - Add amine solution dropwise at low temp. - Allow to warm SLOWLY to RT. reagents_ok->temp_protocol Yes fail Issue Persists: Consult Specialist reagents_ok->fail No (Fix Reagent Issues) temp_ok Yield Improved? temp_protocol->temp_ok reagent_choice Step 3: Re-evaluate Coupling Reagent - Is it potent enough for your substrate? - Consider HATU or T3P for difficult couplings. temp_ok->reagent_choice No success Success: Reaction Optimized temp_ok->success Yes reagent_ok Yield Improved? reagent_choice->reagent_ok reagent_ok->success Yes reagent_ok->fail No

Figure 1. Decision tree for troubleshooting low reaction yields.
Scenario 2: High Impurity Profile (Epimerization & Byproducts)

Analysis: The reaction kinetics favor undesired pathways. The solution is to create conditions that kinetically favor the desired amidation over competing side reactions. This is achieved primarily by lowering the reaction temperature.

This diagram illustrates how temperature acts as a switch, diverting the activated picolinic acid intermediate towards either the desired product or unwanted byproducts.

competing_pathways cluster_0 Reaction Coordinate cluster_1 Low Temperature Path (0°C) cluster_2 High Temperature Path (>40°C) PA Picolinic Acid + Amine Activated Activated Intermediate (e.g., O-Acylisourea) PA->Activated Coupling Reagent Product Desired Amide (High Yield, High Purity) Activated->Product Low Ea Epimer Epimerized Product Activated->Epimer High Ea Decarbox Pyridine (Decarboxylation) Activated->Decarbox High Ea N_Acyl N-Acylurea Activated->N_Acyl High Ea

Figure 2. Kinetic vs. thermodynamic reaction pathways.
Byproduct ObservedProbable CauseRecommended Action
Pyridine Thermal decarboxylation of picolinic acid.[2]Maintain reaction temperature below 25 °C. Use a more efficient coupling system to reduce required reaction time.
Epimerized Product Deprotonation of the α-carbon in the activated intermediate.[3]Run the activation and coupling steps at 0 °C or lower. Use a hindered base like DIPEA. Switch to a coupling reagent known for low epimerization, like T3P/pyridine.[7]
N-Acylurea Rearrangement of the O-acylisourea intermediate (with carbodiimides).Add an auxiliary nucleophile like HOBt or OxymaPure.[1] Crucially, perform the reaction at 0 °C to trap the intermediate before it rearranges.
4-Chloropicolinamide Ring chlorination when using SOCl₂ or similar chlorinating agents.[6]Perform the acid chloride formation at the lowest possible temperature and for the minimum time required. Consider alternative activation methods (e.g., coupling reagents).

Section 3: Validated Protocols & Best Practices
The Golden Rule: Start Cold, Warm Slowly

For any picolinic acid amidation, especially with sensitive or valuable substrates, the most robust strategy is to initiate the reaction at a low temperature.

  • Activation Step (0 °C or -15 °C): The formation of the activated intermediate is often the most exothermic and critical step. Performing this at low temperature prevents premature degradation of the intermediate and suppresses side reactions from the outset.

  • Amine Addition (0 °C or -15 °C): Add the amine solution dropwise to the cold, activated acid mixture. This maintains control over the reaction exotherm and ensures the amine traps the activated species efficiently.

  • Reaction Progression (Slow warm to Room Temperature): Once the addition is complete, the reaction can be allowed to warm slowly to room temperature over several hours. This provides enough energy to drive the reaction to completion without a sudden thermal spike that would favor byproduct formation.

Table 2: Recommended Temperature Ranges for Common Coupling Reagents
Coupling Reagent SystemAdditive (if any)Recommended Starting Temp.Max Recommended Temp.Notes
EDC HOBt or OxymaPure0 °C25 °C (RT)Addition of HOBt/Oxyma is critical to suppress side reactions and epimerization.[1]
DCC/DIC HOBt or OxymaPure0 °C25 °C (RT)Byproduct ureas are challenging to remove (DCC-urea precipitates, DIC-urea is soluble).
HATU/HBTU (Internal)0 °C25 °C (RT)Highly efficient but can promote epimerization if not run cold with a hindered base (DIPEA).[3]
T3P® Pyridine or DIPEA0 °C40 °CExcellent for low epimerization.[7] Byproducts are water-soluble, simplifying workup.
SOCl₂ None0 °C to refluxVariesUse with caution. Best for robust substrates where side reactions are minimal. Overheating can cause ring chlorination.[6]
Experimental Protocol: General Method for Temperature-Controlled Amidation of Picolinic Acid

This protocol provides a reliable baseline for coupling picolinic acid with a primary or secondary amine using EDC/HOBt, a common and cost-effective reagent system.

Materials:

  • Picolinic Acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the picolinic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM.

  • Initial Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Activation: Add EDC·HCl (1.2 equiv) to the cold solution in one portion. The mixture may become thicker. Stir at 0 °C for 20-30 minutes. This is the "activation" period where the reactive HOBt-ester is formed.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in a small amount of anhydrous DCM. Add this amine solution dropwise to the activated acid mixture at 0 °C over 10-15 minutes using a syringe or dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Slow Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20-25 °C). Let it stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1] Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃ solution (to remove excess acid/HOBt), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.

References

Selecting the right chlorinating agent for picolinic acid activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are activating picolinic acid via conversion to its acyl chloride, picolinoyl chloride. Selecting the appropriate chlorinating agent is a critical decision that impacts yield, purity, and scalability. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary chlorinating agents for converting picolinic acid to picolinoyl chloride, and how do they differ?

The three most common reagents for this transformation are Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Phosphorus Pentachloride (PCl₅). While all achieve the desired conversion, they operate under different conditions and present distinct advantages and disadvantages.

  • Thionyl Chloride (SOCl₂): This is often the workhorse reagent due to its low cost and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and can be easily removed from the reaction mixture.[1][2] Reactions are typically run in excess SOCl₂ as the solvent or with an inert co-solvent like toluene, often under reflux conditions.[3]

  • Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent, oxalyl chloride is preferred for substrates sensitive to the harsh, acidic conditions generated by SOCl₂.[4] Its byproducts (CO, CO₂, and HCl) are also gaseous, simplifying workup.[4][5] This reaction is almost always performed at lower temperatures (e.g., 0 °C to room temperature) and requires a catalytic amount of N,N-dimethylformamide (DMF).

  • Phosphorus Pentachloride (PCl₅): A powerful, solid chlorinating agent, PCl₅ is less commonly used for this specific transformation unless stronger conditions are required. A significant drawback is the formation of a solid byproduct, phosphoryl chloride (POCl₃), which has a high boiling point and can complicate purification.[4]

For a direct comparison, refer to the table below:

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Physical State Colorless liquidColorless liquidWhite to yellow solid
Boiling Point 79 °C63-64 °C160 °C (decomposes)
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)POCl₃(l), HCl(g)
Typical Conditions Reflux (neat or in solvent)0 °C to RT, cat. DMFRoom temp to moderate heat
Key Advantage Low cost, volatile byproductsMild conditions, high selectivityHigh reactivity
Key Disadvantage Harsh/acidic, potential side reactionsHigher cost, requires catalystSolid byproduct complicates workup
Q2: How do I choose the right chlorinating agent for my specific picolinic acid derivative?

Your choice depends primarily on the other functional groups present in your molecule (substrate tolerance), the reaction scale, and the desired purity of the final picolinoyl chloride. The following decision workflow can guide your selection.

G start Start: Picolinic Acid Activation q_sensitive Does the substrate have acid-sensitive or heat-sensitive functional groups? start->q_sensitive oxalyl Use Oxalyl Chloride with cat. DMF at 0 °C to RT. q_sensitive->oxalyl  Yes   socl2_check Is the reaction scale large (cost is a major factor)? q_sensitive->socl2_check No end_oxalyl Product: Picolinoyl Chloride (High Purity) oxalyl->end_oxalyl socl2 Use Thionyl Chloride. Consider running at RT or 40-50 °C instead of reflux to minimize side reactions. socl2_check->socl2 Yes oxalyl_alt Use Oxalyl Chloride. Benefits of purity and yield may outweigh the cost. socl2_check->oxalyl_alt No end_socl2 Product: Picolinoyl Chloride (Economical) socl2->end_socl2 oxalyl_alt->end_oxalyl

Caption: Decision workflow for selecting a chlorinating agent.

Expert Insight: For early-stage drug discovery with precious, complex intermediates, oxalyl chloride is almost always the superior choice. Its mild nature preserves sensitive stereocenters and functional groups. For later-stage process development where cost-of-goods is critical and the substrate is robust, optimizing the reaction with thionyl chloride is standard practice.

Q3: What is the mechanism of activation with oxalyl chloride and DMF, and why is the catalyst necessary?

Oxalyl chloride itself does not directly react with the carboxylic acid. The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form a highly electrophilic Vilsmeier reagent (an iminium salt).[4] This reagent is the true activating species. The picolinic acid then attacks the Vilsmeier reagent, leading to a cascade that releases the picolinoyl chloride and regenerates the DMF catalyst, along with gaseous byproducts.

This catalytic cycle is crucial because it avoids the high temperatures and strongly acidic conditions associated with reagents like SOCl₂.

G cluster_0 Catalyst Formation cluster_1 Picolinic Acid Activation DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Oxalyl Oxalyl Chloride ((COCl)₂) Oxalyl->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate Reacts with Picolinic Picolinic Acid Picolinic->Intermediate Intermediate->DMF Regenerates Product Picolinoyl Chloride Intermediate->Product Byproducts CO, CO₂, HCl Intermediate->Byproducts

Caption: Catalytic cycle of picolinic acid chlorination with oxalyl chloride/DMF.

Troubleshooting Guide

Problem: My reaction is incomplete or stalls, leaving unreacted picolinic acid.
  • Cause 1: Moisture Contamination. All chlorinating agents react readily with water.[6] Any moisture in the starting material, solvent, or glassware will consume the reagent and quench the reaction.

    • Solution: Ensure picolinic acid is rigorously dried under vacuum. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Flame-dry all glassware under vacuum or nitrogen before use.

  • Cause 2: Insufficient Reagent. While stoichiometry is typically 1.1-1.5 equivalents, highly pure starting material may require a slight excess.

    • Solution: Perform a small-scale trial with 1.5 or 2.0 equivalents of the chlorinating agent to see if the conversion improves.

  • Cause 3 (SOCl₂): Insufficient Heat. While reflux is standard, some less reactive derivatives may require prolonged heating.

    • Solution: Ensure the reaction reaches the appropriate temperature (e.g., boiling point of toluene, ~110 °C, if used as a solvent). Monitor by TLC or a reaction sampling method (e.g., quench a small aliquot in methanol and analyze by LCMS for methyl picolinate formation).

  • Cause 4 (Oxalyl Chloride): Inactive Catalyst. The catalytic amount of DMF is critical.

    • Solution: Ensure you have added a sufficient amount of anhydrous DMF (typically 1-5 mol %).

Problem: I'm observing significant byproduct formation, such as charring or coloration of the reaction mixture.
  • Cause 1: Reaction Temperature is Too High. This is a common issue with thionyl chloride. The pyridine ring is susceptible to side reactions under harsh, acidic, high-temperature conditions.

    • Solution: Instead of refluxing with neat SOCl₂, use an inert solvent like toluene or dichloromethane (DCM) to moderate the temperature.[3] Consider running the reaction at a lower temperature (e.g., 40-50 °C) for a longer duration.

  • Cause 2: Pyridine Ring Chlorination. While less common for the carboxylic acid activation itself, aggressive conditions can potentially lead to chlorination on the pyridine ring, especially if activating substituents are present.

    • Solution: Switch to the milder oxalyl chloride method. This is the most effective way to avoid such side reactions.

Problem: The isolated picolinoyl chloride is unstable and decomposes upon storage or during workup.
  • Cause: Picolinoyl chloride, like most acyl chlorides, is highly reactive and susceptible to hydrolysis.[6][7] The hydrochloride salt form is often more stable.[8][9] Exposure to atmospheric moisture or protic solvents during workup will rapidly convert it back to picolinic acid.

    • Solution 1 (Workup): After the reaction, remove all volatile materials (excess reagent, solvent) under high vacuum. The resulting crude picolinoyl chloride is often used immediately in the next step without purification.[3] If you must isolate it, do so under a strictly inert (N₂ or Ar) atmosphere.

    • Solution 2 (Storage): Store the isolated product as the hydrochloride salt in a desiccator in a freezer (-20 °C).[10] Commercial suppliers store and ship picolinoyl chloride hydrochloride under refrigeration.[9][10]

Experimental Protocols

Protocol 1: Activation with Thionyl Chloride (General Procedure)
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add picolinic acid (1.0 eq). The flask should be under a nitrogen or argon atmosphere.

  • Reagent Addition: Add anhydrous toluene (approx. 5 mL per gram of acid) followed by a catalytic drop of anhydrous DMF.[3] Slowly add thionyl chloride (1.5 eq) via syringe at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a lower target temperature, e.g., 60 °C) and stir. Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing via TLC or LCMS. Gas evolution (SO₂ and HCl) should be apparent; vent the reaction through a scrubber containing a caustic solution.

  • Workup: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). To ensure complete removal, co-evaporate with anhydrous toluene twice.[3]

  • Result: The resulting solid or oil is crude picolinoyl chloride (often as the hydrochloride salt), which should be used immediately in the subsequent reaction.

Protocol 2: Activation with Oxalyl Chloride (Milder Procedure)
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of acid).

  • Catalyst Addition: Add one drop of anhydrous DMF via syringe.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂) will occur.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Monitor completion by TLC or LCMS as described above.

  • Workup: Remove the solvent and all volatile byproducts under reduced pressure. The resulting crude picolinoyl chloride is ready for the next step.

References

Validation & Comparative

A Senior Application Scientist's Guide to PROTAC Efficacy: Deconstructing the Roles of Hydrophobic Ligand Moieties and Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and Its Core Components

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to achieve this.[3][4] A PROTAC molecule is elegantly composed of three distinct parts: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that initiates the degradation cascade.[7][8][9] The efficiency of this process, and thus the overall efficacy of the PROTAC, is not merely the sum of its parts. Instead, it is a complex interplay between the physicochemical properties of the warhead, the anchor, and, critically, the linker that joins them.

This guide delves into a nuanced comparison, not of two equivalent components, but of two distinct yet equally critical design considerations: the impact of hydrophobic moieties on the E3 ligase ligand (exemplified by structures like 4-(tert-Butyl)picolinic acid) versus the role of widely-used hydrophilic polyethylene glycol (PEG) linkers. Understanding this balance is fundamental to optimizing PROTACs for potency, selectivity, and drug-like properties.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Bridges Proteins POI Protein of Interest (POI) POI->Ternary_Complex Binds Warhead E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Anchor Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-Induced Proteasome_Deg POI Degradation Ubiquitination->Proteasome_Deg Signal for Degradation E2_Ub E2-Ubiquitin E2_Ub->Ubiquitination PROTAC_Recycle Proteasome_Deg->PROTAC_Recycle PROTAC is Recycled Proteasome Proteasome Proteasome->Proteasome_Deg PROTAC_Recycle->POI

Caption: General mechanism of PROTAC-induced protein degradation.

The Anchor: Impact of E3 Ligase Ligand Modifications

The choice and design of the E3 ligase ligand are critical for hijacking the UPS. The most prevalently used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11][12][13] Their respective small-molecule ligands, such as derivatives of thalidomide for CRBN and HIF-1α mimetics for VHL, are the foundational anchors for a majority of clinical candidates.[3][][15]

However, simply attaching a known E3 ligand is often insufficient. The ligand's structure is frequently modified to optimize binding affinity, ternary complex cooperativity, and overall physicochemical properties. This is where small, hydrophobic chemical fragments, such as a tert-butyl group on a picolinic acid scaffold, come into play.

While 4-(tert-Butyl)picolinic acid itself is not a standalone E3 ligase ligand, it exemplifies a common medicinal chemistry strategy: the introduction of hydrophobic moieties to modulate a molecule's behavior.

Key Contributions of Hydrophobic Moieties (e.g., tert-Butyl Groups):

  • Enhanced Binding Affinity: Hydrophobic groups can engage with nonpolar pockets on the surface of the E3 ligase or at the protein-protein interface of the ternary complex, increasing binding affinity and stability through van der Waals interactions.

  • Improved Cell Permeability: Lipophilicity is a key driver of passive cell membrane permeability. Adding hydrophobic character to the E3 ligand can improve the PROTAC's ability to enter the cell and reach its target.[16]

  • Potential for Reduced Solubility: The primary trade-off of increasing hydrophobicity is a potential decrease in aqueous solubility. This can pose significant challenges for formulation and bioavailability.[4][17]

  • Metabolic Stability: Strategic placement of bulky groups like tert-butyl can shield metabolically labile sites on the ligand, potentially increasing the PROTAC's half-life.

The Bridge: The Critical Function of PEG Linkers

The linker is far from a passive spacer; it is an active and critical determinant of PROTAC efficacy.[][19] Its length, composition, and attachment points dictate the geometry of the ternary complex, influencing both its stability and its productivity for ubiquitination.[20][21] Among the most common linker motifs, polyethylene glycol (PEG) chains are ubiquitous.[5][22] Statistics show that over half of reported PROTACs utilize PEG-based linkers.[22]

Key Attributes of PEG Linkers:

  • Hydrophilicity and Solubility: PEG linkers are highly hydrophilic, which can significantly improve the aqueous solubility of the entire PROTAC molecule.[22][23][24] This is often essential to counteract the high hydrophobicity of the two ligands it connects, improving the overall drug-like properties.[16]

  • Tunable Length and Flexibility: PEGs are commercially available in various lengths (e.g., PEG2, PEG3, PEG4), allowing for systematic and straightforward optimization of the distance between the POI and the E3 ligase.[20][25][26] This flexibility is crucial, as an optimal linker length is required to avoid steric hindrance (too short) or non-productive complex formation (too long).[20][27]

  • Biocompatibility: PEG is well-known for its biocompatibility and low toxicity, making it an attractive component for therapeutic agents.

  • Potential for Reduced Permeability: While improving solubility, the hydrophilic and often flexible nature of PEG linkers can increase the topological polar surface area (TPSA) and hinder passive diffusion across cell membranes, a key challenge for oral bioavailability.[5][28]

Component_Comparison cluster_hydrophobic Hydrophobic Ligand Moiety cluster_hydrophilic Hydrophilic PEG Linker H_Center e.g., 4-(tert-Butyl)picolinic acid fragment H_Prop1 Increases Lipophilicity H_Center->H_Prop1 H_Prop2 Enhances Permeability H_Center->H_Prop2 H_Prop3 May Decrease Solubility H_Center->H_Prop3 H_Prop4 Improves Binding Affinity H_Center->H_Prop4 Efficacy Overall PROTAC Efficacy (DC50, Dmax, PK) H_Center->Efficacy Impacts Ligand Binding & Physicochemical Profile P_Center e.g., (O-CH2-CH2)n P_Prop1 Increases Hydrophilicity P_Center->P_Prop1 P_Prop2 Enhances Solubility P_Center->P_Prop2 P_Prop3 May Decrease Permeability P_Center->P_Prop3 P_Prop4 Tunable Length & Flexibility P_Center->P_Prop4 P_Center->Efficacy Impacts Ternary Complex Geometry & Physicochemical Profile

Caption: Interplay of hydrophobic ligand moieties and hydrophilic linkers.

Comparative Analysis: A Balancing Act for PROTAC Efficacy

The optimal PROTAC is a product of careful balancing between the properties of its constituent parts. A hydrophobic modification on the E3 ligand and a hydrophilic PEG linker are not mutually exclusive choices but rather tools to be used in concert to fine-tune the final molecule.

FeatureImpact of Hydrophobic Ligand MoietyImpact of Hydrophilic PEG LinkerScientific Rationale & Causality
Ternary Complex Formation Can increase affinity and cooperativity by engaging in hydrophobic interactions at the protein-protein interface.Critical for establishing the optimal distance and orientation between POI and E3 ligase.[25][26][29] Incorrect length can prevent complex formation.[20]The stability of the ternary complex is governed by both direct PROTAC-protein binding and induced protein-protein interactions.[2] Hydrophobic groups can enhance these induced contacts, while the linker provides the geometric foundation.
Cellular Permeability Generally increases permeability by increasing the molecule's overall lipophilicity.Can decrease permeability by increasing TPSA and molecular flexibility, which is unfavorable for passive diffusion.[5]Permeability is a key component of the "beyond Rule of Five" space where PROTACs reside.[28][30] A balance between lipophilicity and polarity is essential for oral absorption.
Aqueous Solubility Tends to decrease solubility, potentially leading to aggregation and poor bioavailability.[4]Significantly increases solubility, improving the molecule's developability and formulation potential.[22][23][24]Poor solubility is a major hurdle for PROTAC development.[17] PEG linkers are a primary strategy to mitigate the high lipophilicity of the two terminal ligands.
Degradation Potency (DC₅₀) Can improve potency by enhancing ternary complex stability.Highly dependent on length; an optimal length exists for each POI-E3 pair, with sharp drops in activity for non-optimal lengths.[20][27]Potency is directly linked to the formation of a productive ternary complex. Both strong binding (influenced by ligand moieties) and correct geometry (dictated by the linker) are required for efficient ubiquitination.
Pharmacokinetics (PK) Can improve metabolic stability by sterically hindering cleavage sites.Can influence distribution and clearance. The overall physicochemical properties determine the PK profile.[16][31]The final PROTAC molecule's properties, a composite of all three components, determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Illustrative Data: Impact of PEG Linker Length on BTK Degrader Efficacy

The following data, adapted from studies on Bruton's tyrosine kinase (BTK) degraders recruiting the Cereblon (CRBN) E3 ligase, clearly demonstrates the linker's critical role.

PROTAC IdentifierTarget ProteinE3 LigaseCell LinePEG Linker Length (n)DC₅₀ (nM)Dₘₐₓ (%)
BTK-PROTAC-1BTKCRBNMOLM-14315.2>95
BTK-PROTAC-2BTKCRBNMOLM-1444.8>95
BTK-PROTAC-3 BTK CRBN MOLM-14 5 1.6 >95
BTK-PROTAC-4BTKCRBNMOLM-1467.5>90
BTK-PROTAC-5BTKCRBNMOLM-14728.1~85

Data is representative and synthesized from principles outlined in referenced literature.[20][27]

This table exemplifies the "Goldilocks effect" in linker design: a linker that is too short (n=3) or too long (n=7) results in significantly reduced potency compared to the optimal length (n=5). This underscores the necessity of empirical testing of linker length for every new PROTAC system.

Experimental Protocols: Core Methodologies for PROTAC Evaluation

To empirically determine the efficacy of a novel PROTAC, a series of validated assays is required. Below is a foundational protocol for assessing protein degradation via Western Blot.

Protocol: Quantitative Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture and Seeding:

    • Culture the relevant cell line (e.g., HEK293, MOLM-14) in appropriate media and conditions.

    • Seed cells in 12-well or 24-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest (e.g., 250,000 cells/well). Allow cells to adhere overnight if applicable.

  • PROTAC Treatment:

    • Prepare a 10-point serial dilution of the PROTAC in DMSO. A typical starting concentration is 10 µM, with dilutions down to the picomolar range.

    • Dilute the PROTAC stock solutions into pre-warmed cell culture media. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Remove the old media from the cells and add the PROTAC-containing media. Include a vehicle control (DMSO only).

    • Incubate for a predetermined time (e.g., 8, 16, or 24 hours), which should be optimized based on the target's turnover rate.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (total protein lysate).

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is critical for equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading across lanes.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Data Acquisition and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity for each sample.

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope equation using software like GraphPad Prism to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start 1. Cell Seeding Treatment 2. PROTAC Titration & Treatment Start->Treatment Harvest 3. Cell Lysis & Protein Quantification Treatment->Harvest WB 4. Western Blot for POI & Loading Control Harvest->WB Analysis 5. Densitometry & Data Analysis WB->Analysis End Determine DC50 & Dmax Analysis->End

Caption: A typical workflow for evaluating PROTAC degradation efficacy.

Conclusion and Future Outlook

The development of a successful PROTAC is a multidimensional optimization problem. It is a fallacy to consider any single component in isolation. The choice between incorporating a hydrophobic moiety like a tert-butyl group on an E3 ligand or selecting a specific length of a hydrophilic PEG linker is not an "either/or" decision. Rather, these are complementary strategies employed to achieve a delicate balance between ternary complex stability, cell permeability, and aqueous solubility.

A potent PROTAC may feature a highly optimized E3 ligand with hydrophobic contacts that drive ternary complex cooperativity, while simultaneously relying on a hydrophilic PEG linker to ensure the overall molecule is soluble and can adopt the correct conformation. The future of PROTAC design will increasingly rely on a deeper understanding of ternary complex structures, predictive computational modeling, and the continued expansion of the toolkit of E3 ligase ligands and innovative linkers to overcome the significant physicochemical challenges inherent to this exciting therapeutic modality.[19][31]

References

Beyond the Bridge: A Comparative Guide to Hydrophobic and Hydrophilic Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules orchestrate the destruction of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[4][5] The elegant mechanism of a PROTAC hinges on its ability to form a stable ternary complex, bringing together a target protein of interest (POI) and an E3 ubiquitin ligase.[4][6] While the warhead (POI binder) and the E3 ligase ligand are crucial for recognition, the linker connecting them is far from a passive spacer.[4][6][7] The physicochemical properties of this linker profoundly influence the PROTAC's overall performance, from its ability to enter a cell to its efficiency in inducing protein degradation.

This guide provides a comprehensive comparison of two major classes of linkers—hydrophobic and hydrophilic—to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in PROTAC design. We will delve into the mechanistic underpinnings of how linker choice impacts critical parameters and provide supporting experimental data and protocols to guide your research.

The Linker's Pivotal Role: More Than Just a Connection

The linker is a critical determinant of a PROTAC's success, influencing its biological activity in several key ways.[1] An optimally designed linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the target protein.[4][7] Conversely, a suboptimal linker can introduce steric hindrance, prevent the formation of a productive ternary complex, or lead to off-target effects.[4][7]

Here, we present a diagram illustrating the fundamental mechanism of PROTAC action, highlighting the central role of the linker in forming the ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

Figure 1: The PROTAC mechanism of action.

A Head-to-Head Comparison: Hydrophobic vs. Hydrophilic Linkers

The choice between a hydrophobic and a hydrophilic linker involves a critical trade-off between solubility, cell permeability, and the ability to promote a productive ternary complex.

Hydrophobic Linkers: The Permeability Enhancers

Typically composed of alkyl chains, hydrophobic linkers are a common starting point in PROTAC design due to their synthetic tractability.[7][] Their primary advantage lies in their potential to enhance passive cell membrane permeability, a crucial step for reaching intracellular targets.[9] However, this hydrophobicity often comes at the cost of reduced aqueous solubility.[7][9] Poor solubility can lead to compound aggregation and diminished bioavailability, hindering the formation of the necessary ternary complex in the aqueous cellular environment.[][10]

Hydrophilic Linkers: The Solubility Champions

Polyethylene glycol (PEG) chains are the most prevalent type of hydrophilic linker, widely employed to improve the aqueous solubility of PROTACs.[7][10] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with water.[10] This improved solubility can prevent aggregation and ensure a sufficient concentration of the PROTAC is available for target engagement.[10] While increased polarity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the molecule to adopt conformations that shield its polar surface area, a phenomenon known as the "chameleon effect," thereby aiding permeability.[10]

The following diagram illustrates the structural differences between these two linker types.

Linker_Types cluster_hydrophobic Hydrophobic Linker cluster_hydrophilic Hydrophilic Linker POI_H POI Ligand Linker_H Alkyl Chain (-CH2-CH2-)n POI_H->Linker_H E3_H E3 Ligand Linker_H->E3_H POI_P POI Ligand Linker_P PEG Chain (-O-CH2-CH2-)n POI_P->Linker_P E3_P E3 Ligand Linker_P->E3_P

Figure 2: Hydrophobic (Alkyl) vs. Hydrophilic (PEG) Linkers.

Experimental Data: The Impact of Linker Choice on PROTAC Performance

The optimal linker is highly dependent on the specific target and E3 ligase pair. Below, we summarize quantitative data from a case study comparing the performance of PROTACs with different linker compositions for the degradation of a target protein.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Compound A 4-carbon alkyl chain508515.2
Compound B 4-unit PEG chain15958.5

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[7] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[7] Papp: Apparent permeability coefficient, a measure of the rate of passage of a compound across a cell monolayer.

In this example, the PROTAC with the hydrophilic PEG linker (Compound B) demonstrated significantly higher potency (lower DC50) and efficacy (higher Dmax) in degrading the target protein. However, the hydrophobic alkyl linker in Compound A resulted in higher cell permeability. This highlights the critical trade-offs that must be considered during the optimization process.

Key Experimental Protocols

To aid in the evaluation of your own PROTACs, we provide detailed methodologies for two crucial experiments.

Experimental Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol details the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of a target protein.[5][11]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

  • Sample Preparation for SDS-PAGE: To the normalized lysates, add 1/4 volume of 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

The following diagram outlines the workflow for this protocol.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis End Results Analysis->End

References

The Efficacy of Novel Picolinic Acid-Based Degraders in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the discovery and characterization of novel E3 ligase recruiters are paramount to expanding the scope and efficacy of this therapeutic modality. This guide provides a comprehensive comparison of a hypothetical novel 4-(tert-Butyl)picolinic acid-based degrader against established proteolysis-targeting chimeras (PROTACs) that recruit von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases. Through a detailed examination of their performance in key cell-based assays, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating new degrader technologies.

Introduction: Expanding the E3 Ligase Toolbox

Targeted protein degradation has emerged as a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] PROTACs, heterobifunctional molecules, are at the forefront of this technology, comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[5]

While the majority of PROTACs in development utilize ligands for the E3 ligases VHL and CRBN, the exploration of novel E3 ligase recruiters is a key area of research to overcome potential resistance mechanisms and expand the tissue- and cell-type-specific degradation of proteins.[5][6] This guide will use the well-studied target, Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, to compare the efficacy of established VHL and CRBN-based degraders with a hypothetical 4-(tert-Butyl)picolinic acid-based degrader.

Mechanism of Action: A Visualized Pathway

The fundamental mechanism of all three classes of degraders is to induce the proximity of BRD4 to an E3 ligase. However, the specific E3 ligase engaged will influence the downstream ubiquitination and degradation kinetics.

PROTAC_Mechanism cluster_VHL VHL-based PROTAC cluster_CRBN CRBN-based PROTAC cluster_Picolinic Picolinic Acid-based PROTAC (Hypothetical) VHL_PROTAC BRD4-Linker-VHL Ligand VHL VHL E3 Ligase VHL_PROTAC->VHL Binds BRD4 BRD4 Protein VHL_PROTAC->BRD4 Ternary_VHL BRD4-PROTAC-VHL Ternary Complex CRBN_PROTAC BRD4-Linker-CRBN Ligand CRBN CRBN E3 Ligase CRBN_PROTAC->CRBN Binds CRBN_PROTAC->BRD4 Ternary_CRBN BRD4-PROTAC-CRBN Ternary Complex Pico_PROTAC BRD4-Linker-Picolinic Acid Novel_E3 Novel E3 Ligase Pico_PROTAC->Novel_E3 Binds Pico_PROTAC->BRD4 Ternary_Pico BRD4-PROTAC-Novel E3 Ternary Complex Ubiquitination Ubiquitination Ternary_VHL->Ubiquitination Ternary_CRBN->Ubiquitination Ternary_Pico->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation pathway.

Comparative Efficacy in Cell-Based Assays

To objectively compare the performance of these degraders, a panel of cell-based assays is essential. Here, we present hypothetical data for a 4-(tert-Butyl)picolinic acid-based BRD4 degrader (PA-Degrader) alongside representative data for VHL-based (VHL-Degrader) and CRBN-based (CRBN-Degrader) counterparts in the MV4-11 acute myeloid leukemia (AML) cell line, where BRD4 is a known dependency.

Table 1: Comparative Analysis of BRD4 Degraders in MV4-11 Cells
ParameterVHL-DegraderCRBN-DegraderPA-Degrader (Hypothetical)Assay Method
BRD4 Degradation (DC₅₀) 5 nM10 nM8 nMWestern Blot / Quantitative Proteomics
Maximal Degradation (Dₘₐₓ) >95%>90%>95%Western Blot / Quantitative Proteomics
Time to 50% Degradation (T₅₀) 2 hours4 hours3 hoursTime-Course Western Blot
Anti-proliferative Activity (IC₅₀) 15 nM25 nM20 nMCell Viability Assay (e.g., CellTiter-Glo)
c-Myc Suppression (IC₅₀) 8 nM15 nM12 nMqPCR / Western Blot
Off-Target Profile Minimal off-target degradationPotential for neo-substrate degradationTo be determinedGlobal Proteomics (TMT-MS)

Interpretation of Comparative Data:

  • Potency (DC₅₀): The VHL-based degrader shows the highest potency in this example, followed closely by the hypothetical picolinic acid-based degrader.

  • Efficacy (Dₘₐₓ): All three degraders achieve a high degree of maximal degradation, indicating they are all effective at removing the target protein.

  • Kinetics (T₅₀): The VHL-based degrader exhibits the fastest degradation kinetics.

  • Functional Outcome (IC₅₀): The anti-proliferative and c-Myc suppression activities correlate well with the degradation potency, confirming that the degradation of BRD4 leads to the desired downstream biological effects.

  • Selectivity: While VHL-based degraders are generally highly selective, CRBN-based degraders carry the potential for off-target degradation of neo-substrates. The selectivity of the novel picolinic acid-based degrader would need to be thoroughly investigated using unbiased proteomics.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized protocols are crucial.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture (e.g., MV4-11) Treatment Treat with Degrader (Dose-Response & Time-Course) Start->Treatment Lysis Cell Lysis Treatment->Lysis Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot (BRD4, c-Myc, Vinculin) Lysis->Western Proteomics Quantitative Proteomics (TMT-MS) Lysis->Proteomics qPCR qPCR (c-Myc mRNA levels) Lysis->qPCR Data Data Analysis (DC₅₀, Dₘₐₓ, IC₅₀) Western->Data Proteomics->Data Viability->Data qPCR->Data

Caption: Workflow for evaluating degrader efficacy.

Protocol 1: Western Blot for BRD4 Degradation
  • Cell Seeding: Seed MV4-11 cells in 6-well plates at a density of 1 x 10⁶ cells/mL.

  • Treatment: Treat cells with a serial dilution of the degrader (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours) for dose-response curves, or with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours) for time-course experiments.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., Vinculin or GAPDH), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. Calculate DC₅₀ and Dₘₐₓ values using non-linear regression.

Protocol 2: Global Quantitative Proteomics for Selectivity Profiling
  • Sample Preparation: Treat MV4-11 cells with the degrader (at a concentration that gives Dₘₐₓ, e.g., 1 µM) and a vehicle control for 24 hours.

  • Lysis and Digestion: Lyse cells, reduce, alkylate, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label peptide samples with tandem mass tags (TMT) according to the manufacturer's instructions.

  • Fractionation and LC-MS/MS: Combine and fractionate the labeled peptides, followed by analysis on a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify proteins using a proteomics software suite. Perform statistical analysis to identify significantly downregulated proteins, which represent potential off-targets.[1]

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of novel protein degraders. While the hypothetical 4-(tert-Butyl)picolinic acid-based degrader shows promise in our illustrative data, rigorous experimental validation is essential. The discovery of new E3 ligase ligands is a critical step in expanding the therapeutic potential of targeted protein degradation. Future studies should focus on elucidating the structure of the ternary complex formed by novel degraders, understanding the tissue-specific expression of the engaged E3 ligase, and evaluating the in vivo efficacy and safety of these next-generation therapeutics.

References

A Technical Guide to Heterocyclic Linkers in PROTACs: A Comparative Analysis Featuring 4-(tert-butyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a powerful new modality for targeted protein degradation. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][][3] While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, rigidity, and physicochemical properties are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][][3]

This guide provides a comparative analysis of heterocyclic linkers in PROTACs, with a special focus on the emerging role of 4-(tert-butyl)picolinic acid and its potential advantages over other commonly used heterocyclic motifs.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to a lysine residue on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Picolinic_Acid_Structure cluster_structure 4-(tert-butyl)picolinic acid mol Experimental_Workflow cluster_workflow Experimental Workflow for Linker Comparison Synthesis PROTAC Synthesis (with different linkers) Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC, FRET) Synthesis->Ternary_Complex Degradation Target Degradation (Western Blot, In-Cell Western) Synthesis->Degradation PK_Properties Pharmacokinetic Properties (Solubility, Permeability, Metabolic Stability) Synthesis->PK_Properties Cell_Viability Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) Degradation->Cell_Viability

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of PROTACs with Different Linkers

Author: BenchChem Technical Support Team. Date: January 2026

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules, which recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase for degradation, are composed of three key elements: a POI ligand, an E3 ligase ligand, and the connecting linker.[2] While significant effort is often focused on the two ligands, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3]

Crucially, the linker profoundly impacts the Drug Metabolism and Pharmacokinetic (DMPK) profile of a PROTAC, with metabolic stability being a primary hurdle in their development.[4] Due to their large size and complex structures, PROTACs often fall outside of traditional "drug-like" chemical space, making them susceptible to metabolic enzymes.[1][5] The linker is frequently the most metabolically vulnerable part of the molecule.[] This guide provides a comparative analysis of how different linker archetypes—flexible (Alkyl and PEG) and rigid—influence the metabolic stability of PROTACs, supported by experimental frameworks to guide your research.

The Linker's Central Role in PROTAC Metabolism

The metabolic fate of a PROTAC is a complex interplay of its three components, but the linker often presents the most significant liability.[7] Metabolic "soft spots" are frequently identified within the linker or at its connection points to the warhead and E3 ligand.[][7] Understanding how linker composition, length, and rigidity affect interactions with metabolic enzymes is therefore paramount for designing next-generation degraders with viable pharmacokinetic profiles.

Diagram: The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound POI Target Protein (POI) POI->POI_bound E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Degradation E3_bound->POI_bound Ub Ub Ubiquitin (Ub) Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTACs form a ternary complex with the POI and an E3 ligase, leading to ubiquitination and proteasomal degradation of the POI.

Comparative Analysis of Linker Classes

The choice of linker chemistry dictates a delicate balance between conformational flexibility required for ternary complex formation and the structural stability needed to resist metabolism.

Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)

Alkyl and PEG chains are the most common flexible linkers used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[8]

  • Alkyl Linkers: These simple hydrocarbon chains are hydrophobic and generally possess good metabolic stability.[9][10] Their hydrophobicity can sometimes improve cell permeability.[1] However, this same property may limit the aqueous solubility of the overall PROTAC molecule.[10] From a metabolic standpoint, while the alkyl chain itself is robust, longer chains can introduce metabolic soft spots, particularly via hydroxylation.[7] Studies have shown that for some PROTACs, as the length of a straight alkyl linker increases, metabolic stability decreases.[] This may be because shorter linkers create more steric hindrance, preventing the PROTAC from entering the catalytic site of a metabolic enzyme.[]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of a PROTAC.[1][11] This is a critical advantage for molecules that are often large and lipophilic.[1] However, PEG linkers can be more susceptible to metabolism, primarily through O-dealkylation reactions.[7][10] Despite this potential liability, the improved solubility and conformational properties of PEGylated PROTACs can lead to enhanced cell permeability and potent degradation activity.[9] Approximately 54% of reported PROTACs utilize PEG linkers, highlighting their utility in balancing physicochemical properties.[11]

Rigid Linkers: Enhancing Stability through Conformational Constraint

To overcome the metabolic liabilities of flexible linkers, researchers are increasingly incorporating rigid motifs such as cyclic structures (piperazine, piperidine) or aromatic rings.[8][11]

  • Rigidification Strategy: The core principle is that by reducing conformational flexibility, the linker is less likely to adopt a conformation recognized by metabolic enzymes. This strategy has been shown to improve metabolic stability.[][12] For instance, replacing a flexible polyethylene glycol linker with a rigid one containing two pyridine rings significantly improved the metabolic half-life of a BTK-targeting PROTAC (from 1.3 min to a much higher value).[] Similarly, studies have suggested that PROTACs with cyclic linkers, such as those containing a piperazine or triazole moiety, generally exhibit higher metabolic stability compared to analogues with linear linkers.[7]

  • The Rigidity Dilemma: While rigidity can enhance stability, it is not a universal solution. Excessive rigidity can impair the PROTAC's ability to form a productive ternary complex, thereby abolishing its degradation activity.[12][13] For example, the substitution of a flexible PEG unit with disubstituted phenyl rings in an Androgen Receptor (AR)-targeting PROTAC led to a complete loss of degradation activity, suggesting the rigid structure could not adopt the necessary conformation.[8] Therefore, an optimal balance between rigidity and flexibility is crucial.[13]

Quantitative Data Comparison

The following table summarizes representative experimental data illustrating the impact of linker composition on metabolic stability in human liver microsomes (HLM), a standard in vitro system for assessing Phase I metabolism.[14]

PROTAC SeriesTargetLinker TypeLinker DescriptionT½ in HLM (min)Key Observation
BTK-Degrader BTKFlexible (PEG)4-unit PEG chain1.3Poor metabolic stability.[]
BTK-Degrader BTKRigid (Aromatic)Linker with two pyridine rings> 60Rigidification dramatically improves stability.[]
BET-Degrader BETFlexible (Alkyl)4-methylene unit alkyl chain135Good baseline stability with a shorter alkyl chain.[]
BET-Degrader BETFlexible (Alkyl)8-methylene unit alkyl chain18.2Increasing alkyl chain length decreases stability.[]
AR-Degrader ARRigid (Piperazine)Piperazine-containing linker> 120Clinically advanced PROTACs often use rigid linkers.[2]

Note: Data is compiled and adapted from cited literature for illustrative purposes.

Experimental Protocols for Stability Assessment

To empirically determine the metabolic stability of your PROTACs, two primary in vitro assays are indispensable: the liver microsomal stability assay and the plasma stability assay. These assays should be performed early in the drug discovery process.[5][15]

Diagram: Liver Microsomal Stability Assay Workflow

LMA_Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_samp 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare PROTAC Stock (e.g., 1 mM in DMSO) D Pre-warm PROTAC + Microsomes at 37°C A->D B Prepare Microsome Solution (e.g., Human Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH System C->E D->E Pre-incubation F Incubate at 37°C with shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) F->G Time Course H Quench Reaction (e.g., Acetonitrile + Internal Std.) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining, T½, and Intrinsic Clearance J->K

Caption: A streamlined workflow for determining PROTAC metabolic stability using liver microsomes.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes.[16][17]

A. Materials

  • Test PROTAC and positive control compounds (e.g., Verapamil, Testosterone)

  • Pooled Liver Microsomes (Human, Mouse, or Rat)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 1 mM stock solution of the test PROTAC in DMSO. Further dilute in buffer to achieve a final incubation concentration of 1 µM.[18]

  • Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[18] Add the test PROTAC to the microsome solution.

  • Pre-Incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18] A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.[16]

  • Time-Point Sampling: Immediately after adding NADPH, take the first aliquot (T=0). Continue incubating at 37°C and collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 45 minutes).[18]

  • Reaction Quenching: Terminate the reaction at each time point by adding a cold quenching solution (e.g., 3 volumes of ACN with IS) to the aliquot.[16]

  • Protein Precipitation: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[19]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent PROTAC to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the line is used to calculate the half-life (T½ = -0.693 / slope) and the in vitro intrinsic clearance (Clint).[16][20]

Protocol 2: In Vitro Plasma Stability Assay

This assay determines a compound's stability against enzymes present in plasma, such as esterases and amidases.[15][20] It is particularly important for PROTACs containing ester or amide bonds in their linkers.[21]

A. Materials

  • Test PROTAC and positive control compounds

  • Pooled Plasma (Human, Mouse, or Rat), anticoagulated (e.g., with Heparin)

  • Phosphate Buffer (pH 7.4)

  • Quenching Solution: Acetonitrile (ACN) with an internal standard (IS).

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

B. Step-by-Step Methodology

  • Compound Preparation: Prepare working solutions of the test PROTAC in a suitable solvent (e.g., ACN or DMSO). The final concentration in the plasma incubation should typically be 1 µM.[21]

  • Incubation Setup: Thaw the plasma at 37°C. Add the test PROTAC to the plasma in a 96-well plate.

  • Time-Course Incubation: Incubate the plate at 37°C.[22] Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[21]

  • Reaction Termination: At each time point, transfer an aliquot of the incubation mixture to a new plate containing cold ACN with IS to precipitate plasma proteins and stop enzymatic reactions.[20]

  • Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of parent PROTAC remaining.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. Plot the data to determine the half-life (T½) in plasma.[20]

Conclusion and Future Outlook

The metabolic stability of a PROTAC is a critical attribute that dictates its in vivo exposure and, ultimately, its therapeutic potential. The linker is not merely a structural bridge but a key modulator of a PROTAC's DMPK properties. While flexible linkers like PEG and alkyl chains offer synthetic tractability, they often introduce metabolic liabilities. The strategic incorporation of rigid motifs represents a powerful approach to enhance metabolic stability, though it requires careful optimization to avoid compromising degradation activity.

For researchers in drug development, a multiparameter optimization approach is essential.[5] Early and iterative assessment of metabolic stability using robust in vitro assays, such as those detailed here, is crucial. By understanding the causal relationship between linker structure and metabolic fate, scientists can rationally design more stable and effective PROTAC degraders, accelerating their path toward the clinic.

References

The Linker as a Linchpin: A Comparative Guide to the Impact of Linker Length and Composition on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Spacer

The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule is elegantly composed of three parts: a ligand to bind the target Protein of Interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which brings the E3 ligase in close enough proximity to the POI to catalyze its poly-ubiquitination, marking it for destruction by the proteasome.[5][6]

While the two ligands determine what is brought together, the linker dictates how they are brought together. Once viewed as a simple tether, the linker is now understood to be a critical determinant of a PROTAC's overall performance.[7][8] Its length, chemical composition, and rigidity profoundly influence the formation, stability, and geometry of the ternary complex, which in turn impacts degradation efficiency, selectivity, and crucial drug-like properties such as solubility and cell permeability.[1][9] This guide provides a technical comparison of linker strategies, supported by experimental data and methodologies, to inform the rational design of next-generation protein degraders.

The Decisive Role of the Linker in PROTAC Efficacy

The formation of a stable and productive ternary complex is the foundational event for PROTAC activity.[3] The linker is not a passive component; it actively orchestrates this three-body interaction.[] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and lifetime of the ternary complex.[3][11] This is a critical causal step, as a more stable complex increases the probability of successful ubiquitin transfer before the complex dissociates.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI :: PROTAC :: E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle Ternary->POI Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Architectures

Linker design involves a multi-parameter optimization problem where length and composition are inextricably linked. The historical approach has been largely empirical, but a growing body of structural and functional data is enabling a more rational design process.[1][12]

Linker Length: The "Goldilocks" Principle

The distance between the POI and the E3 ligase is a primary constraint dictated by linker length. This parameter often follows a "Goldilocks" principle, where an optimal length exists for maximal degradation efficacy.

  • Too Short: A linker that is too short can introduce steric clashes between the two proteins, preventing the formation of a stable ternary complex.[13] In some cases, no degradation is observed below a certain atom count. For example, PROTACs targeting TBK1 showed no activity with linkers shorter than 12 atoms.[1][13]

  • Too Long: Conversely, an excessively long linker can be entropically unfavorable. The high degree of flexibility can lead to many non-productive conformations, and the energy gained from forming the ternary complex may be offset by the entropic cost of constraining the linker.[1] While still potentially active, potency can decrease beyond an optimal length.[1][14]

  • Just Right: An optimal linker length properly spans the distance between the ligand binding sites and facilitates a productive orientation. For an estrogen receptor (ER)-α targeting PROTAC, a 16-atom chain length was found to be ideal for maximal activity.[14]

It is crucial to understand that the "optimal" length is highly context-dependent, relying on the specific POI, E3 ligase, and the attachment points of the linker to the two ligands.[13]

Linker Composition and Flexibility

The chemical makeup of the linker dictates its physical properties, such as flexibility, solubility, and hydrophobicity, which are critical for both ternary complex formation and the overall pharmacokinetic profile of the PROTAC.[]

Flexible linkers are the most common type used in PROTAC development, primarily due to their synthetic accessibility and the ease with which their length can be varied.[3][9] The two most prevalent classes are alkyl chains and polyethylene glycol (PEG) chains.

  • Alkyl Chains: Composed of repeating methylene (-CH2-) units, these linkers are hydrophobic and generally possess good metabolic stability.[6][16] Their lipophilicity can enhance cell permeability, a key attribute for oral bioavailability.[] However, this same property can also lead to poor aqueous solubility and non-specific binding.[6][18]

  • Polyethylene Glycol (PEG) Chains: These linkers consist of repeating ethylene glycol (-OCH2CH2-) units, which are inherently hydrophilic.[6] The inclusion of PEG motifs is a common strategy to improve the water solubility of PROTACs, which often have high molecular weights and fall outside of traditional "drug-like" chemical space.[18] While beneficial for solubility, PEG linkers can sometimes be more susceptible to metabolism in vivo.[16]

The choice between an alkyl and PEG linker represents a fundamental trade-off between solubility and permeability, a key challenge that must be balanced during lead optimization.[][18]

To overcome the drawbacks of highly flexible linkers, researchers have increasingly incorporated rigid structural elements to constrain the PROTAC's conformation.[7][9] This strategy aims to "pre-organize" the molecule into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[3][9]

Common rigid motifs include:

  • Cyclic Structures: Saturated rings like piperazine and piperidine.[3][6]

  • Aromatic Systems: Phenyl rings that introduce planarity.[3]

  • Alkynes and Triazoles: The triazole moiety, often installed via "click chemistry," is metabolically stable and provides a rigid connection.[6][]

Advantages of Rigid Linkers:

  • Enhanced Potency & Selectivity: By reducing conformational freedom, a rigid linker can favor a specific productive geometry, potentially leading to stronger protein-protein interactions and improved selectivity.[9]

  • Improved Pharmacokinetics: The constrained conformation can lead to better metabolic stability and more favorable pharmacokinetic profiles.[9]

Disadvantages of Rigid Linkers:

  • Synthetic Complexity: These linkers are often more synthetically challenging to prepare.[3][9]

  • Risk of Misfit: If the pre-organized conformation is not ideal for the specific POI-E3 ligase pair, it can severely hinder ternary complex formation.[9]

Caption: Linker geometry dictates ternary complex productivity.

Data-Driven Comparison of Linker Strategies

The impact of modifying linker length and composition is best illustrated through quantitative data. The half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ) are key metrics for evaluating PROTAC performance in cellular assays.

Table 1: Impact of PEG Linker Length on BRD4 Degradation This table summarizes data for PROTACs using the JQ1 ligand for BRD4 and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.

Linker CompositionDC₅₀ (nM)Dₘₐₓ (%)Source
PEG35585[19]
PEG42095[19]
PEG515>98[19]
PEG630~95[19]
Data synthesized from studies on JQ1-based BRD4 degraders recruiting the VHL E3 ligase.[8][19] Note the clear optimal performance with the PEG5 linker.

Table 2: Comparison of Flexible Linker Properties This table provides a qualitative comparison of the general characteristics of alkyl and PEG linkers.

FeatureAlkyl LinkersPEG Linkers
Composition Hydrocarbon chainsRepeating ethylene glycol units
Hydrophilicity HydrophobicHydrophilic
Aqueous Solubility May decrease overall solubilityGenerally improves solubility[16]
Cell Permeability Can improve permeability[16][]Can improve by balancing solubility[16]
Metabolic Stability Generally high[16]Can be more susceptible to metabolism[16]
Synthetic Accessibility High[]Generally high, but can be more costly[6][16]

Experimental Protocols for Linker Evaluation

A systematic evaluation of linker candidates requires a combination of biophysical and cellular assays to build a comprehensive structure-activity relationship (SAR).

Protocol 1: Biophysical Characterization by Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinities (K_D) and kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes. This allows for the calculation of the cooperativity factor (α).

Causality: SPR provides real-time, label-free measurement of binding events. By comparing the binding of the PROTAC to one protein in the absence and presence of the other, we can quantify the energetic contribution of the ternary complex-promoting interactions. A cooperativity factor α > 1 indicates that the pre-formed binary complex has a higher affinity for the third partner than the PROTAC alone, signifying favorable interactions.[20][21]

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize one protein (e.g., the E3 ligase complex) onto a sensor chip surface (e.g., CM5 chip via amine coupling) to a low density to minimize mass transport effects.[21]

  • Binary Interaction (PROTAC to E3): Prepare a dilution series of the PROTAC in running buffer. Inject the solutions over the immobilized E3 ligase surface to determine the K_D of this binary interaction.

  • Binary Interaction (PROTAC to POI): If the POI can be immobilized, repeat step 2. Alternatively, use a solution-based affinity measurement.

  • Ternary Interaction (POI + PROTAC to E3): Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a dilution series of the PROTAC.[21] Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the apparent K_D and kinetic parameters (k_on, k_off) for both binary and ternary complex formation.[21]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = (K_D of PROTAC to E3) / (Apparent K_D of PROTAC to E3 in the presence of POI).[21]

Protocol 2: Cellular Degradation Assay by Western Blot

Objective: To measure the functional outcome of ternary complex formation—the degradation of the target protein in a cellular context.

Causality: While biophysical assays measure binding, they do not guarantee cellular activity. Factors like cell permeability and stability are critical. Western blotting is the gold-standard method to directly visualize and quantify the reduction in target protein levels, providing the ultimate proof of a PROTAC's efficacy.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the POI) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).[19]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.[19]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the POI, followed by a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP). Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample.

  • Data Plotting: Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

PROTAC_Workflow Design Rational Linker Design (Vary Length/Composition) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis BioAssay Biophysical Assays (SPR, ITC) Synthesis->BioAssay CellAssay Cellular Assays (Western Blot) Synthesis->CellAssay Analysis Data Analysis (K_D, α, DC₅₀, Dₘₐₓ) BioAssay->Analysis CellAssay->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterate

Caption: An iterative workflow for PROTAC linker optimization.

Conclusion and Future Outlook

The linker is a linchpin in PROTAC design, playing a decisive role in ternary complex formation and, consequently, degradation efficacy. The choice between flexible and rigid linkers, and between compositions like alkyl and PEG chains, involves critical trade-offs in solubility, permeability, and conformational control.[7][18] While flexible linkers offer synthetic tractability, the field is increasingly moving towards more sophisticated, rigid designs to achieve higher potency and improved pharmacokinetic properties.[1][9]

The future of linker design will undoubtedly involve a tighter integration of computational and structural methods.[12][22] Molecular dynamics simulations and structure-based modeling are becoming powerful tools to predict ternary complex structures and rationalize SAR, reducing the reliance on extensive empirical screening.[12][23] By continuing to unravel the complex interplay between linker properties and ternary complex dynamics, researchers can accelerate the development of highly potent and selective protein degraders for a new generation of therapeutics.

References

Picolinamide vs. Benzamide Derivatives: A Head-to-Head Comparison in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the benzamide and picolinamide scaffolds represent privileged structures, forming the core of numerous biologically active compounds. While structurally similar—differing primarily by the position of the nitrogen atom in the aromatic ring—this subtle change imparts significant differences in their physicochemical properties, target engagement, and ultimately, their therapeutic potential. This guide provides a head-to-head comparison of picolinamide and benzamide derivatives, drawing on experimental data from key biological assays to inform rational drug design and development.

At the Bench: Acetylcholinesterase Inhibition for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation. Both picolinamide and benzamide derivatives have been explored as AChE inhibitors.

A comparative study of a series of benzamide and picolinamide derivatives containing a dimethylamine side chain revealed a notable trend: the picolinamide derivatives generally exhibited stronger AChE inhibitory activity than their benzamide counterparts.[1][2] This suggests that the pyridine nitrogen in the picolinamide scaffold may play a crucial role in binding to the active site of AChE.

Comparative Inhibitory Activity Data
Compound TypeDerivative ExampleTarget EnzymeIC50 (µM)Selectivity (AChE/BChE)
Picolinamide Compound 7aAChE2.49 ± 0.19[1][2]99.40[1][2]
Benzamide Corresponding Benzamide AnalogAChE>10[1][2]-
Reference RivastigmineAChE10.54 ± 0.26[2]-

Table 1: Comparison of the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of representative picolinamide and benzamide derivatives. A lower IC50 value indicates greater potency.

The superior performance of the picolinamide derivative (Compound 7a) is evident, with an IC50 value significantly lower than both its direct benzamide analog and the established drug, Rivastigmine.[2] This highlights the potential of the picolinamide scaffold in designing potent and selective AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity using a 96-well plate-based colorimetric assay.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (picolinamide and benzamide derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 7.0).

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup (in triplicate):

    • Blank: 200 µL phosphate buffer.

    • Control (100% activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL buffer (or solvent control).

    • Test: 140 µL phosphate buffer + 20 µL AChE solution + 20 µL test compound solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Context

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_release ACh ACh_vesicle->ACh_release Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Degradation ACh_receptor ACh Receptor ACh_release->ACh_receptor Binding Picolinamide_Benzamide Picolinamide/ Benzamide Inhibitors Picolinamide_Benzamide->AChE Inhibition Signal_transduction Signal Transduction (Cognition, Memory) ACh_receptor->Signal_transduction

In a healthy synapse, acetylcholine is released and binds to postsynaptic receptors, initiating a signal. AChE rapidly degrades acetylcholine to terminate the signal. In Alzheimer's disease, reduced acetylcholine levels impair this signaling.[3][4] Picolinamide and benzamide derivatives that inhibit AChE prevent this degradation, thereby increasing the concentration and duration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.

Combating Fungal Infections: Targeting Sec14p

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. Both picolinamide and benzamide derivatives have emerged as promising antifungal candidates that target the fungal lipid-transfer protein Sec14p.[5] Sec14p is essential for the viability of many pathogenic fungi, playing a critical role in lipid signaling and membrane trafficking.[5]

A study investigating a series of picolinamide and benzamide chemotypes demonstrated their antifungal activity against various pathogenic fungi, including Candida and Aspergillus species.[5] The findings indicated that both scaffolds are capable of inhibiting Sec14p, leading to fungal cell death.

Comparative Antifungal Activity Data
Compound TypeDerivative ExampleFungal SpeciesMIC (µM)
Picolinamide Compound 2Candida albicans100[5]
Picolinamide Compound 2Candida glabrata100[5]
Picolinamide Compound 2Aspergillus brasiliensis50[5]
Benzamide Compound 3Candida albicans6.6[5]
Reference PosaconazoleCandida albicans-

Table 2: Minimum Inhibitory Concentration (MIC) values of representative picolinamide and benzamide derivatives against pathogenic fungi. A lower MIC value indicates greater potency.

In this context, a specific benzamide derivative (Compound 3) demonstrated particularly potent antifungal activity against Candida albicans, with a significantly lower MIC value compared to the tested picolinamide derivative.[5] This underscores the importance of the specific substitutions on the core scaffold in determining biological activity.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compounds (picolinamide and benzamide derivatives)

  • Positive control antifungal (e.g., fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the test compounds and control antifungal in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Signaling Pathway Context

Sec14Signaling Sec14p Sec14p (Phosphatidylinositol Transfer Protein) PI4K PtdIns 4-Kinase (PI4K) Sec14p->PI4K Presentation of PtdIns PtdIns Phosphatidylinositol (PtdIns) PtdIns->Sec14p Binding PtdIns4P Phosphatidylinositol 4-Phosphate (PtdIns(4)P) PI4K->PtdIns4P Phosphorylation Vesicle_trafficking Golgi/Endosome Vesicle Trafficking PtdIns4P->Vesicle_trafficking Regulation Fungal_viability Fungal Viability & Pathogenesis Vesicle_trafficking->Fungal_viability Picolinamide_Benzamide_Inhibitors Picolinamide/ Benzamide Inhibitors Picolinamide_Benzamide_Inhibitors->Sec14p Inhibition

Sec14p is a key regulator of phosphoinositide signaling in fungi. It binds to phosphatidylinositol (PtdIns) and presents it to PtdIns 4-kinases (PI4K), which then generate phosphatidylinositol 4-phosphate (PtdIns(4)P).[6][7] This signaling lipid is crucial for regulating vesicle trafficking from the Golgi and endosomes, a process essential for fungal viability and pathogenesis.[6][8][9] Picolinamide and benzamide derivatives inhibit the function of Sec14p, disrupting this critical pathway and leading to fungal cell death.[5]

Synthesis of Picolinamide and Benzamide Derivatives

The synthesis of these derivatives typically involves the coupling of the corresponding carboxylic acid (picolinic acid or benzoic acid) with an appropriate amine.

General Synthesis of Picolinamide Derivatives

Picolinamide derivatives can be synthesized from picolinic acid. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.[10] Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) can be used to facilitate the amide bond formation directly from the carboxylic acid and amine.[11]

General Synthesis of Benzamide Derivatives

Similarly, benzamide derivatives are readily synthesized from benzoic acid. The conversion of benzoic acid to benzoyl chloride using thionyl chloride or phosphorus pentachloride is a standard procedure, which is then followed by amidation with ammonia or a primary/secondary amine.[2] Direct condensation of benzoic acids and amines can also be achieved using various coupling agents and catalysts.

Conclusion and Future Directions

The head-to-head comparison of picolinamide and benzamide derivatives in biological assays reveals that subtle structural modifications can lead to significant differences in potency and selectivity. In the context of acetylcholinesterase inhibition, the picolinamide scaffold appears to offer an advantage, while for antifungal activity against Sec14p, specific substitutions on the benzamide core have yielded highly potent compounds.

This guide underscores the importance of comparative studies in early-stage drug discovery. The choice between a picolinamide and a benzamide scaffold should be guided by the specific biological target and the desired pharmacological profile. Further exploration of the structure-activity relationships for both scaffolds is warranted to unlock their full therapeutic potential across a range of diseases. Future research should focus on expanding the diversity of these derivatives and evaluating them against a broader panel of biological targets to identify new lead compounds for drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.